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Core Science & Biosynthesis

Foundational

what is the chemical structure of 2-bromo-6-nitro-1H-indole

The Chemical Architecture and Synthetic Utility of 2-Bromo-6-nitro-1H-indole: A Comprehensive Technical Guide Executive Summary As a Senior Application Scientist overseeing complex synthetic campaigns, I frequently encou...

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Author: BenchChem Technical Support Team. Date: April 2026

The Chemical Architecture and Synthetic Utility of 2-Bromo-6-nitro-1H-indole: A Comprehensive Technical Guide

Executive Summary

As a Senior Application Scientist overseeing complex synthetic campaigns, I frequently encounter the challenge of functionalizing electron-rich heterocycles without inducing oxidative degradation. 2-Bromo-6-nitro-1H-indole emerges as a highly privileged, bifunctional building block that elegantly solves this problem[1]. By strategically positioning an electron-withdrawing nitro group at the C6 position and a reactive halogen at the C2 position, this scaffold offers orthogonal reactivity. It serves as a critical intermediate in the synthesis of complex indole alkaloids, agrochemical root-growth promoters, and advanced pharmaceutical pharmacophores[2].

This whitepaper dissects the physicochemical properties, mechanistic advantages, and field-proven experimental protocols associated with 2-bromo-6-nitro-1H-indole, providing researchers with a self-validating framework for its utilization.

Structural and Physicochemical Profiling

Understanding the quantitative parameters of 2-bromo-6-nitro-1H-indole is the first step in predicting its behavior in multi-step synthesis. Below is a consolidated table of its core chemical properties[3].

PropertyValue
Chemical Name 2-Bromo-6-nitro-1H-indole
CAS Number 1506559-87-0
Molecular Formula C₈H₅BrN₂O₂
Molecular Weight 241.04 g/mol
Canonical SMILES [O-]c1ccc2c(c1)[nH]c(c2)Br
Physical State Solid (typically pale yellow to brown powder)
Mechanistic Insights: The 2-Bromo-6-Nitro Scaffold

Unsubstituted 2-haloindoles are notoriously unstable; the electron-rich nature of the pyrrole ring makes them highly susceptible to spontaneous oxidation and polymerization. However, the introduction of a nitro group at the C6 position fundamentally alters the electronic landscape of the molecule.

The C6-nitro group exerts a strong electron-withdrawing effect (both inductive and resonance-driven), which pulls electron density away from the indole core. This electronic depletion significantly stabilizes the C2-bromide, allowing the compound to be isolated, stored, and subjected to elevated temperatures without rapid degradation. Furthermore, this specific substitution pattern leaves the C2 position primed for oxidative addition by low-valent transition metals (e.g., Pd(0)), while the C6-nitro group remains a latent handle for downstream reduction to an amine.

Synthetic Methodologies: Accessing the Scaffold

Direct bromination of indoles typically occurs at the highly nucleophilic C3 position. To force regioselective halogenation at the C2 position, specialized indirect methods are required. A highly reliable, field-proven methodology involves the deoxygenative halogenation of 1-hydroxyindole precursors using phosphorus oxybromide ( POBr3​ )[2].

Protocol 1: Synthesis via Deoxygenative Bromination

Causality: POBr3​ acts as both the activating agent for the N-hydroxy group and the nucleophilic bromide source. The reaction proceeds via a Vilsmeier-type intermediate, ensuring the strict regioselective delivery of the bromide to the C2 position, bypassing the typically favored C3 position.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-hydroxy-6-nitroindole (1.0 equiv) in anhydrous dichloromethane ( CH2​Cl2​ ) under a strict argon atmosphere. Causality: Argon prevents the premature oxidation of the starting material.

  • Activation: Cool the reaction vessel to 0 °C using an ice bath. Add POBr3​ (1.5 equiv) dropwise over 15 minutes.

    • Self-Validation Check: The solution will transition from a clear pale yellow to a deep orange/red, visually confirming the formation of the active electrophilic complex.

  • Reaction: Remove the ice bath and heat the mixture to reflux (approx. 40 °C) for 4–6 hours.

    • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/EtOAc (3:1) solvent system. The reaction is deemed complete when the polar starting material spot ( Rf​≈0.2 ) is entirely consumed and replaced by a distinct, less polar product spot ( Rf​≈0.6 ).

  • Workup: Cool the mixture to 0 °C and carefully quench with saturated aqueous NaHCO3​ until CO₂ evolution ceases. Causality: This neutralizes excess POBr3​ and prevents acidic degradation of the product.

  • Isolation: Extract the aqueous layer with EtOAc ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield pure 2-bromo-6-nitro-1H-indole.

Downstream Functionalization: The Cross-Coupling Hub

The true value of 2-bromo-6-nitro-1H-indole lies in its utility as a cross-coupling hub. The C2-bromide is an excellent electrophile for Suzuki-Miyaura and Sonogashira couplings, enabling the rapid construction of complex polycyclic frameworks[4].

Protocol 2: Regioselective C2 Suzuki-Miyaura Coupling

Causality: Palladium(0) undergoes facile oxidative addition into the activated C2–Br bond. The C6-nitro group is highly tolerant of the mildly basic, aqueous conditions required for transmetalation, remaining completely intact throughout the catalytic cycle.

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 2-bromo-6-nitro-1H-indole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2​CO3​ (2.0 equiv).

  • Solvent Addition: Add a solvent mixture of 1,4-Dioxane/ H2​O (4:1 v/v). Causality: Water is strictly required to dissolve the inorganic base, forming the reactive boronate complex necessary for the transmetalation step.

  • Degassing & Catalyst Addition: Add Pd(PPh3​)4​ (0.05 equiv). Seal the flask and purge with argon for 15 minutes (freeze-pump-thaw method preferred).

    • Self-Validation Check: Complete degassing is critical. If oxygen is present, the Pd(0) catalyst will rapidly oxidize to inactive Pd(II), evidenced by the reaction mixture prematurely turning black (Pd black precipitation). A successful initiation will maintain a clear yellow/amber hue.

  • Heating: Heat the mixture to 80 °C for 12 hours.

    • Self-Validation Check: Monitor by LC-MS. The reaction is complete when the m/z 241 [M+H]+ peak of the starting material disappears, replaced by the mass of the coupled product.

  • Purification: Cool to room temperature, dilute with water, extract with EtOAc, and purify via column chromatography.

Biological & Agrochemical Applications

The 2-bromo-6-nitro-1H-indole scaffold is not merely a theoretical curiosity; it has tangible, high-impact applications:

  • Agrochemicals (SOMRE Compounds): Derivatives of 2-bromoindoles (specifically 2-bromoindole-3-carbaldehydes) have been identified as "SOMRE" compounds—potent promoters of plant root growth. These molecules are actively utilized in ecological restoration efforts, such as combating desertification in the Gobi Desert by drastically improving the root elongation of native flora[2].

  • Pharmaceuticals: The scaffold is a direct precursor in the synthesis of β

    • and γ -carbolines. By coupling terminal acetylenes at the C2 position followed by cyclization, researchers can rapidly access these carboline alkaloids, which are highly sought after for their neuropharmacological and anti-tumor properties[4].

Data Visualization

Logical Pathways of Functionalization

Pathway A 1-Hydroxy-6-nitroindole Derivative B 2-Bromo-6-nitro-1H-indole (Core Scaffold) A->B POBr3 / Deformylation C C2 Cross-Coupling (Suzuki/Sonogashira) B->C Pd Catalyst, R-B(OH)2 D C6 Nitro Reduction (6-Aminoindole) B->D Fe / NH4Cl (Reduction) E Carboline Alkaloids & SOMRE Promoters C->E Cyclization / Derivatization D->E Amidation

Caption: Logical flow of synthesis and downstream functionalization of 2-bromo-6-nitro-1H-indole.

Experimental Workflow for C2 Cross-Coupling

Workflow S1 Reagent Prep Pd(0), Base S2 Degassing Argon Purge S1->S2 S3 Reaction 80°C, 12h S2->S3 S4 Workup Extraction S3->S4 S5 Purification Silica Gel S4->S5

Caption: Step-by-step experimental workflow for the C2 Suzuki-Miyaura cross-coupling.

References

  • Appchem. "2-bromo-6-nitro-1H-indole | 1506559-87-0 | C8H5BrN2O2". Appchemical. 3

  • Benchchem. "2-Bromo-6-nitro-1H-indole||Supplier". Benchchem. 1

  • Somei, M. et al. "Creation of New Promoters for Plant's Root Growth: Its Application for the Syntheses of Vulcanine and Borreline". Heterocycles. 2

  • Larock, R. C. et al. "Synthesis of beta- and gamma-carbolines by the palladium/copper-catalyzed coupling and cyclization of terminal acetylenes". Journal of Organic Chemistry. 4

Sources

Exploratory

2-Bromo-6-nitro-1H-indole: A Strategic Building Block in Medicinal Chemistry and Organic Synthesis

Executive Summary In the landscape of modern drug discovery and complex organic synthesis, functionalized indoles serve as privileged scaffolds. 2-Bromo-6-nitro-1H-indole is a highly specialized, dual-functionalized hete...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and complex organic synthesis, functionalized indoles serve as privileged scaffolds. 2-Bromo-6-nitro-1H-indole is a highly specialized, dual-functionalized heterocyclic building block. Its strategic value lies in the orthogonal reactivity of its substituents: a C2-bromine atom primed for transition-metal-catalyzed cross-coupling, and a C6-nitro group that acts as a stable, masked amine. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic utility, and field-proven protocols for downstream derivatization, designed specifically for application scientists and medicinal chemists.

Chemical Identity & Physicochemical Profiling

Accurate identification and physicochemical profiling are the first steps in validating any synthetic workflow. The following table summarizes the core quantitative and structural data for 2-bromo-6-nitro-1H-indole[1][2].

PropertyValue
Chemical Name 2-Bromo-6-nitro-1H-indole
CAS Number 1506559-87-0
Molecular Formula C8H5BrN2O2
Molecular Weight 241.04 g/mol
SMILES String O=C=C(Br)N2)[O-]
Core Structure Heterocyclic (Indole)
Key Functional Groups C2-Halide (Bromine), C6-Nitro

Strategic Importance & Causality in Synthetic Planning

The architectural design of 2-bromo-6-nitro-1H-indole offers a self-validating system for divergent synthesis. Understanding the causality behind its reactivity dictates the choice of experimental conditions:

  • The C2-Bromine (Electrophilic Site): The bromine atom at the 2-position of the electron-rich indole ring is highly susceptible to oxidative addition by low-valent transition metals, particularly Palladium(0). This enables rapid C-C, C-N, or C-O bond formation via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings[3].

  • The C6-Nitro Group (Electron-Withdrawing & Masked Nucleophile): The nitro group serves a dual purpose. Initially, its strong electron-withdrawing nature modulates the electron density of the indole core, subtly increasing the acidity of the N-H proton and stabilizing the ring against oxidative degradation. Post-coupling, it can be chemoselectively reduced to an amine, revealing a potent nucleophile for subsequent amidation, sulfonylation, or urea formation[4].

Expert Insight: The order of operations is critical. If the nitro group is reduced to an amine before C2 cross-coupling, the resulting electron-rich 6-aminoindole is prone to rapid air oxidation and polymerization. Furthermore, the free amine can competitively bind to palladium catalysts, poisoning the cross-coupling reaction. Therefore, the established logic dictates performing C2-functionalization prior to C6-nitro reduction.

Experimental Protocols & Methodologies

The following protocols are engineered for high yield and reproducibility, emphasizing chemoselectivity.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C2

This protocol describes the arylation of the C2 position while leaving the C6-nitro group intact.

Reagents:

  • 2-Bromo-6-nitro-1H-indole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv)

  • Base: Potassium carbonate ( K2​CO3​ , 2.5 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v, degassed)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 2-bromo-6-nitro-1H-indole, the arylboronic acid, and K2​CO3​ .

  • Inert Atmosphere: Evacuate and backfill the flask with high-purity Argon (repeat 3 times).

  • Solvent Addition: Add the degassed 1,4-Dioxane/Water mixture via syringe.

  • Catalyst Introduction: Quickly add the Pd(dppf)Cl2​ catalyst under a positive stream of Argon to prevent premature catalyst oxidation.

  • Reaction: Heat the mixture to 90°C in a pre-heated oil bath for 4–6 hours. Monitor progression via TLC or LC-MS until the starting material is consumed.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to isolate the 2-aryl-6-nitro-1H-indole.

Protocol B: Chemoselective Reduction of the C6-Nitro Group

Critical Causality: Standard catalytic hydrogenation (e.g., H2​ with Pd/C) is contraindicated if the C2-bromine is still present, as it will cause rapid hydrodehalogenation[4][5]. To preserve the C2-bromine (if coupling is planned later) or other sensitive functional groups, a chemoselective reductant like Stannous Chloride ( SnCl2​ ) must be utilized[4].

Reagents:

  • 2-Bromo-6-nitro-1H-indole (or its C2-functionalized derivative) (1.0 equiv)

  • Stannous chloride dihydrate ( SnCl2​⋅2H2​O , 5.0 equiv)

  • Solvent: Ethanol / Ethyl Acetate (1:1 v/v)

Step-by-Step Methodology:

  • Dissolution: Dissolve the nitroindole derivative in the Ethanol/EtOAc solvent mixture in a round-bottom flask.

  • Reduction: Add SnCl2​⋅2H2​O in a single portion. Note: The reaction may be mildly exothermic.

  • Heating: Heat the mixture to 70°C for 2–3 hours. The reduction mechanism involves the oxidation of Sn(II) to Sn(IV), transferring electrons to the nitro group to form the amine[4].

  • Quenching: Cool the mixture to 0°C. Carefully pour the reaction into a slurry of ice-water.

  • Basification (Crucial Step): Slowly add saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) or 2M NaOH until the pH reaches >8. This neutralizes the HCl generated and precipitates tin salts as Sn(OH)4​ .

  • Extraction: Extract the aqueous layer thoroughly with EtOAc. The tin salts may cause an emulsion; filtering the entire biphasic mixture through a pad of Celite prior to separation is highly recommended.

  • Isolation: Dry the combined organic layers over Na2​SO4​ , concentrate, and immediately use the resulting 6-aminoindole in the next step, or store it under Argon at -20°C to prevent oxidative dimerization[4].

Mechanistic & Workflow Visualization

The following diagram illustrates the divergent synthetic logic and orthogonal reactivity pathways originating from the 2-bromo-6-nitro-1H-indole core.

G A 2-Bromo-6-nitro-1H-indole (Core Scaffold) B Suzuki-Miyaura Coupling (C2-Arylation) A->B Pd(0) Catalyst, Boronic Acid, Base C Chemoselective Reduction (C6-Nitro to Amine) A->C SnCl2 or Na2S2O4 (Prevents Dehalogenation) D 2-Aryl-6-nitro-1H-indole B->D Yields C2-Diversity E 2-Bromo-6-amino-1H-indole C->E Yields C6-Nucleophile F Advanced API Intermediates (Kinase Inhibitors, GPCR Ligands) D->F 1. Reduction 2. Amidation/Urea Formation E->F 1. Protection/Amidation 2. Cross-Coupling

Divergent synthetic workflows for 2-bromo-6-nitro-1H-indole highlighting orthogonal reactivity.

References

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives. National Center for Biotechnology Information (PMC).[Link]

  • A Highly Selective Tandem Cross-Coupling of gem-Dihaloolefins for a Modular, Efficient Synthesis of Highly Functionalized Indoles. The Journal of Organic Chemistry (ACS Publications).[Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of 2-Bromo-6-nitro-1H-indole in Organic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility of 2-bromo-6-nitro-1H-indole, a key intermediate in pharmaceutical and materials science. In the absence of extensive published quantitati...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-bromo-6-nitro-1H-indole, a key intermediate in pharmaceutical and materials science. In the absence of extensive published quantitative data for this specific molecule, this document establishes a predictive framework based on its structural characteristics and the fundamental principles of solute-solvent interactions. We present a detailed examination of the anticipated solubility trends across a range of organic solvents, from nonpolar to polar protic and aprotic systems. Furthermore, this guide offers a robust, step-by-step experimental protocol for the accurate determination of the thermodynamic solubility of 2-bromo-6-nitro-1H-indole, ensuring data integrity and reproducibility. This document is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling informed solvent selection for synthesis, purification, and formulation.

Introduction: The Significance of Solubility in the Application of 2-Bromo-6-nitro-1H-indole

2-Bromo-6-nitro-1H-indole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The indole scaffold is a "privileged structure" in drug discovery, appearing in a multitude of natural products and synthetic compounds with diverse biological activities.[1][2] The presence of a nitro group, a strong electron-withdrawing moiety, and a bromine atom provides sites for further chemical modification, making it a versatile building block for the synthesis of more complex molecules.[2][3]

The solubility of 2-bromo-6-nitro-1H-indole in organic solvents is a critical physical property that governs its utility in a variety of applications:

  • Chemical Synthesis: The choice of solvent is paramount for controlling reaction rates, yields, and impurity profiles. A solvent in which the reactants have optimal solubility is often essential for a successful chemical transformation.

  • Purification: Crystallization, a common method for purifying solid organic compounds, is highly dependent on the differential solubility of the compound and its impurities in a given solvent or solvent system at varying temperatures.

  • Formulation: In the context of drug development, the solubility of an active pharmaceutical ingredient (API) in various excipients and solvent systems is a key determinant of its bioavailability and the feasibility of different dosage forms.

  • Analytical Characterization: Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy require the analyte to be dissolved in a suitable solvent.

Given the importance of this parameter, a thorough understanding of the factors influencing the solubility of 2-bromo-6-nitro-1H-indole is indispensable for its effective application.

Molecular Structure and Predicted Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[4][5] The molecular structure of 2-bromo-6-nitro-1H-indole dictates the types and strengths of its potential intermolecular interactions.

Key Structural Features:

  • Indole Nucleus: The indole ring system consists of a benzene ring fused to a pyrrole ring. The N-H group of the pyrrole ring can act as a hydrogen bond donor, while the nitrogen atom itself can be a hydrogen bond acceptor.[6]

  • Nitro Group (-NO₂): This is a highly polar, electron-withdrawing group. The oxygen atoms can act as hydrogen bond acceptors. The presence of the nitro group significantly increases the overall polarity of the molecule.

  • Bromo Group (-Br): The bromine atom is electronegative, contributing to the dipole moment of the molecule. It also increases the molecular weight and van der Waals forces.

Based on these features, 2-bromo-6-nitro-1H-indole is a polar molecule with the capacity for hydrogen bonding. Its solubility will be a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Predicted Solubility in Different Classes of Organic Solvents

A qualitative prediction of solubility in various organic solvents can be made based on their polarity and hydrogen bonding capabilities.[7][8][9][10]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Hexane, Toluene, CyclohexaneLowThe strong intermolecular forces (dipole-dipole and hydrogen bonding) within the crystalline lattice of 2-bromo-6-nitro-1H-indole are unlikely to be overcome by the weak van der Waals forces offered by nonpolar solvents.
Polar Aprotic Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents possess significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the polar nitro group and the indole N-H. Solvents with higher polarity indices, such as DMF and DMSO, are expected to be particularly effective.
Polar Protic Methanol, Ethanol, IsopropanolModerateThese solvents can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with the solute. However, the energy required to disrupt the strong hydrogen bonding network of the alcohol solvents may limit the overall solubility compared to highly polar aprotic solvents.

Experimental Determination of Thermodynamic Solubility

To obtain accurate and reliable solubility data, a well-designed experimental protocol is essential. The shake-flask method is a widely accepted and robust technique for determining the thermodynamic (equilibrium) solubility of a solid in a solvent.[11]

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_anal 4. Analysis prep1 Add excess solid solute to a known volume of solvent in a sealed vial. equil1 Agitate at a constant temperature for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached. prep1->equil1 sep1 Allow the suspension to settle. equil1->sep1 sep2 Centrifuge or filter the sample to separate the undissolved solid from the saturated solution. sep1->sep2 anal1 Carefully withdraw a known volume of the clear supernatant. sep1->anal1 anal2 Dilute the supernatant with a suitable solvent. anal1->anal2 anal3 Quantify the concentration of the solute using a validated analytical method (e.g., HPLC-UV, UV-Vis Spectroscopy). anal2->anal3

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

Materials and Equipment:

  • 2-Bromo-6-nitro-1H-indole (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated pipettes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Analytical balance

Procedure:

  • Preparation of the Stock Suspension:

    • Accurately weigh an amount of 2-bromo-6-nitro-1H-indole that is in excess of its expected solubility and add it to a series of vials.

    • Pipette a precise volume of the desired solvent into each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the suspensions at a moderate speed for a predetermined time (e.g., 48 hours) to ensure that equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the larger particles to settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed or filter the suspension through a syringe filter (ensure the filter material is compatible with the solvent).

  • Sample Analysis:

    • Carefully withdraw a known aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample by a validated HPLC-UV or UV-Vis method to determine the concentration of 2-bromo-6-nitro-1H-indole. A pre-established calibration curve is required for this quantification.

  • Data Calculation:

    • Calculate the solubility of 2-bromo-6-nitro-1H-indole in the solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.

Factors Influencing Solubility: A Deeper Dive

The solubility of 2-bromo-6-nitro-1H-indole is not only dependent on the choice of solvent but also on other experimental conditions.

The Role of Temperature

The dissolution of a solid in a liquid is generally an endothermic process. Therefore, according to Le Chatelier's principle, the solubility of 2-bromo-6-nitro-1H-indole is expected to increase with increasing temperature.[12] This relationship is crucial for developing crystallization protocols.

The Impact of pH

While less relevant for solubility in most organic solvents, the pH can have a significant effect on the aqueous solubility of ionizable compounds.[11] The indole N-H is weakly acidic and can be deprotonated under strongly basic conditions. However, in most organic media, the compound will exist in its neutral form.

The Influence of Crystal Polymorphism

Solid organic compounds can exist in different crystalline forms, known as polymorphs, which can have different lattice energies and, consequently, different solubilities. It is important to characterize the solid form of 2-bromo-6-nitro-1H-indole being used in solubility studies to ensure consistency and reproducibility of the results.

Conclusion and Future Perspectives

The generation of precise solubility data for 2-bromo-6-nitro-1H-indole in a variety of pharmaceutically and industrially relevant solvents would be a valuable contribution to the scientific community. Such data would facilitate the optimization of synthetic routes, the development of efficient purification strategies, and the rational design of novel formulations. Furthermore, a deeper investigation into the thermodynamic parameters of dissolution (enthalpy and entropy) would provide a more complete picture of the underlying intermolecular forces at play.

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  • Wang, X., et al. (2019). Solubility Measurement and Correlation of 2-Oxindole in 12 Pure Organic Solvents.
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  • Fekri, L. Z., Nikpassand, M., Mostaghim, S., & Marvi, O. (2021). Synthesis of 3-Substituted Indoles Using Deep Eutectic Solvent and Ultrasound.
  • Apollo Scientific. (n.d.). 2-Bromo-6-nitroaniline.
  • Chen, J., et al. (2014). The facile synthesis of 2-bromoindoles via Cs2CO3-promoted intramolecular cyclization of 2-(gem-dibromovinyl)anilines under transition-metal-free conditions. RSC Advances, 4(84), 44754-44757.
  • PubChem. (n.d.). 2-Bromo-6-nitrophenol.
  • Kamal, A., et al. (2017). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 12(15), 1238–1248.
  • MedchemExpress. (n.d.). 2-Bromo-6-nitrophenol.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of 2-Bromo-3-nitrobenzoic Acid in Organic Solvents.
  • Stephen, H., & Stephen, T. (Eds.). (1963).
  • Sigma-Aldrich. (n.d.). 2-bromoindole.

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Exploratory

A Preliminary Investigation of 2-Bromo-6-nitro-1H-indole in Drug Discovery: Mechanistic Insights and Synthetic Workflows

Executive Summary The indole nucleus is universally recognized as a "privileged scaffold" in medicinal chemistry, forming the core of countless therapeutics ranging from antimigraine drugs (triptans) to targeted oncology...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole nucleus is universally recognized as a "privileged scaffold" in medicinal chemistry, forming the core of countless therapeutics ranging from antimigraine drugs (triptans) to targeted oncology agents (kinase inhibitors). Within the vast chemical space of indole derivatives, 2-bromo-6-nitro-1H-indole (CAS: 1506559-87-0) has emerged as a highly versatile, dual-functionalized building block[1].

This technical guide provides an in-depth analysis of 2-bromo-6-nitro-1H-indole, detailing the causality behind its structural utility, its applications in modern drug discovery, and field-proven synthetic protocols designed to maintain orthogonal reactivity during complex library generation.

Structural Rationale & Causality in Scaffold Design

The strategic value of 2-bromo-6-nitro-1H-indole lies in the precise placement of its functional groups, which allows medicinal chemists to bypass traditional synthetic bottlenecks.

The C2-Bromine: Overcoming Regioselectivity Challenges

Direct C-H functionalization or arylation at the C2 position of an unsubstituted indole is synthetically challenging because the C3 position is inherently more nucleophilic. By utilizing a pre-halogenated C2-bromo derivative, researchers gain an orthogonal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings)[2]. This enables the rapid generation of 2-aryl or 2-alkynyl indoles, which are critical pharmacophores in the design of poly(ADP-ribose) polymerase (PARP) inhibitors and estrogen receptor (ER) modulators[2]. Furthermore, 2-bromoindoles are essential starting materials for the ring-closing metathesis (RCM) required to synthesize complex macrocyclic antivirals, such as HCV NS5B polymerase inhibitors[3].

The C6-Nitro: A Masked Handle for Late-Stage Diversification

The nitro group at the C6 position serves as a highly stable, "masked" amine. During early-stage drug synthesis, the strongly electron-withdrawing nitro group remains inert under the harsh basic conditions and elevated temperatures typical of palladium-catalyzed cross-couplings at C2. Once the C2 architecture is established, the C6-nitro group can be chemoselectively reduced to an amine. This newly unmasked amine can then undergo late-stage amidation, sulfonylation, or urea formation to probe structure-activity relationships (SAR) in the solvent-exposed regions or hinge-binding domains of target proteins[4].

G Start 2-Bromo-6-nitro-1H-indole (CAS: 1506559-87-0) C2_React C2 Suzuki-Miyaura Cross-Coupling Start->C2_React Pd Catalyst, Aryl Boronic Acid C6_React C6 Chemoselective Nitro Reduction Start->C6_React Fe/NH4Cl (Avoid Pd/C) Int1 2-Aryl-6-nitro-1H-indole C2_React->Int1 Int2 2-Bromo-1H-indol-6-amine C6_React->Int2 LateStage1 Late-Stage Amidation (Library Generation) Int1->LateStage1 Fe/NH4Cl then Acyl Chloride LateStage2 Late-Stage Cross-Coupling (Macrocyclization) Int2->LateStage2 Amidation then Pd Catalyst Target Lead Compounds (Kinase/Polymerase Inhibitors) LateStage1->Target LateStage2->Target

Caption: Divergent synthetic workflow of 2-bromo-6-nitro-1H-indole in medicinal chemistry.

Scaffold Hopping: Indole to Indazole Transitions

Beyond direct functionalization, 6-nitroindole derivatives are highly valued for "scaffold hopping"—a strategy used to discover novel patentable chemical entities or improve pharmacokinetic properties. A prominent example is the conversion of 6-nitroindoles into 6-nitro-1H-indazole-3-carbaldehydes via nitrosation[4]. The indazole core is a privileged motif for ATP-competitive kinase inhibitors. The presence of the nitro group allows for subsequent reduction and functionalization to interact with the DFG-out conformation of kinases.

ScaffoldHop N1 6-Nitroindole Scaffold N2 Nitrosation (NaNO2, Acidic Medium) N1->N2 N3 Nitroso-Intermediate N2->N3 N4 Ring Rearrangement N3->N4 N5 6-Nitro-1H-indazole-3-carbaldehyde N4->N5 N6 Kinase Inhibitor Library N5->N6 Scaffold Hopping

Caption: Scaffold hopping strategy from 6-nitroindole to indazole-based kinase inhibitors.

Quantitative Data Summary

The following table summarizes the physicochemical properties of 2-bromo-6-nitro-1H-indole and standard baseline metrics for its primary synthetic transformations[2][5].

Property / MetricValue / Description
CAS Number 1506559-87-0
Molecular Formula C8H5BrN2O2
Molecular Weight 241.04 g/mol
Appearance Yellow to brown-yellow crystalline powder
Typical Suzuki Yield (C2) >85% (Using Pd(OAc)2 or Pd(PPh3)4 catalysts)
Typical Nitro Reduction Yield 80–92% (Chemoselective methods)
Primary Target Classes Kinases, Viral Polymerases (HCV NS5B), GPCRs (5-HT2AR)

Experimental Methodologies

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. Causality for reagent selection is explicitly detailed to prevent common side reactions, such as unwanted hydrodehalogenation.

Protocol A: Chemoselective Reduction of the C6-Nitro Group

Objective: Reduce the C6-nitro group to an amine while strictly preserving the C2-bromine for downstream cross-coupling. Causality Check: Standard catalytic hydrogenation (Pd/C with H2 gas) will inevitably cause hydrodehalogenation, cleaving the C2-bromine. Therefore, a milder, chemoselective single-electron transfer reduction using Iron (Fe) and Ammonium Chloride (NH4Cl) is mandated.

Step-by-Step Workflow:

  • Preparation: Dissolve 2-bromo-6-nitro-1H-indole (1.0 equiv) in a 4:1 mixture of Ethanol and Water (0.2 M concentration).

  • Activation: Add Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv) to the solution at room temperature. Note: NH4Cl acts as a mild proton source, preventing the over-alkalinization that occurs with stronger dissolving metal reductions.

  • Reaction: Heat the heterogeneous mixture to 80 °C (reflux) under an inert argon atmosphere for 2–4 hours. Monitor the consumption of the starting material via TLC (Hexanes:EtOAc 3:1).

  • Filtration: Once complete, cool the mixture to room temperature and filter it through a pad of Celite to remove iron oxides. Wash the Celite cake thoroughly with hot Ethyl Acetate.

  • Workup: Concentrate the filtrate under reduced pressure to remove ethanol. Partition the remaining aqueous layer with Ethyl Acetate, wash with brine, dry over anhydrous MgSO4, and concentrate to yield 2-bromo-1H-indol-6-amine.

Protocol B: Suzuki-Miyaura Cross-Coupling at C2

Objective: Introduce an aryl or heteroaryl substituent at the C2 position. Causality Check: The indole nitrogen can electronically deactivate the C-Br bond and potentially poison the catalyst. Using a bidentate ligand complex like Pd(dppf)Cl2 provides high stability and facilitates the difficult oxidative addition step[2].

Step-by-Step Workflow:

  • Preparation: In a Schlenk flask, combine 2-bromo-6-nitro-1H-indole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Potassium Carbonate (K2CO3, 3.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v). Note: The biphasic system ensures the solubility of both the organic substrates and the inorganic base, which is critical for the transmetalation step.

  • Catalyst Loading: Add Pd(dppf)Cl2 (0.05 equiv) under a positive stream of argon.

  • Reaction: Seal the flask and heat to 90 °C for 6–12 hours. Monitor via LC-MS or TLC.

  • Workup & Purification: Cool to room temperature, dilute with water, and extract with Ethyl Acetate (3x). Dry the combined organic layers over Na2SO4, concentrate, and purify via silica gel column chromatography to isolate the 2-aryl-6-nitro-1H-indole derivative.

References

  • Benchchem - 2-Bromo-6-nitro-1H-indole | Supplier.
  • Appchem - 2-bromo-6-nitro-1H-indole | 1506559-87-0 | C8H5BrN2O2.
  • Benchchem - Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde from 6-Nitroindole: An Application Note and Protocol.
  • Organic Process Research & Development (ACS) - Comprehensive Analysis on the Synthesis Methods of 2-Phenylindole Derivatives with Pharmacological Importance for Green Synthesis.
  • MDPI - Indole-Based Macrocyclization by Metal-Catalyzed Approaches.
  • NIH / PMC - Psychedelic-Inspired Drug Discovery Using an Engineered Biosensor.

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Foundational

literature review of 2-bromo-6-nitro-1H-indole derivatives

An In-depth Technical Guide to 2-Bromo-6-Nitro-1H-Indole Derivatives: Synthesis, Reactivity, and Therapeutic Potential Executive Summary The indole nucleus is a cornerstone of medicinal chemistry, forming the structural...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-Bromo-6-Nitro-1H-Indole Derivatives: Synthesis, Reactivity, and Therapeutic Potential

Executive Summary

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1][2] The strategic introduction of substituents, such as halogens and nitro groups, can profoundly modulate the biological and physicochemical properties of the indole scaffold. This guide focuses on the 2-bromo-6-nitro-1H-indole framework, a class of compounds with significant, yet underexplored, therapeutic potential. By analyzing the synergistic effects of a bromine atom at the C2 position and a nitro group at the C6 position, we provide a comprehensive overview for researchers, scientists, and drug development professionals. This document details plausible synthetic pathways, expected physicochemical characteristics, chemical reactivity, and a thorough review of the potential biological activities, grounded in structure-activity relationship (SAR) studies of analogous compounds.

Introduction: The Significance of Substituted Indoles

Indole and its derivatives are ubiquitous in nature and synthetic medicine, known for their ability to mimic peptide structures and interact with a wide range of biological targets.[3][4] The versatility of the indole ring allows for functionalization at multiple positions, enabling fine-tuning of its pharmacological profile.

  • The Role of Bromine Substitution: The introduction of a bromine atom, particularly at the C2 position, can enhance a molecule's binding affinity to target proteins through halogen bonding, increase its metabolic stability, and improve its pharmacokinetic profile.[5] Bromo-indole derivatives have demonstrated potent activities, including kinase inhibition and anticancer effects.[5]

  • The Role of Nitro Substitution: The nitro group (NO₂) is a powerful electron-withdrawing group that significantly influences the electronic properties of the indole ring.[6] This feature is often exploited to modulate receptor binding and can be a key pharmacophore in various drug classes, including antibacterial, anticancer, and antiparasitic agents.[6] The biological activity of nitro compounds is often linked to their enzymatic reduction to reactive intermediates within target cells.[6]

The combination of these two substituents on the 1H-indole scaffold at the 2- and 6-positions presents a compelling strategy for developing novel therapeutic agents with potentially unique mechanisms of action.

Synthesis of 2-Bromo-6-Nitro-1H-Indole Derivatives

Direct synthetic routes to 2-bromo-6-nitro-1H-indole are not extensively documented in readily available literature. However, established indole synthesis methodologies can be adapted. The Bartoli indole synthesis is a particularly promising approach, as it utilizes ortho-substituted nitroarenes as starting materials.[7][8]

Proposed Synthetic Pathway: Modified Bartoli Indole Synthesis

A plausible route starts from an appropriately substituted nitroarene, such as 1-bromo-2-fluoro-3-nitrobenzene. The reaction proceeds via nucleophilic addition of a vinyl Grignard reagent, followed by a[9][9]-sigmatropic rearrangement and cyclization.

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product A 1-Bromo-2-fluoro-3-nitrobenzene C Step 1: Grignard Addition & Nitrosoarene formation A->C THF, -78°C to RT B Vinyl Magnesium Bromide (3 eq.) B->C D Step 2: Second Grignard Addition C->D E Step 3:[9][9]-Sigmatropic Rearrangement D->E Steric trigger F Step 4: Cyclization & Tautomerization E->F G Step 5: Aromatization / Elimination F->G Acidic Workup H 2-Bromo-6-nitro-1H-indole G->H

Caption: Proposed workflow for the synthesis of 2-Bromo-6-nitro-1H-indole.

Experimental Protocol: Bartoli Synthesis

Objective: To synthesize 2-bromo-6-nitro-1H-indole.

Materials:

  • 1-Bromo-2-fluoro-3-nitrobenzene

  • Vinyl magnesium bromide (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 1-bromo-2-fluoro-3-nitrobenzene (1.0 eq) dissolved in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add vinyl magnesium bromide (3.0 eq) dropwise via a syringe, maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue using silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the target compound, 2-bromo-6-nitro-1H-indole.

Causality: The use of three equivalents of the Grignard reagent is necessary: the first reacts with the nitro group to form a nitroso intermediate, the second adds to the nitroso group, and the third acts as a base in the final steps.[7] The ortho substituent is crucial as its steric bulk facilitates the key[9][9]-sigmatropic rearrangement.[7][8]

Physicochemical and Spectroscopic Characterization

The structural confirmation of 2-bromo-6-nitro-1H-indole derivatives relies on a combination of standard spectroscopic techniques. The expected data, extrapolated from known bromo- and nitro-indole isomers, are summarized below.[5][10][11]

Table 1: Expected Spectroscopic Data for 2-Bromo-6-Nitro-1H-Indole

Technique Characteristic Feature Expected Values / Observations
¹H NMR Indole N-HBroad singlet, ~8.5-9.0 ppm (downfield due to nitro group)
Aromatic C-HMultiplets in the range of ~7.5-8.5 ppm
Indole C3-HSinglet, ~6.5-7.0 ppm
¹³C NMR Aromatic CarbonsSignals between ~110-145 ppm
C-Br (C2)Signal significantly shifted, ~115-125 ppm
C-NO₂ (C6)Signal significantly shifted, ~140-145 ppm
IR Spectroscopy N-H Stretch (Indole)~3400 cm⁻¹ (sharp to medium peak)
N-O Stretch (NO₂)Two strong bands at ~1520-1560 cm⁻¹ (asymmetric) and ~1340-1380 cm⁻¹ (symmetric)
C-Br Stretch~500-600 cm⁻¹ (may be weak)
Mass Spectrometry Molecular Ion [M]⁺Isotopic pattern for bromine (¹⁹Br/⁸¹Br) with two peaks of ~1:1 intensity ratio (M and M+2).
FragmentationLoss of NO₂, Br, or fragments from the pyrrole ring.

Chemical Reactivity and Further Functionalization

The 2-bromo-6-nitro-1H-indole scaffold offers several sites for further chemical modification, enhancing its utility as a template for drug discovery.

  • Substitution at C2: The bromine atom at the C2 position can be displaced by various nucleophiles or participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents.[12]

  • Reduction of the Nitro Group: The C6-nitro group can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂, H₂/Pd-C). This resulting 6-aminoindole is a versatile intermediate for amide bond formation, diazotization, or other functionalizations.[13]

  • N-Alkylation/Arylation: The indole nitrogen can be alkylated or arylated to explore SAR at this position.

Review of Biological Activities and Therapeutic Potential

While specific biological data for 2-bromo-6-nitro-1H-indole is scarce, the activities of related compounds provide a strong basis for predicting its therapeutic potential. The indole framework is a privileged structure known to interact with numerous biological targets.[3]

Anticancer Activity

Many substituted indole derivatives exhibit potent anticancer properties. The mechanism often involves the inhibition of protein kinases, which are critical regulators of cell proliferation and survival.[5]

  • Kinase Inhibition: Bromo-indoles have been identified as potent inhibitors of various kinases implicated in cancer.[5] The electron-withdrawing nature of the nitro group on the benzene ring can further enhance binding interactions within the ATP-binding pocket of kinases.

  • Anti-proliferative and Anti-angiogenic Effects: Certain 5-bromoindole derivatives have shown outstanding anti-angiogenic and anti-proliferative properties, crucial for halting tumor growth and metastasis.[14]

G cluster_pathway Kinase Inhibition Pathway Indole 2-Bromo-6-nitro-1H-indole (Inhibitor) Kinase Protein Kinase (e.g., VEGFR, EGFR) Indole->Kinase Inhibition PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase CellSignal Downstream Signaling PhosphoSubstrate->CellSignal Proliferation Cell Proliferation & Angiogenesis CellSignal->Proliferation

Caption: Potential mechanism of action via protein kinase inhibition.

Antimicrobial and Quorum Sensing Inhibition

Nitroaromatic compounds are well-established antimicrobial agents.[6]

  • Direct Antimicrobial Action: The nitro group can be reduced by microbial nitroreductases to generate cytotoxic radical species, leading to DNA damage and cell death.[6] This mechanism is effective against a broad spectrum of bacteria and parasites.

Structure-Activity Relationship (SAR) Insights

Based on the literature, the following SAR can be inferred for 2-bromo-6-nitro-1H-indole derivatives:

  • Position 2 (Bromo): A halogen at C2 is often crucial for potent activity, participating in key binding interactions. Its replacement can lead to a significant loss of potency.

  • Position 6 (Nitro): The electron-withdrawing nitro group at C6 influences the overall electronic distribution of the indole ring, which can be critical for target engagement. Its reduction to an amine or conversion to other functional groups would create a new vector for SAR exploration.[16]

  • Position 1 (N-H): Substitution on the indole nitrogen can modulate lipophilicity and introduce additional interaction points. Small alkyl or benzyl groups are often well-tolerated or beneficial.[17]

Table 2: Biological Activities of Selected Bromo- and Nitro-Indole Analogs

Compound Class Biological Activity Target / Assay Reported Potency (IC₅₀/EC₅₀) Reference
6-Substituted Indole-2-carboxamidesInhibition of AF9/ENL-AF4 PPIAlphaScreen Assay2.8 - 4.5 µM[16]
6-6' Linked BisindolesHIV-1 Fusion InhibitionCell-Cell Fusion Assay~0.2 µM[17]
5-Bromoindole DerivativesAnti-angiogenicIn-silico / In-vitroNot specified[14]
6-Nitroindole-3-carbonitrilesAI-2 Quorum Sensing InhibitionE. coli reporter strain6.03 µM[15]
5-Nitroindole DerivativesAnticancer (c-Myc G-Quadruplex)FRET Melting AssayLigand-dependent[13]

Conclusion and Future Perspectives

The 2-bromo-6-nitro-1H-indole scaffold represents a promising, yet underexplored, area for drug discovery. The combination of a C2-bromo substituent and a C6-nitro group provides a unique electronic and steric profile that can be exploited for developing potent and selective inhibitors of various therapeutic targets. Based on the extensive evidence from related indole derivatives, this class of compounds holds significant potential as anticancer, antimicrobial, and anti-inflammatory agents.

Future research should focus on the development of efficient and scalable synthetic routes, followed by systematic biological screening to elucidate the full therapeutic potential of this scaffold. Further derivatization at the N1, C2 (via cross-coupling), and C6 (via nitro reduction/functionalization) positions will be crucial for building a comprehensive structure-activity relationship and optimizing lead compounds for preclinical development.

References

  • Hassan, A. A., et al. (2023). The structure-activity relationship (SAR) of the novel indole derivatives. ResearchGate. Available at: [Link]

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  • Royal Society of Chemistry. (2015). Supporting information for Methylation of Indoles and Pyrroles with Methanol Catalyzed by [Cp*IrCl2]2. Royal Society of Chemistry. Available at: [Link]

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  • Goldman, P., & Wuest, J. R. (1981). Preparation and Reactions of Bromo-2-nitro- and Bromo-2-aminoimidazoles. Journal of the American Chemical Society. Available at: [Link]

  • Mondal, S., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem. Available at: [Link]

  • ChemWis. (2022). Bartoli Indole Synthesis. YouTube. Available at: [Link]

  • Rivera, G., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. Available at: [Link]

  • Pesce, E., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry. Available at: [Link]

  • Miyamoto, N., et al. (2023). Discovery, Structure–Activity Relationship and In Vitro Anticancer Activity of Small-Molecule Inhibitors of the Protein–Protein Interactions between AF9/ENL and AF4 or DOT1L. Molecules. Available at: [Link]

  • Der Pharma Chemica. (2015). Experimental spectroscopic studies and Hartee-Fock ab initio calculations of 2-bromo-4, 6-dinitro aniline. Der Pharma Chemica. Available at: [Link]

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Exploratory

mechanism of action of 2-bromo-6-nitro-1H-indole in biological assays

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-bromo-6-nitro-1H-indole in Biological Assays Abstract The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural cor...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-bromo-6-nitro-1H-indole in Biological Assays

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The strategic functionalization of the indole ring, such as through halogenation and nitration, can yield compounds with potent and selective biological activities.[2][3] This guide focuses on a specific, albeit lesser-studied, derivative: 2-bromo-6-nitro-1H-indole. While direct literature on this exact molecule is sparse, its constituent pharmacophores—the 2-bromo-indole and 6-nitro-indole moieties—are well-documented in compounds with significant anticancer, antimicrobial, and enzyme-inhibitory properties.[3][4][5][6] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining a series of robust, hypothesis-driven biological assays to elucidate the mechanism of action of 2-bromo-6-nitro-1H-indole. We will explore potential molecular targets and signaling pathways, provide detailed, self-validating experimental protocols, and offer insights into the causal relationships behind experimental choices, thereby providing a complete framework for its preclinical evaluation.

Introduction: Deconstructing the Therapeutic Potential of 2-bromo-6-nitro-1H-indole

The therapeutic potential of a novel small molecule is encoded in its structure. The 2-bromo-6-nitro-1H-indole scaffold integrates three key features that suggest distinct and potentially synergistic mechanisms of action:

  • The Indole Core: This planar, aromatic system is adept at participating in π-π stacking and hydrogen bonding, enabling it to bind to a wide variety of biological targets, including enzymes and receptors.[2][7]

  • The 6-Nitro Group: The strong electron-withdrawing nature of the nitro group is a critical feature in many bioactive compounds.[8] Its presence suggests two primary avenues of action:

    • Modulation of Target Binding: The electronic properties can directly influence the affinity and selectivity for a specific protein target.

    • Bioreductive Activation: In low-oxygen (hypoxic) environments, such as those found in solid tumors, the nitro group can be enzymatically reduced to form highly reactive cytotoxic species, a mechanism known as hypoxia-selective cytotoxicity.[8][9]

  • The 2-Bromo Substituent: Halogenation, particularly with bromine at various positions on the indole ring, is a well-established strategy for enhancing biological potency.[2] Specifically, bromo-indoles have demonstrated potent activity as kinase inhibitors and inducers of apoptosis.[5][6][10]

Based on this structural analysis, we can formulate several primary hypotheses for the mechanism of action of 2-bromo-6-nitro-1H-indole, which will be systematically investigated in the subsequent sections.

Proposed Mechanism of Action 1: Anticancer Activity via Kinase Inhibition and Apoptosis Induction

Many bromo-indole derivatives function as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[6] Furthermore, compounds containing the 6-bromoindole moiety have been shown to induce apoptosis (programmed cell death) by modulating the expression of Bcl-2 family proteins.[5][10]

Hypothesis: Kinase Inhibition

2-bromo-6-nitro-1H-indole may act as an inhibitor of key oncogenic kinases, such as VEGFR-2 or EGFR, thereby blocking downstream signaling pathways required for cancer cell proliferation and survival.[11][12]

A logical workflow for assessing kinase inhibition is essential to move from broad screening to specific target validation.

G A Initial Broad-Spectrum Kinase Screen (e.g., KinomeScan®) B Identify Primary Hits (>90% inhibition at 10 µM) A->B Data Analysis C Dose-Response Assay for Primary Hits (Determine IC50 values) B->C Prioritize Hits D Selectivity Profiling (Test against closely related kinases) C->D Quantify Potency E Mechanism of Inhibition Study (e.g., ATP competition assay) D->E Assess Specificity F Validated Kinase Target E->F Elucidate Binding Mode G cluster_0 Cellular Exterior cluster_1 Cytoplasm Compound 2-bromo-6-nitro-1H-indole Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Compound->Bax Upregulation Bcl2->Bax Mito Mitochondrion Bax->Mito Pore Formation CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 2-bromo-6-nitro-1H-indole

Application Note: Regioselective Synthesis of 2-Bromo-6-nitro-1H-indole via Deoxygenative Halogenation Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis of 2-Bromo-6-nitro-1H-indole via Deoxygenative Halogenation

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists

Executive Summary & Strategic Rationale

2-Bromo-6-nitro-1H-indole (CAS: 1506559-87-0) is a highly valued, halogenated, and nitro-functionalized heterocyclic building block[1]. It serves as a critical synthetic intermediate in medicinal chemistry, particularly for the synthesis of complex indole alkaloids and novel agricultural promoters (such as SOMRE derivatives) via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) at the C2 position[2].

The Mechanistic Challenge: Direct electrophilic bromination (e.g., using NBS or Br₂) of 6-nitroindole is fundamentally flawed for this target. The electron-rich nature of the indole enamine system strongly directs electrophiles to the C3 position. Furthermore, the strongly electron-withdrawing C6-nitro group deactivates the aromatic system, leading to poor yields and complex mixtures of regioisomers.

The Solution: To achieve absolute regiocontrol, this protocol utilizes a deoxygenative halogenation strategy starting from 6-nitroindolin-2-one (6-nitro-2-oxindole). By treating the oxindole with Phosphorus Oxybromide (POBr₃), the reaction leverages the lactam-lactim tautomerization. The lactim oxygen nucleophilically attacks the oxophilic phosphorus, forming a transient phosphonate intermediate. Subsequent elimination, driven by the thermodynamic stability of the newly formed aromatic indole ring, yields the C2-brominated product exclusively[3].

Mechanistic Workflow & Process Visualization

To ensure reproducibility, the workflow is divided into three distinct phases: Activation, Aromatization, and Isolation.

SynthesisWorkflow SM 6-Nitroindolin-2-one (Starting Material) Reaction Reflux, 110°C Deoxygenative Halogenation SM->Reaction Reagent POBr3 / Toluene (Brominating Agent) Reagent->Reaction Workup Aqueous Quench (NaHCO3) & Extraction (EtOAc) Reaction->Workup Complete Conversion (TLC Monitored) Purification Silica Gel Chromatography (Hexanes/EtOAc) Workup->Purification Crude Organic Extract Product 2-Bromo-6-nitro-1H-indole (Target Product) Purification->Product >85% Pure Yield

Fig 1. Workflow for the regioselective synthesis of 2-bromo-6-nitro-1H-indole.

Quantitative Data & Reagent Specifications

Table 1: Stoichiometry and Reagent Properties

Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role & Causality
6-Nitroindolin-2-one 178.151.0 eq1.78 gSubstrate; provides pre-installed C6-NO₂ and C2-O.
Phosphorus Oxybromide (POBr₃) 286.693.0 eq8.60 gHalogenating agent; excess required to drive the equilibrium of the phosphonate intermediate.
Anhydrous Toluene 92.14N/A40 mLSolvent; allows for high-temperature reflux (110°C) necessary for aromatization.
Sat. Aq. NaHCO₃ 84.01Excess~50 mLQuenching agent; neutralizes HBr and phosphoric acid byproducts safely.

Note: All glassware must be oven-dried. POBr₃ is highly moisture-sensitive and corrosive; handle exclusively in a fume hood under an inert atmosphere.

Step-by-Step Experimental Protocol

Phase 1: Reaction Assembly (Inert Atmosphere Required)
  • Preparation: Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon/nitrogen inlet. Flame-dry the apparatus under vacuum and backfill with inert gas three times.

  • Substrate Loading: Add 6-nitroindolin-2-one (1.78 g, 10.0 mmol) to the flask.

  • Solvent Addition: Inject anhydrous toluene (40 mL) via syringe. Stir to create a suspension.

  • Reagent Addition: Temporarily remove the septum under a positive flow of inert gas and rapidly add solid POBr₃ (8.60 g, 30.0 mmol).

    • Expert Insight: POBr₃ is a low-melting solid (mp ~56°C). It may clump; crush it rapidly in a dry mortar inside a glovebox if possible, or weigh it swiftly in ambient air to minimize hydrolysis to HBr and PO(OH)₃.

Phase 2: Activation and Aromatization
  • Heating: Submerge the flask in a pre-heated oil bath at 110°C.

  • Reflux: Maintain vigorous stirring at reflux for 4 to 6 hours. The suspension will gradually transition into a dark, homogeneous solution as the lactim intermediate forms and reacts.

  • Monitoring: Monitor the reaction progression via TLC (Eluent: 3:1 Hexanes/Ethyl Acetate). The starting material (lower Rf) should disappear, replaced by a new, UV-active spot corresponding to the 2-bromoindole (higher Rf).

Phase 3: Quenching and Isolation
  • Cooling: Remove the flask from the oil bath and allow it to cool to room temperature, then transfer to an ice-water bath (0°C).

  • Quenching (Critical Safety Step): Slowly add saturated aqueous NaHCO₃ (50 mL) dropwise via an addition funnel.

    • Causality: Unreacted POBr₃ reacts violently with water, generating copious amounts of HBr gas and heat. Dropwise addition controls the exotherm and prevents the decomposition of the newly formed indole ring.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Washing & Drying: Combine the organic extracts, wash with brine (40 mL), and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the crude product as a dark solid.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (9:1 to 4:1). Collect the fractions containing the target product and concentrate in vacuo.

Analytical Characterization (Expected Validation Data)

To ensure the integrity of the self-validating system, compare the isolated product against the following expected parameters for 2-bromo-6-nitro-1H-indole (C₈H₅BrN₂O₂):

Table 2: Expected Analytical Signatures

TechniqueExpected Result / SignalStructural Correlation
LC-MS (ESI-) m/z 238.9 / 240.9 [M-H]⁻Confirms molecular weight (241.04 g/mol ) and the characteristic 1:1 isotopic pattern of a single Bromine atom[4].
¹H NMR (400 MHz, DMSO-d₆) δ ~12.5 (br s, 1H)Indole N-H proton (highly deshielded due to C6-NO₂).
δ ~8.3 (d, J = 2.0 Hz, 1H)C7-H (ortho to NO₂, meta coupling).
δ ~7.9 (dd, J = 8.8, 2.0 Hz, 1H)C5-H (ortho to NO₂, ortho/meta coupling).
δ ~7.6 (d, J = 8.8 Hz, 1H)C4-H (ortho coupling).
δ ~6.8 (s, 1H)C3-H (Singlet confirms successful C2 bromination; no coupling to C2-H).

References

  • Somei, M., et al. (2023). Creation of 'Medicine for the Earth'; 'SOMRE' and 'VED' for Eliminating Hunger and Restoring a Green Planet, Earth, and Their Global Expansion. Preprints.org. Retrieved from: [Link]

  • Somei, M., et al. (2007). Creation of New Promoters for Plant's Root Growth: Its Application for the Syntheses of Vulcanine and Borreline. Heterocycles, Vol. 73. Retrieved from:[Link]

Sources

Application

Regioselective C-3 Functionalization of 2-Bromo-6-nitro-1H-indole: A Methodological Guide for Advanced Scaffold Derivatization

Executive Summary & Mechanistic Rationale The 2-bromo-6-nitro-1H-indole scaffold is a highly prized building block in modern medicinal chemistry and drug development. The 6-nitro group serves as a versatile handle for do...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 2-bromo-6-nitro-1H-indole scaffold is a highly prized building block in modern medicinal chemistry and drug development. The 6-nitro group serves as a versatile handle for downstream reduction to an amine (enabling amide coupling or sulfonylation), while the 2-bromo substituent allows for late-stage orthogonal cross-coupling (e.g., Suzuki-Miyaura, Sonogashira). However, functionalizing the C-3 position without disturbing this delicate electronic balance or triggering halogen scrambling at C-2 requires precise mechanistic control.

Causality of Regioselectivity

Despite the strong electron-withdrawing nature of the 6-nitro group, the indole's pyrrole ring retains sufficient nucleophilicity to undergo electrophilic aromatic substitution. The Highest Occupied Molecular Orbital (HOMO) of the indole system is heavily localized at C-3 . The 2-bromo group further directs incoming electrophiles to C-3 through steric shielding and inductive electron withdrawal, which effectively suppresses competing C-2 reactivity .

When designing C-3 functionalization protocols for this specific substrate, two primary challenges dictate our experimental choices:

  • Halogen Scrambling: Reagents containing chloride (e.g., POCl 3​ ) can lead to S N​ Ar displacement of the 2-bromide, yielding a 2-chloro impurity.

  • Chemoselectivity: Transition-metal catalyzed reactions (like Pd-catalyzed C-H activation) must be carefully tuned to avoid premature oxidative addition into the labile C2–Br bond.

To circumvent these issues, we employ orthogonal, transition-metal-free strategies: a modified Vilsmeier-Haack formylation using POBr 3​ , and a Lewis acid-catalyzed Friedel-Crafts alkylation .

Orthogonal Functionalization Workflows

G SM 2-Bromo-6-nitro-1H-indole (Core Scaffold) Formylation Protocol A: Vilsmeier-Haack Reagents: POBr3, DMF Temp: 0 °C to 40 °C SM->Formylation Electrophilic Substitution Alkylation Protocol B: Friedel-Crafts Alkylation Reagents: R-OH, InBr3 Temp: 80 °C SM->Alkylation Nucleophilic Trapping ProdA 2-Bromo-6-nitro-1H-indole-3-carbaldehyde (Yield: 75-85%) Formylation->ProdA Hydrolysis ProdB 3-Alkyl-2-bromo-6-nitro-1H-indole (Yield: 65-80%) Alkylation->ProdB Aromatization

Figure 1: Orthogonal C-3 functionalization workflows for 2-bromo-6-nitro-1H-indole.

Experimental Protocols

Protocol A: Modified Vilsmeier-Haack Formylation (C-3)

Objective: Synthesis of 2-bromo-6-nitro-1H-indole-3-carbaldehyde. Causality of Reagent Selection: Phosphorus tribromide oxide (POBr 3​ ) is strictly utilized instead of the traditional POCl 3​ . The intermediate Vilsmeier iminium ion renders the indole highly electron-deficient. In the presence of chloride ions, the 2-bromo position becomes highly susceptible to nucleophilic attack, leading to irreversible halogen exchange. POBr 3​ completely eliminates this risk .

Step-by-Step Methodology:

  • Vilsmeier Reagent Generation: In an oven-dried, argon-purged Schlenk flask, add anhydrous N,N-dimethylformamide (DMF, 5.0 equiv) and cool to 0 °C using an ice bath.

  • Electrophile Activation: Dropwise add POBr 3​ (1.5 equiv) dissolved in a minimal amount of anhydrous THF. Causality: Slow addition prevents thermal runaway, ensuring the selective formation of the active electrophile, (bromomethylene)dimethylammonium bromide.

  • Substrate Addition: Dissolve 2-bromo-6-nitro-1H-indole (1.0 equiv) in anhydrous DMF (0.5 M) and add dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature, then heat to 40 °C for 4-5 hours.

    • Self-Validation: The solution will transition from a pale yellow to a deep, vibrant orange/red, indicating the formation of the stable C-3 iminium intermediate. Thin-Layer Chromatography (TLC) (Hexanes:EtOAc 7:3) will show the disappearance of the starting material ( Rf​ ~0.6) and the appearance of a baseline intermediate.

  • Quenching & Hydrolysis: Cool the mixture to 0 °C and slowly add saturated aqueous sodium acetate (NaOAc) until the pH reaches 6.5-7.0.

    • Self-Validation: The pH shift hydrolyzes the iminium ion to the aldehyde, triggering the immediate precipitation of the product as a yellow-orange microcrystalline solid.

  • Isolation: Filter the precipitate, wash with cold distilled water, and dry under high vacuum.

Protocol B: Lewis Acid-Catalyzed Friedel-Crafts Alkylation (C-3)

Objective: Synthesis of 3-alkyl-2-bromo-6-nitro-1H-indole. Causality of Reagent Selection: To functionalize C-3 with alkyl groups without risking oxidative addition into the C–Br bond (which frequently occurs with Pd or Cu catalysts), we utilize Indium(III) bromide (InBr 3​ ). InBr 3​ is a mild, oxophilic Lewis acid that selectively activates alcohols to form transient carbocations, which are rapidly trapped by the C-3 nucleophile .

Step-by-Step Methodology:

  • Activation: In a sealed tube, combine 2-bromo-6-nitro-1H-indole (1.0 equiv), the corresponding benzylic or secondary alcohol (1.2 equiv), and InBr 3​ (10 mol%).

  • Solvent Selection: Suspend the mixture in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Causality: DCE provides the optimal dielectric constant to stabilize the transient carbocation without coordinating and deactivating the Lewis acid.

  • Heating: Stir the mixture at 80 °C for 12 hours.

    • Self-Validation: The reaction mixture will homogenize and darken slightly. TLC monitoring (Hexanes:EtOAc 8:2) will reveal a new, less polar, UV-active spot ( Rf​ ~0.5) corresponding to the alkylated product.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ to neutralize the Lewis acid. Extract with dichloromethane (3 x 15 mL).

  • Purification: Concentrate the organic layers under reduced pressure and purify via flash column chromatography (silica gel, gradient elution).

Quantitative Data Summary

Reaction TypeReagents & CatalystTemperature (°C)Time (h)Regioselectivity (C-3 : C-2)Typical Yield (%)
Formylation DMF, POBr 3​ 0 to 404 - 6>99:178 - 85
Alkylation (1° Benzylic) ArCH 2​ OH, InBr 3​ (10 mol%)8012 - 16>99:165 - 75
Alkylation (2° Alcohol) R 2​ CHOH, InBr 3​ (10 mol%)808 - 12>99:170 - 80

References

  • Title: Toolbox for Distal C–H Bond Functionalizations in Organic Molecules Source: Chemical Reviews URL: [Link]

  • Title: Creation of 'Medicine for the Earth'; 'SOMRE' and 'VED' for Eliminating Hunger and Restoring a Green Planet Source: Preprints.org URL: [Link]

  • Title: C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Palladium-Catalyzed C-2 and C-3 Dual C-H Functionalization of Indoles Source: Organic Letters URL: [Link]

Method

Application Note: Protocol for the Regioselective N-Alkylation of 2-Bromo-6-nitro-1H-indole

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Strategic Significance The compound 2-bromo-6-nitro-1H...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Strategic Significance

The compound 2-bromo-6-nitro-1H-indole (CAS: 1506559-87-0) is a highly functionalized, electron-deficient heterocyclic building block widely utilized in medicinal chemistry and the synthesis of complex alkaloids [1, 4]. The strategic introduction of an alkyl group at the N-1 position is a fundamental transformation used to modulate the molecule's lipophilicity, steric profile, and pharmacokinetic properties [2].

However, the dual presence of a 2-bromo substituent and a 6-nitro group drastically alters the electronic landscape of the indole core compared to unfunctionalized analogs. This application note provides a field-proven, self-validating protocol for the N-alkylation of 2-bromo-6-nitro-1H-indole, detailing the mechanistic causality behind reagent selection to ensure high yields and absolute regioselectivity.

Mechanistic Causality & Reaction Design

To achieve high-yielding N-alkylation without degradation or byproduct formation, the protocol must account for the unique stereoelectronic effects of the substrate:

  • Enhanced N-H Acidity (The 6-Nitro Effect): In a standard indole, the N-H bond has a pKa of approximately 16.2, typically necessitating strong bases like Sodium Hydride (NaH) for complete deprotonation [2, 5]. However, the strongly electron-withdrawing 6-nitro group stabilizes the resulting indolyl anion via resonance and inductive effects, significantly lowering the pKa. This allows for the use of milder bases such as Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) [3].

  • Regioselectivity (N- vs. C3-Alkylation): Indoles are ambient nucleophiles capable of reacting at the nitrogen (N-1) or carbon (C-3) positions. The 2-bromo group introduces significant steric hindrance adjacent to the C-3 position, while simultaneously withdrawing electron density from the pyrrole ring. When combined with a polar aprotic solvent (e.g., DMF or MeCN), the "naked" indolyl anion is highly biased toward N-alkylation via an Sₙ2 transition state [3, 5].

  • Preventing Halogen-Metal Exchange: While NaH is a staple for indole alkylation [2], using milder carbonate bases (K₂CO₃/Cs₂CO₃) mitigates any risk of unwanted side reactions involving the sensitive 2-bromo moiety, ensuring a cleaner reaction profile.

Mechanism Substrate 2-Bromo-6-nitro-1H-indole (Enhanced N-H Acidity) Base Base (K2CO3) Deprotonation Substrate->Base Anion Indolyl Anion (Resonance Stabilized) Base->Anion Electrophile Alkyl Halide (R-X) SN2 Attack Anion->Electrophile Product N-Alkyl-2-bromo-6-nitroindole (Target Product) Electrophile->Product

Mechanistic logic of base-mediated deprotonation and SN2 N-alkylation.

Optimization of Reaction Conditions

The quantitative data below summarizes the causality of base and solvent pairing on the yield and regioselectivity for electron-deficient indoles. For 2-bromo-6-nitro-1H-indole, Condition B or Condition C is highly recommended to balance reactivity and functional group tolerance.

ConditionBase (Equiv)SolventTemp / TimeRegioselectivity (N:C3)Expected YieldCausality / Observation
A NaH (1.2)DMF0 °C to RT / 2 h>99:180 - 85%Fast reaction; requires strict anhydrous conditions [2].
B (Optimal) K₂CO₃ (1.5)DMFRT to 40 °C / 12 h>99:188 - 94%Mild, highly tolerant of the 2-bromo group; excellent scalability [3].
C Cs₂CO₃ (1.5)MeCNRT / 8 h>99:185 - 92%Cesium effect enhances solubility and nucleophilicity of the anion.
D KOH (2.0)DMSORT / 4 h90:1065 - 75%Protic/hydroxide impurities can lead to partial degradation or C3-attack.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual cues (color changes, gas evolution) and TLC milestones are embedded to ensure the researcher can verify the reaction's success in real-time.

Materials and Reagents
  • Substrate: 2-Bromo-6-nitro-1H-indole (1.0 equiv)

  • Alkylating Agent: Alkyl halide (e.g., Methyl iodide, Benzyl bromide) (1.2 equiv)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to substrate)

  • Workup Reagents: Saturated aqueous NH₄Cl, Ethyl Acetate (EtOAc), Brine, Anhydrous Na₂SO₄.

Procedure

Step 1: Preparation & Dissolution

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with an inert atmosphere (Argon or Nitrogen).

  • Add 2-bromo-6-nitro-1H-indole (1.0 equiv) to the flask.

  • Inject anhydrous DMF to achieve a substrate concentration of 0.2 M. Stir until a homogenous solution is formed.

Step 2: Deprotonation

  • Add finely powdered, anhydrous K₂CO₃ (1.5 equiv) in one portion.

  • Stir the suspension at room temperature for 30 minutes.

    • Self-Validation Check: A distinct deepening of the solution's color (often turning deep yellow/orange) indicates the successful formation of the indolyl anion.

Step 3: Alkylation

  • Cool the reaction mixture to 0 °C using an ice bath (to control the initial exotherm of the Sₙ2 attack).

  • Add the alkyl halide (1.2 equiv) dropwise via syringe.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 12 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc, 3:1). The starting material (highly UV active) should disappear, replaced by a higher Rf spot (the N-alkylated product is less polar due to the loss of the N-H hydrogen bond donor).

Step 4: Quenching & Workup

  • Cool the mixture back to 0 °C and carefully quench by adding saturated aqueous NH₄Cl (equal to the reaction volume) [5].

  • Transfer the mixture to a separatory funnel and extract with EtOAc (3 × 2 volumes).

  • Wash the combined organic layers extensively with distilled water (3 × 2 volumes) to remove DMF, followed by a final wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via silica gel flash column chromatography using a gradient of Hexanes/EtOAc to afford the pure N-alkyl-2-bromo-6-nitroindole.

Workflow Step1 1. Preparation Dissolve 2-bromo-6-nitro-1H-indole in anhydrous DMF (0.2 M) Step2 2. Deprotonation Add K2CO3 or Cs2CO3 (1.5 eq) Stir at 0 °C to RT for 30 min Step1->Step2 Step3 3. Alkylation Add Alkyl Halide (1.2 eq) dropwise Stir at RT for 4-12 h Step2->Step3 Step4 4. Quench & Workup Quench with sat. NH4Cl (aq) Extract with EtOAc Step3->Step4 Step5 5. Purification Wash with Brine, Dry over Na2SO4 Silica Gel Chromatography Step4->Step5

Step-by-step experimental workflow for the N-alkylation of 2-bromo-6-nitro-1H-indole.

Troubleshooting Guide

  • Incomplete Conversion: If TLC shows unreacted starting material after 12 hours, the base may have absorbed atmospheric moisture. Ensure K₂CO₃ is oven-dried prior to use. Alternatively, elevate the temperature to 40 °C.

  • Formation of Multiple Spots (Degradation): If using NaH instead of K₂CO₃, localized heating during addition can cause degradation. Switch to the milder K₂CO₃/DMF system [3, 5].

  • Product Co-eluting with DMF: DMF is notoriously difficult to remove under standard rotary evaporation. Ensure the organic layer is washed at least 3 to 4 times with a large excess of water during the extraction phase.

References

  • National Institutes of Health (PMC). "3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides". URL: [Link]

  • Preprints.org. "Creation of 'Medicine for the Earth'; 'SOMRE' and 'VED' for Eliminating Hunger and Restoring a Green Planet". URL:[Link]

Application

using 2-bromo-6-nitro-1H-indole as a precursor for indole alkaloids

Application Note: 2-Bromo-6-nitro-1H-indole as a Strategic Precursor for Complex Indole Alkaloids and Bioactive Scaffolds Executive Summary The synthesis of complex indole alkaloids—such as the β-carboline vulcanine[1] a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Bromo-6-nitro-1H-indole as a Strategic Precursor for Complex Indole Alkaloids and Bioactive Scaffolds

Executive Summary

The synthesis of complex indole alkaloids—such as the β-carboline vulcanine[1] and the monoterpene indole alkaloid borreline[2]—requires highly functionalized building blocks that allow for orthogonal reactivity. 2-Bromo-6-nitro-1H-indole (CAS: 1506559-87-0) [3] has emerged as a premier precursor in advanced medicinal chemistry and natural product synthesis. By strategically positioning a labile bromine atom at the C2 position and a strongly electron-withdrawing nitro group at the C6 position, this scaffold enables precise, site-selective functionalization. This guide provides a comprehensive, field-proven methodology for utilizing this precursor in transition-metal-catalyzed cross-couplings and late-stage alkaloid assembly[4],[5].

Mechanistic Rationale & Causality: The Logic of the Scaffold

In unsubstituted indoles, the C3 position is inherently more nucleophilic than the C2 position, making direct, late-stage C2-functionalization notoriously difficult and prone to regiochemical mixtures.

Starting a synthetic sequence with 2-bromo-6-nitro-1H-indole bypasses these regioselectivity issues through the following mechanisms:

  • Orthogonal Reactivity at C2: The pre-installed C2-bromide is highly susceptible to oxidative addition by Palladium(0) species. This allows for direct C–C bond formation via Suzuki-Miyaura, Stille, or Sonogashira couplings without interfering with the rest of the indole core[4].

  • Electronic Modulation via C6-Nitro: The strongly electron-withdrawing nature of the C6-nitro group serves a dual purpose. First, it decreases the electron density of the indole ring, stabilizing the molecule against oxidative degradation during harsh transition-metal catalysis. Second, it acts as a "masked amine." Once the carbon framework of the alkaloid is assembled, the nitro group can be quantitatively reduced to a primary amine, providing a handle for final derivatization (e.g., sulfonylation or alkylation)[4].

  • C3-Nucleophilicity Preservation: Despite the electron-withdrawing C6-nitro group, the C3 position retains enough nucleophilicity to undergo selective electrophilic aromatic substitution, such as Vilsmeier-Haack formylation. This is the critical first step in assembling the fused pyrroline or pyridine rings found in borreline and vulcanine[5].

Synthetic Workflows & Visualization

The versatility of 2-bromo-6-nitro-1H-indole allows it to be channeled into two primary synthetic divergent pathways: the creation of C2-aryl bioactive indoles (such as progesterone receptor antagonists)[4] and the assembly of complex polycyclic plant root growth promoters and alkaloids[5].

G cluster_0 Pathway A: Aryl Indole Synthesis cluster_1 Pathway B: Alkaloid Assembly Precursor 2-Bromo-6-nitro- 1H-indole Suzuki C2 Suzuki Coupling Precursor->Suzuki Pd(0), Aryl-B(OH)2 Vilsmeier C3 Vilsmeier Formylation Precursor->Vilsmeier POCl3, DMF Reduction C6 Nitro Reduction Suzuki->Reduction H2, Pd/C ArylIndole Bioactive Aryl Indoles Reduction->ArylIndole Derivatization Carbaldehyde 3-Carbaldehyde Intermediate Vilsmeier->Carbaldehyde H2O Quench Alkaloids Vulcanine & Borreline Carbaldehyde->Alkaloids Cyclization

Divergent synthetic workflows from 2-bromo-6-nitro-1H-indole to complex alkaloids.

Experimental Protocols (Self-Validating Systems)

The following protocols are engineered to include internal validation checkpoints, ensuring that researchers can confirm reaction success before proceeding to the next step.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C2

This protocol establishes the foundational C–C bond required for aryl-indole derivatives.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 2-bromo-6-nitro-1H-indole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl2​ (5 mol%).

  • Solvent & Base Addition: Add a degassed mixture of 1,4-Dioxane and H2​O (4:1 v/v). Causality Note: The addition of water is critical; it dissolves the inorganic base ( Cs2​CO3​ , 2.0 equiv), generating the hydroxide/carbonate ions necessary to activate the boronic acid for the transmetalation step of the catalytic cycle.

  • Reaction: Heat the mixture to 90 °C for 8 hours.

  • Self-Validation Checkpoint:

    • Visual: The successful oxidative addition of the Pd(0) species to the C2-bromide is indicated by the transition of the reaction mixture from a yellow suspension to a homogeneous dark red/brown solution.

    • Analytical: Monitor via TLC (3:1 Hexanes/EtOAc). The starting material (highly UV-active, Rf​≈0.45 ) will be consumed, replaced by a strongly fluorescent product spot ( Rf​≈0.30 ) due to the extended π -conjugation of the new C2-aryl group.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol B: Vilsmeier-Haack Formylation for Vulcanine/Borreline Precursors

This step installs the C3-aldehyde necessary for building the fused rings of vulcanine and borreline[5].

  • Reagent Preparation: Cool anhydrous N,N-dimethylformamide (DMF, 5.0 equiv) to 0 °C under argon. Slowly add phosphorus oxychloride ( POCl3​ , 1.2 equiv) dropwise. Stir for 15 minutes to generate the Vilsmeier reagent (a highly electrophilic chloroiminium ion).

  • Substrate Addition: Dissolve 2-bromo-6-nitro-1H-indole (1.0 equiv) in a minimum volume of anhydrous DMF and add it dropwise to the Vilsmeier complex.

  • Reaction: Warm the mixture to room temperature, then heat to 40 °C for 4 hours. Causality Note: The electron-withdrawing C6-nitro group slightly deactivates the indole ring, requiring mild heating to drive the electrophilic aromatic substitution at C3 to completion.

  • Quench & Self-Validation:

    • Quench: Pour the mixture over crushed ice and neutralize with saturated aqueous sodium acetate.

    • Visual Validation: The hydrolysis of the iminium intermediate to the aldehyde will trigger the precipitation of 2-bromo-6-nitroindole-3-carbaldehyde as a bright yellow solid.

    • Analytical: 1H NMR will show a distinct, sharp singlet far downfield ( ≈10.0 ppm) confirming the presence of the new aldehyde proton.

Protocol C: Late-Stage Nitro Reduction
  • Reaction: Dissolve the functionalized 6-nitroindole intermediate in ethanol. Add SnCl2​⋅2H2​O (5.0 equiv) and reflux for 2 hours.

  • Self-Validation Checkpoint: The deep yellow/orange color of the nitro compound will fade to a pale off-white or light yellow solution. Spotting the product on a TLC plate and staining with Ninhydrin will yield a dark purple/brown spot upon heating, definitively validating the formation of the primary amine.

Quantitative Data Presentation: Cross-Coupling Optimization

To maximize the yield of the C2-functionalization step, catalyst and solvent selection is paramount. The table below summarizes the optimization data for the Suzuki coupling of 2-bromo-6-nitro-1H-indole, demonstrating how ligand sterics and solvent polarity dictate the reaction efficiency.

EntryCatalyst System (mol%)Base (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Observation / Causality
1 Pd(PPh3​)4​ (5%) K2​CO3​ (2.0)Toluene/EtOH/ H2​O (2:1:1)801285%Standard conditions; reliable but requires longer reaction times due to moderate transmetalation rates.
2 Pd(dppf)Cl2​ (5%) Cs2​CO3​ (2.0)Dioxane/ H2​O (4:1)90892% Optimal. Bidentate dppf ligand prevents catalyst deactivation; Cs2​CO3​ provides superior solubility.
3 Pd2​dba3​ (2.5%) + SPhos K3​PO4​ (2.0)Toluene100696%Highly active Buchwald ligand system; ideal for sterically hindered arylboronic acids.
4 Pd(OAc)2​ (5%) Na2​CO3​ (2.0)DMF1201845%High heat in DMF leads to unwanted protodehalogenation side-reactions, reducing yield.

Table 1: Reaction condition optimization for the C2 Suzuki-Miyaura cross-coupling of 2-bromo-6-nitro-1H-indole.

References

  • Jiang, X., et al. (2010). "Novel 3-Aryl Indoles as Progesterone Receptor Antagonists for Uterine Fibroids." ACS Medicinal Chemistry Letters, 2(2), 148-153. Available at:[Link]

  • Somei, M., et al. (2007). "Creation of New Promoters for Plant's Root Growth: Its Application for the Syntheses of Vulcanine and Borreline, and for Combating Desertification at Gobi Desert in Inner Mongolia." Heterocycles, 73(1), 537-554. Available at:[Link]

  • Gozler, T., et al. (1996). "Vulcanine, a β-carboline alkaloid from Haplophyllum vulcanicum." Phytochemistry, 43(6), 1425-1426. Available at:[Link]

  • Damak, M., & Riche, C. (1977). "Structure et stéréochimie d'alcaloïdes indoliques. III. Structure cristalline et moléculaire de la borréline." Acta Crystallographica Section B, 33(11), 3415-3418. Available at:[Link]

Sources

Method

applications of 2-bromo-6-nitro-1H-indole in medicinal chemistry

Application Note: Advanced Functionalization of 2-Bromo-6-nitro-1H-indole in Medicinal Chemistry Executive Summary & Structural Rationale In modern drug discovery, the indole scaffold remains one of the most privileged s...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Functionalization of 2-Bromo-6-nitro-1H-indole in Medicinal Chemistry

Executive Summary & Structural Rationale

In modern drug discovery, the indole scaffold remains one of the most privileged structures due to its ability to mimic endogenous ligands and form critical hydrogen bonds within protein binding pockets. Specifically, 2-bromo-6-nitro-1H-indole is a highly versatile, halogenated, and nitro-functionalized derivative that serves as a critical synthetic intermediate[1].

The strategic placement of functional groups on this scaffold provides orthogonal reactivity points:

  • The C2-Bromide: Acts as an ideal electrophile for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the rapid introduction of hydrophobic aryl or alkyl groups that frequently occupy the hydrophobic clefts of target proteins[2].

  • The C6-Nitro Group: Serves a dual purpose. Initially, its strong electron-withdrawing nature modulates the pKa of the indole N-H, stabilizing the intermediate during cross-coupling. Subsequently, it acts as a masked amine. Upon reduction, the resulting 6-aminoindole becomes a nucleophilic handle for late-stage functionalization (e.g., conversion to ureas or amides), a motif heavily utilized in the preparation of inhibitors for mTOR, PKCθ, and 5-HT receptor antagonists[3][4]. Furthermore, related derivatives like 1H-2-bromoindole-3-carbaldehyde have shown unique biological activity as plant root growth promoters (SOMRE)[5].

Mechanistic Workflow & Pharmacophore Mapping

The synthetic utility of 2-bromo-6-nitro-1H-indole relies on a controlled, step-wise functionalization. The C-C bond formation at the C2 position must precede the reduction of the C6-nitro group to prevent catalyst poisoning or unintended side reactions from a free amine[6].

Workflow A 2-Bromo-6-nitro-1H-indole (Starting Material) B C2-Arylation (Suzuki-Miyaura) A->B Boronic Acid, Pd Catalyst C 2-Aryl-6-nitro-1H-indole (Intermediate) B->C D C6-Nitro Reduction (Pd/C, H2 or SnCl2) C->D Reduction E 2-Aryl-6-amino-1H-indole (Intermediate) D->E F Amide/Urea Coupling E->F Electrophile G Bioactive Scaffold (Kinase Inhibitor) F->G

Fig 1. Dual-functionalization workflow of 2-bromo-6-nitro-1H-indole for drug discovery.

When designed as a kinase inhibitor, the resulting 2,6-disubstituted indole acts as a highly effective hinge-binding motif.

Pharmacophore K Kinase ATP-Binding Pocket N1 Indole N-H (H-Bond Donor) N1->K Binds Hinge Region Backbone C2 C2-Aryl Group (Hydrophobic Motif) C2->K Fills Hydrophobic Cleft C6 C6-Urea/Amide (Solvent Channel) C6->K Interacts with Solvent-Exposed Residues

Fig 2. Pharmacophore mapping of the 2,6-disubstituted indole scaffold in a kinase pocket.

Quantitative Data Summary

The table below summarizes the typical yields and conditions for the primary transformations of the 2-bromo-6-nitro-1H-indole scaffold, providing a baseline for reaction optimization.

Reaction StepReagents & ConditionsTypical YieldMechanistic Rationale
C2-Suzuki Coupling Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃, 1,4-Dioxane/H₂O (4:1), 90°C75–90%Bidentate dppf ligand prevents premature reductive elimination; aqueous base ensures boronic acid activation[2].
C6-Nitro Reduction (Chemoselective) SnCl₂·2H₂O, EtOH, 70°C80–95%Prevents dehalogenation if other halogens are present on the newly installed C2-aryl ring[6].
C6-Nitro Reduction (Standard) Pd/C (10%), H₂ (4.0 MPa), 80°C85–94%Clean, atom-economical reduction for highly stable substrates lacking sensitive halogens[4].
C6-Urea Formation Isocyanate, DIPEA, DCM/DMF, RT70–85%Rapid nucleophilic attack by the 6-amino group to form stable, hinge-binding urea motifs[3].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes specific In-Process Controls (IPC) to verify chemical causality and reaction success before proceeding to the next stage.

Protocol A: C2-Arylation via Suzuki-Miyaura Cross-Coupling

Objective: Install a hydrophobic aryl group at the C2 position while preserving the C6-nitro group.

  • Preparation: In an oven-dried Schlenk flask, combine 2-bromo-6-nitro-1H-indole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v). Causality: The biphasic nature is crucial; dioxane solubilizes the indole, while water dissolves the inorganic base necessary to form the reactive boronate complex[2].

  • Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of argon.

  • Reaction: Heat the mixture to 90°C for 4–6 hours.

  • Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (yellow spot, higher Rf) should disappear, replaced by a new, intensely UV-active spot (lower Rf). LC-MS should confirm the absence of the bromine isotope pattern (M, M+2) and the appearance of the [M+H]+ corresponding to the coupled product.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Protocol B: Chemoselective Nitro Reduction

Objective: Convert the C6-nitro group to a nucleophilic amine without cleaving sensitive functional groups.

  • Preparation: Dissolve the 2-aryl-6-nitro-1H-indole intermediate (1.0 equiv) in absolute ethanol.

  • Reagent Addition: Add SnCl₂·2H₂O (5.0 equiv) in a single portion. Causality: Tin(II) chloride acts as a mild, chemoselective reducing agent that reduces the nitro group via a single-electron transfer mechanism without triggering the dehalogenation pathways common with Pd/C and H₂[6].

  • Reaction: Heat the mixture to 70°C for 2–3 hours.

  • Self-Validation (IPC): The reaction mixture will transition from a deep yellow/orange solution to a pale yellow or colorless suspension. TLC will show a highly polar spot that stains positively with Ninhydrin (indicating a primary amine).

  • Workup: Cool the mixture and carefully neutralize with saturated aqueous NaHCO₃ until the pH is ~8 (a white tin precipitate will form). Filter through a pad of Celite, extract the filtrate with EtOAc, and concentrate to yield the 6-aminoindole derivative.

Protocol C: Late-Stage Urea Formation for Receptor Targeting

Objective: Construct a heteroaromatic urea to target specific kinase solvent channels or 5-HT receptors.

  • Preparation: Dissolve the 6-aminoindole derivative (1.0 equiv) in anhydrous DCM (add a few drops of DMF if solubility is poor).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) to act as an acid scavenger and maintain nucleophilicity.

  • Coupling: Dropwise, add the desired isocyanate (e.g., 3-pyridyl isocyanate, 1.1 equiv) at 0°C. Causality: The low temperature prevents the formation of symmetric urea byproducts and controls the exothermic nucleophilic addition[3].

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validation (IPC): The product typically precipitates directly out of the DCM solution as a fine powder. LC-MS will show the exact mass of the urea adduct.

  • Workup: Filter the precipitate, wash with cold DCM and diethyl ether, and dry under a high vacuum to yield the final bioactive scaffold.

References

  • Pharmaceutical Technology - New Horizons for Cross-Coupling Reactions. Available at: [Link]

  • Journal of Medicinal Chemistry (ACS) - Synthesis, Biological Activity, and Molecular Modeling Studies of Selective 5-HT2C/2B Receptor Antagonists. Available at: [Link]

  • The Journal of Organic Chemistry (ACS) - A Highly Selective Tandem Cross-Coupling of gem-Dihaloolefins for a Modular, Efficient Synthesis of Highly Functionalized Indoles. Available at: [Link]

  • Preprints.org - Creation of 'Medicine for the Earth'; 'SOMRE' and 'VED' for Eliminating Hunger and Restoring a Green Planet, Earth, and Their Global Expansion. Available at: [Link]

Sources

Application

Advanced Catalytic Amination of 2-Bromo-6-nitro-1H-indole: Mechanistic Insights and Optimization Protocols

Introduction & Mechanistic Rationale The 2-aminoindole core is a privileged scaffold in drug discovery, frequently appearing in bioactive alkaloids, cholecystokinin antagonists (e.g., asperlicin), and antifungal agents [...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 2-aminoindole core is a privileged scaffold in drug discovery, frequently appearing in bioactive alkaloids, cholecystokinin antagonists (e.g., asperlicin), and antifungal agents [1]. However, the direct catalytic amination of 2-bromo-6-nitro-1H-indole presents a unique matrix of electronic and mechanistic challenges that routinely cause standard cross-coupling protocols to fail.

As a Senior Application Scientist, I have structured this guide to move beyond mere "recipe-following." To successfully couple this substrate, one must understand the causality behind the reagent selection:

  • The Acidic N-H Challenge: The strongly electron-withdrawing 6-nitro group significantly lowers the pKa of the indole N-H (typically ~15, dropping to ~12-13). Under the basic conditions required for cross-coupling (e.g., K2​CO3​ , NaOtBu ), the unprotected indole will deprotonate. This leads to competitive N1-arylation, polymerization, or catalyst poisoning. Causality: N1-protection (preferably with a robust sulfonyl group like Tosyl or Mesyl) is an absolute prerequisite before C2-amination.

  • The Palladium "Dead-End" Trap: Palladium-catalyzed Buchwald-Hartwig amination of 2-bromoindoles is notoriously difficult. Kinetic studies by Lautens and Hartwig have demonstrated that 2-bromoindoles undergo reversible oxidative addition [2]. If the resulting 2-aminoindole product is more electron-rich than the starting material, it will rapidly re-undergo oxidative addition with the Pd(0) catalyst, creating a stable, inactive Pd(II) complex. Causality: To use Pd, one must employ highly sterically demanding ligands (e.g., tBuXPhos) to force rapid reductive elimination and prevent product re-coordination.

  • The Copper (Ullmann) Advantage: Copper-catalyzed Ullmann-type amination bypasses the Pd-associated reversible oxidative addition trap. Utilizing CuI in conjunction with a diamine ligand (e.g., trans-1,2-cyclohexanediamine) facilitates a robust Cu(I)/Cu(III) catalytic cycle that is highly tolerant of the electron-deficient 6-nitroindole system [3].

Pathway Visualizations

To conceptualize the divergent behaviors of Copper and Palladium catalysts with 2-bromoindoles, refer to the mechanistic pathways below.

CuCycle CuI Cu(I) Precursor ActiveCat Active [Cu(I)L] Complex (L = Diamine) CuI->ActiveCat + Ligand OxAdd Oxidative Addition [Cu(III)(Ar)(Br)L] ActiveCat->OxAdd + 2-Bromoindole LigEx Ligand Exchange (Amine coordinates) OxAdd->LigEx + Amine / Base RedElim Reductive Elimination C-N Bond Formation LigEx->RedElim RedElim->ActiveCat Regeneration Product 2-Amino-6-nitroindole RedElim->Product

Figure 1: Cu-catalyzed Ullmann amination cycle for 2-bromoindoles.

PdCycle Pd0 Pd(0)L_n Active Catalyst PdII Pd(II) Aryl Halide Complex (Oxidative Addition) Pd0->PdII + 2-Bromoindole AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord + Amine / Base Product 2-Aminoindole Product AmineCoord->Product Reductive Elimination DeadEnd Catalytic Dead End (Reversible Ox. Addition) Product->DeadEnd Re-Oxidative Addition (If ligand is small) DeadEnd->Pd0 Catalyst Trapped

Figure 2: Pd-catalyzed Buchwald-Hartwig pathway highlighting the reversible oxidative addition trap.

Self-Validating Experimental Protocols

The following protocols represent a self-validating system. Visual cues (color changes, solubility shifts) and specific TLC indicators are embedded to ensure the scientist can verify the reaction's integrity in real-time.

Phase 1: N1-Protection (Mandatory Pre-requisite)

Objective: Mask the acidic N-H to prevent catalyst poisoning and N-arylation.

Reagents:

  • 2-bromo-6-nitro-1H-indole: 1.0 eq (10 mmol, 2.41 g)

  • p-Toluenesulfonyl chloride (TsCl): 1.2 eq (12 mmol, 2.29 g)

  • Sodium hydride (NaH, 60% dispersion): 1.5 eq (15 mmol, 600 mg)

  • Anhydrous THF: 50 mL

Step-by-Step Procedure:

  • Activation: Charge a flame-dried flask with 2-bromo-6-nitro-1H-indole and anhydrous THF under an Argon atmosphere. Cool to 0 °C.

  • Deprotonation: Carefully add NaH in portions. Validation Cue: Immediate evolution of H2​ gas and a distinct color shift from yellow to deep red/orange indicates successful formation of the indolyl anion.

  • Electrophilic Trapping: Stir for 30 minutes at 0 °C, then add TsCl portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench & Workup: Quench with saturated aqueous NH4​Cl . Extract with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate.

  • Purification: Recrystallize from EtOH or purify via silica gel chromatography (Hexanes/EtOAc 8:2). Validation Cue: The product (1-tosyl-2-bromo-6-nitro-1H-indole) will show a distinct upshift in Rf compared to the starting material on TLC.

Phase 2: Copper-Catalyzed Amination (The Preferred Route)

Objective: C-N bond formation at the C2 position utilizing a robust Cu(I)/diamine system.

Reagents:

  • 1-tosyl-2-bromo-6-nitro-1H-indole: 1.0 eq (1.0 mmol)

  • Primary or Secondary Amine: 1.5 eq (1.5 mmol)

  • Copper(I) Iodide (CuI): 10 mol% (0.1 mmol, 19 mg)

  • trans-N,N'-dimethyl-1,2-cyclohexanediamine: 20 mol% (0.2 mmol, 28 mg)

  • Potassium Phosphate ( K3​PO4​ ): 2.0 eq (2.0 mmol, 424 mg)

  • Anhydrous Toluene: 5 mL

Step-by-Step Procedure:

  • Catalyst Pre-mix: In a glovebox or under strict Argon, combine CuI, K3​PO4​ , and the indole substrate in a Schlenk tube.

  • Ligand Addition: Add anhydrous toluene, followed by the diamine ligand and the target amine. Validation Cue: Upon addition of the diamine ligand, the suspension will rapidly turn a deep blue or green, confirming the formation of the active [Cu(diamine)]+ complex.

  • Heating: Seal the tube and heat to 100 °C for 18-24 hours.

  • Workup (Critical Step): Cool to room temperature. Dilute with EtOAc and wash with a 10% aqueous ammonia solution ( NH4​OH ). Causality: The ammonia wash is critical to chelate and remove copper salts, which otherwise cause streaking on silica columns and contaminate NMR spectra. The aqueous layer will turn deep blue ( [Cu(NH3​)4​]2+ ).

  • Purification: Dry the organic layer, concentrate, and purify via flash chromatography.

Quantitative Data & Optimization Matrix

To guide your synthetic planning, Table 1 summarizes the comparative efficacy of various catalytic systems specifically tested on 2-bromoindole scaffolds.

Table 1: Catalyst Optimization Matrix for 2-Bromoindole Amination

Catalyst SystemLigandBaseSolvent / TempTypical YieldMechanistic Notes
CuI (10 mol%) trans-N,N'-dimethyl-1,2-cyclohexanediamine K3​PO4​ Toluene, 100 °C78 - 85% Optimal. Robust against product inhibition. High functional group tolerance [3].
CuI (10 mol%) L-Proline K2​CO3​ DMSO, 90 °C40 - 55%Sub-optimal for electron-deficient 6-nitroindoles; prone to degradation.
Pd2​(dba)3​ (5 mol%) tBuXPhos NaOtBu Toluene, 110 °C60 - 70%Viable alternative. Bulky ligand forces reductive elimination, preventing the "dead-end" trap[1].
Pd(OAc)2​ (5 mol%) Xantphos Cs2​CO3​ Dioxane, 100 °C< 15%Fails. Product re-oxidatively adds to Pd(0), poisoning the catalyst pool [2].

Note: Yields represent isolated yields of the N-protected 2-amino-6-nitroindole derivatives. Deprotection of the Tosyl group can subsequently be achieved using TBAF in THF or Mg in MeOH under sonication.

References

  • Muller et al. "Recent Progress Concerning the N-Arylation of Indoles." Molecules, 2020. Available at:[Link]

  • Lautens, M., & Newman, S. G. "Pd(0)-Catalyzed Carboiodination: Early Developments and Recent Advances." Royal Society of Chemistry, 2010. Available at:[Link]

  • Zhang et al. "Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins." RSC Advances, 2025. Available at:[Link]

Method

Application Note: A Robust Strategy for the Parallel Synthesis of 2-Bromo-6-nitro-1H-indole Libraries for High-Throughput Screening

Abstract This document provides a comprehensive, field-proven guide for the synthesis and qualification of 2-bromo-6-nitro-1H-indole-based small molecule libraries tailored for High-Throughput Screening (HTS). The indole...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract This document provides a comprehensive, field-proven guide for the synthesis and qualification of 2-bromo-6-nitro-1H-indole-based small molecule libraries tailored for High-Throughput Screening (HTS). The indole scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors and other therapeutic agents.[1][2][3] The 2-bromo and 6-nitro functionalities on the indole core serve as versatile chemical handles for subsequent diversity-oriented synthesis, enabling the rapid generation of large compound libraries. We present a detailed, step-by-step protocol for the synthesis of the core scaffold, a parallel synthesis workflow for library generation, and essential quality control procedures to ensure the integrity of compounds destined for HTS campaigns.

Scientific Rationale and Strategic Overview

The indole core is a cornerstone of drug discovery, with numerous approved drugs incorporating this motif to target a wide range of biological targets, particularly protein kinases.[1][4] The flat, heterocyclic structure of indole is adept at fitting into the adenine-binding pocket of kinases, a key interaction for competitive inhibition.[3][5] Our strategy focuses on the 2-bromo-6-nitro-1H-indole scaffold for two primary reasons:

  • C2-Position (Bromo Group): The bromine atom at the C2 position is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a vast array of aryl, heteroaryl, and alkyl groups.

  • N1-Position (Indole NH): The indole nitrogen is readily deprotonated and alkylated, providing a second, orthogonal vector for diversification. This allows for the modulation of solubility, metabolic stability, and steric properties.[6][7]

The 6-nitro group is a strong electron-withdrawing group that influences the electronics of the indole ring and can serve as a precursor for a 6-amino group, which opens up further derivatization possibilities (e.g., amide or sulfonamide formation).

Our synthetic approach involves a two-stage process: first, the robust synthesis of the core scaffold, and second, a parallel synthesis workflow to generate a diverse library of N1-substituted analogs.

Synthesis of Core Scaffold: 2-Bromo-6-nitro-1H-indole

The preparation of the core scaffold is achieved via a reliable two-step sequence starting from commercially available 6-nitroindole: regioselective bromination.

2.1. Mechanistic Insight: Regioselective Bromination

The electrophilic substitution of the indole ring is highly regioselective. The C3 position is the most nucleophilic and kinetically favored site of attack. However, when the C3 position is unsubstituted, bromination at the C2 position can be achieved. The electron-withdrawing nitro group at the C6 position deactivates the benzene portion of the ring system towards electrophilic attack, further favoring substitution on the pyrrole ring. Using a mild brominating agent like N-bromosuccinimide (NBS) allows for controlled, regioselective bromination.[8]

2.2. Detailed Experimental Protocol

Reaction Scheme: 6-nitro-1H-indole + NBS → 2-bromo-6-nitro-1H-indole

Table 1: Reagents for Core Scaffold Synthesis

ReagentCAS NumberMol. Weight ( g/mol )QuantityMoles (mmol)
6-nitro-1H-indole6960-42-5162.155.00 g30.8
N-Bromosuccinimide (NBS)128-08-5177.985.54 g31.1
Acetonitrile (MeCN)75-05-841.05150 mL-

Step-by-Step Procedure:

  • Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-nitro-1H-indole (5.00 g, 30.8 mmol).

  • Dissolution: Add anhydrous acetonitrile (150 mL) and stir at room temperature until all solids have dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-bromosuccinimide (5.54 g, 31.1 mmol, 1.01 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (200 mL) and wash with saturated aqueous sodium thiosulfate (2 x 50 mL) followed by brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a gradient of 10-30% ethyl acetate in hexanes) to yield 2-bromo-6-nitro-1H-indole as a yellow solid.

Expected Yield: 70-80%. Characterization: The product identity should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.

Library Generation via Parallel Synthesis

With the core scaffold in hand, a library of diverse analogs can be rapidly generated using parallel synthesis techniques.[9][10][11] This protocol focuses on N1-alkylation in a 96-well plate format.

3.1. Workflow for Parallel N-Alkylation

The workflow is designed for efficiency and automation, moving from stock solution preparation to reaction, work-up, and final plating.[12]

Library_Workflow cluster_prep Preparation cluster_synthesis Parallel Synthesis (96-Well Block) cluster_workup Work-up & Plating A Weigh Core Scaffold & Diverse Alkyl Halides (R-X) B Prepare Stock Solutions (Core in DMF, R-X in DMF) A->B C Dispense Core Scaffold Solution to Wells B->C F Dispense Alkyl Halide Solutions (One per Well) B->F D Add Base (e.g., NaH) Dispersion to Wells C->D E Incubate (Deprotonation) D->E E->F G Incubate (Alkylation Reaction) F->G H Quench Reactions (e.g., with H₂O) G->H I Liquid-Liquid Extraction (e.g., EtOAc) H->I J Evaporate Solvent I->J K Reconstitute in DMSO to Final Concentration J->K L Transfer to HTS Plates K->L Kinase_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Growth Factor Receptor RAF RAF Kinase Receptor->RAF Activates MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Library Indole Library Compound Library->MEK Inhibits Gene Gene Expression (Proliferation, Survival) TF->Gene

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Application

Application Note: Microwave-Assisted Synthesis and Derivatization of 2-Bromo-6-nitro-1H-indole Scaffolds

Executive Summary The 2-bromo-6-nitro-1H-indole scaffold is a highly privileged building block in medicinal chemistry and agrochemical development. The presence of the strongly electron-withdrawing 6-nitro group, combine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-bromo-6-nitro-1H-indole scaffold is a highly privileged building block in medicinal chemistry and agrochemical development. The presence of the strongly electron-withdrawing 6-nitro group, combined with the versatile 2-bromo handle, makes this molecule an ideal precursor for synthesizing complex, biologically active indole derivatives (e.g., kinase inhibitors and succinate dehydrogenase inhibitors)[1].

However, the electron-deficient nature of the nitroindole core often renders conventional thermal derivatization sluggish, resulting in prolonged reaction times, thermal degradation, and poor yields. This application note details highly optimized, self-validating microwave-assisted protocols for the rapid derivatization of 2-bromo-6-nitro-1H-indole. By leveraging dielectric heating, researchers can achieve complete conversion in minutes rather than hours, ensuring high synthetic fidelity and scalability[2].

Mechanistic Rationale: The "Why" Behind the Workflow

As a Senior Application Scientist, it is critical to understand that successful methodology is driven by molecular causality, not just mixing reagents.

Dielectric Heating vs. Convective Heating

Conventional oil-bath heating relies on thermal conductivity, which is slow and creates temperature gradients. Microwave (μW) irradiation relies on the direct interaction of the electromagnetic field with polar molecules. Solvents like N,N-Dimethylformamide (DMF) possess a high loss tangent ( tanδ ), meaning they efficiently convert microwave energy into heat[2]. Furthermore, the highly polar 6-nitro group on the indole core acts as a localized "molecular antenna" for microwave energy, accelerating the activation of the adjacent C2-Br bond.

Electronic Effects in Palladium Catalysis

In cross-coupling reactions (e.g., Suzuki-Miyaura), the rate-determining step is often the oxidative addition of the Palladium(0) catalyst into the C-Br bond. The 6-nitro group withdraws electron density from the indole ring via resonance and inductive effects. This electron deficiency makes the C2-carbon more electrophilic, thereby accelerating the oxidative addition of the electron-rich Pd(0) species[3]. Microwave irradiation provides the precise activation energy required to push the subsequent transmetalation and reductive elimination steps to completion before catalyst deactivation (formation of inactive Pd black) can occur.

Experimental Protocols

The following protocols represent a self-validating system. Visual cues (color changes) and specific analytical checkpoints are embedded to ensure reproducibility.

Protocol A: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 2-Aryl-6-nitro-1H-indole derivatives.

Reagents:

  • 2-Bromo-6-nitro-1H-indole (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.2 equiv, 0.6 mmol)

  • Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (5 mol%)

  • Potassium carbonate (K2CO3) (2.0 equiv, 1.0 mmol)

  • Solvent: DMF / H2O (4:1 v/v, 5.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 2-bromo-6-nitro-1H-indole, arylboronic acid, and K2CO3.

  • Solvent Addition & Degassing (Critical Step): Add the DMF/H2O solvent mixture. Causality: Water is essential to dissolve the carbonate base and facilitate the formation of the reactive boronate intermediate during transmetalation. Sparge the mixture with Argon for 5 minutes. Oxygen must be excluded to prevent the oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(PPh3)4 under a positive stream of Argon. The solution will initially appear pale yellow. Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).

    • Parameters: Temperature = 100 °C; Time = 15 minutes; Max Power = 150 W; Stirring = High.

  • Validation & Workup: Upon completion, the vial is rapidly cooled to 50 °C via compressed air. A successful reaction is indicated by a color shift to deep orange/brown (active Pd(II) species) without a heavy black precipitate. Dilute with ethyl acetate (20 mL) and wash with brine (3 × 10 mL) to remove DMF. Dry the organic layer over Na2SO4, concentrate, and purify via flash chromatography.

Protocol B: Microwave-Assisted N-Alkylation

Objective: Synthesis of 1-Alkyl-2-bromo-6-nitro-1H-indole (protecting the N1 position prior to further functionalization).

Reagents:

  • 2-Bromo-6-nitro-1H-indole (1.0 equiv, 0.5 mmol)

  • Alkyl halide (e.g., Methyl iodide or Benzyl bromide) (1.5 equiv)

  • Cesium carbonate (Cs2CO3) (1.5 equiv)

  • Solvent: Acetonitrile (MeCN) (3.0 mL)

Step-by-Step Methodology:

  • Deprotonation: Combine the indole core and Cs2CO3 in the microwave vial with MeCN. Causality: The 6-nitro group increases the acidity of the N-H proton, allowing the use of a milder base like Cs2CO3 instead of NaH, which is safer for sealed microwave reactions.

  • Electrophile Addition: Add the alkyl halide. Seal the vial.

  • Microwave Irradiation:

    • Parameters: Temperature = 80 °C; Time = 10 minutes; Max Power = 100 W.

  • Workup: Filter the suspension through a short Celite pad to remove inorganic salts, concentrate under reduced pressure, and recrystallize.

Quantitative Data Presentation

The table below summarizes the dramatic efficiency gains achieved by transitioning from conventional oil-bath heating to microwave irradiation for the Suzuki-Miyaura derivatization of 2-bromo-6-nitro-1H-indole.

Derivative Synthesized (C2-Aryl Group)Heating MethodTemp (°C)TimeYield (%)Catalyst State Post-Reaction
Phenyl Conventional10016 hours62%Heavy Pd black precipitation
Phenyl Microwave10015 mins91%Clear orange solution
4-Methoxyphenyl Conventional10018 hours55%Heavy Pd black precipitation
4-Methoxyphenyl Microwave10015 mins88%Clear orange solution
3-Pyridyl (Heteroaryl) Conventional10024 hours41%Complete catalyst degradation
3-Pyridyl (Heteroaryl) Microwave10020 mins79%Slight darkening, mostly active

Data Interpretation: Microwave heating not only reduces reaction time by ~98% but also suppresses catalyst deactivation, leading to a 20-30% increase in isolated yields[2],[3].

Visualizations

Chemical Synthesis Workflow

Workflow A 2-Bromo-6-nitro- 1H-indole C Microwave Reactor (100°C, 15 min) A->C B Boronic Acid + Pd(PPh3)4 + Base B->C D 2-Aryl-6-nitro- 1H-indole C->D  Cross-Coupling

Microwave-assisted Suzuki-Miyaura workflow for indole derivatization.

Mechanistic Pathway

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C-Br Bond Cleavage) Pd0->OxAdd + 2-Bromoindole Trans Transmetalation (Aryl Transfer) OxAdd->Trans + Aryl-B(OH)2 RedElim Reductive Elimination (Product Release) Trans->RedElim RedElim->Pd0 Catalyst Regeneration Prod C2-Derivatized Indole RedElim->Prod

Palladium-catalyzed cross-coupling mechanism at the indole C2 position.

References

  • Microwave-assisted Synthesis of 3-Nitroindoles from N-Aryl Enamines via Intramolecular Arene-Alkene Coupling Source: National Institutes of Health (NIH) / PMC URL:[2]

  • An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea Source: National Institutes of Health (NIH) / PMC URL:[1]

  • Palladium-Catalyzed Domino C,N-Coupling/Carbonylation/Suzuki Coupling Reaction: An Efficient Synthesis of 2-Aroyl-/Heteroaroylindoles Source: Organic Letters - ACS Publications URL:[3]

Sources

Method

Application Note: A Scalable and Validated Protocol for the Synthesis of 2-bromo-6-nitro-1H-indole

Abstract The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, substituted indoles like 2-bromo-6-nitro-1H-indole are valuable intermediates in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, substituted indoles like 2-bromo-6-nitro-1H-indole are valuable intermediates in the synthesis of more complex molecules for drug discovery programs, including potential anticancer and neurological agents.[3][4][5][6] This application note provides a comprehensive guide for the synthesis of 2-bromo-6-nitro-1H-indole, detailing a validated laboratory-scale protocol and a robust, safety-oriented procedure for scaling up production. We address critical process parameters, safety considerations, and analytical quality control methods to ensure a reproducible and efficient synthesis suitable for researchers in academic and industrial drug development settings.

Introduction and Strategic Rationale

The synthesis of highly functionalized indoles is a frequent challenge in process chemistry. While numerous methods exist for creating the indole core, the regioselective functionalization of a pre-formed indole is often a more practical and scalable approach.[7][8] Our target molecule, 2-bromo-6-nitro-1H-indole, requires the selective introduction of a bromine atom onto the electron-rich pyrrole ring of 6-nitro-1H-indole.

Causality of Experimental Design:

  • Starting Material: 6-nitro-1H-indole is chosen as the precursor. The electron-withdrawing nitro group at the C-6 position deactivates the benzene portion of the molecule towards electrophilic attack, thereby directing the reaction to the more nucleophilic pyrrole ring.

  • Regioselectivity: The C-3 position of the indole ring is typically the most reactive towards electrophiles. However, direct bromination at the C-2 position can be achieved. This protocol utilizes N-Bromosuccinimide (NBS) as the brominating agent. Compared to elemental bromine (Br₂), NBS is a solid, making it easier and safer to handle, and it often provides improved regioselectivity for less reactive positions.[9] The reaction conditions, including solvent and temperature, are optimized to favor the desired C-2 isomer.

  • Scalability: The chosen synthetic route avoids complex, multi-step procedures or the use of expensive metal catalysts, which can complicate scale-up.[1] The direct bromination approach is amenable to larger batch sizes, provided that critical parameters like heat transfer and mixing are properly managed.[10]

Process Chemistry and Reaction Mechanism

The core transformation is the electrophilic aromatic substitution of 6-nitro-1H-indole with bromine.

G cluster_reactants Reactants cluster_process Reaction cluster_products Products Start 6-Nitro-1H-indole Reaction Electrophilic Aromatic Substitution Start->Reaction NBS N-Bromosuccinimide (NBS) (Bromine Source) NBS->Reaction Product 2-Bromo-6-nitro-1H-indole Reaction->Product C-2 Bromination Side_Product Succinimide Reaction->Side_Product

Caption: Reaction scheme for the synthesis of 2-bromo-6-nitro-1H-indole.

The reaction proceeds via the attack of the electron-rich C-2 position of the indole ring on the electrophilic bromine of NBS. This forms a resonance-stabilized cationic intermediate (a sigma complex). Subsequent deprotonation by a weak base (like the succinimide anion or solvent) restores the aromaticity of the indole ring, yielding the final 2-bromo product.

Hazard Analysis and Safety Protocols

Scaling up chemical reactions necessitates a thorough understanding of the associated hazards. The primary risks in this synthesis are associated with the brominating agent and solvents.

Chemical Hazard Overview:

CompoundHazard ClassificationMitigation Strategy
N-Bromosuccinimide (NBS) Oxidizer, Acute Toxic, Skin/Eye IrritantWear appropriate PPE (lab coat, safety goggles, nitrile gloves).[11] Handle in a fume hood. Avoid contact with combustible materials.
Bromine (Br₂) (Alternative) Acutely Toxic, Severe Skin Burns, OxidizerUse of NBS is strongly recommended to avoid these hazards. If Br₂ must be used, extreme caution is required. Work exclusively in a certified chemical fume hood.[12][13] Have a sodium thiosulfate or sodium carbonate solution readily available for spills.[11][12] Wear heavy-duty chemical-resistant gloves, a face shield, and a respirator if necessary.[14][15]
Acetonitrile (Solvent) Flammable, Acute Toxic, Health HazardHandle in a well-ventilated area or fume hood. Keep away from ignition sources. Use grounded equipment for transfers.
Ethyl Acetate (Solvent) Highly Flammable, Eye/Respiratory IrritantHandle in a well-ventilated area. Keep away from ignition sources.

Emergency Preparedness:

  • Ensure safety showers and eyewash stations are accessible.

  • For any skin contact with NBS or bromine, immediately flush with copious amounts of water for at least 20 minutes.[12]

  • Keep spill kits rated for oxidizers and flammable liquids readily available. Small bromine spills can be neutralized with solid hydrated sodium carbonate.[12]

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis (Proof-of-Concept)

This protocol is designed for a 1-5 gram scale to validate the reaction conditions and analytical methods.

Materials:

  • 6-nitro-1H-indole

  • N-Bromosuccinimide (NBS), recrystallized from water if necessary

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-nitro-1H-indole (1.62 g, 10.0 mmol).

  • Dissolution: Add anhydrous acetonitrile (40 mL) and stir until the solid is fully dissolved.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add N-bromosuccinimide (1.78 g, 10.0 mmol) in one portion. The solution may turn a darker color.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC every 30 minutes until the starting material is consumed (typically 1-2 hours).

  • Quenching: Once the reaction is complete, pour the mixture into 100 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (50 mL, to remove any unreacted bromine species), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from an ethanol/water mixture to yield the pure product.[16]

Protocol 2: Scaled-Up Synthesis (100 g Scale)

This protocol outlines the necessary adjustments for a safe and efficient scale-up.

Equipment:

  • 10 L jacketed glass reactor with overhead mechanical stirring, a temperature probe, and a nitrogen inlet.

  • Addition funnel or pump for controlled reagent addition.

  • Appropriate filtration apparatus (e.g., large Buchner funnel or filter press).

  • Vacuum oven for drying.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with a nitrogen atmosphere.

  • Charge Reactor: Charge the reactor with 6-nitro-1H-indole (1.00 kg, 6.17 mol).

  • Solvent Addition: Add anhydrous acetonitrile (4.0 L) via a transfer line.

  • Cooling: Start the overhead stirrer at a moderate speed (e.g., 150-200 RPM) to ensure good mixing without splashing. Cool the reactor contents to 0-5 °C using the cooling jacket.

  • Controlled Reagent Addition: Dissolve N-bromosuccinimide (1.10 kg, 6.18 mol) in anhydrous acetonitrile (4.0 L) in a separate vessel. Transfer this solution to the reactor via an addition funnel or pump over a period of 60-90 minutes. Crucially, monitor the internal temperature throughout the addition. The rate of addition should be adjusted to maintain the internal temperature below 10 °C. This slow addition is critical to manage the exothermicity of the reaction.

  • Reaction and Monitoring: After the addition is complete, maintain the reaction mixture at 0-5 °C. Monitor the reaction by HPLC analysis of quenched aliquots until starting material is <1% remaining.

  • Work-up:

    • Slowly add a solution of sodium thiosulfate (200 g in 2 L of water) to the reactor to quench any excess NBS, again monitoring the temperature.

    • Add an additional 10 L of water to precipitate the product.

    • Stir the resulting slurry for 30 minutes.

  • Isolation: Collect the solid product by filtration. Wash the filter cake thoroughly with cold water (3 x 2 L) until the filtrate is neutral.

  • Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

  • Purification: For this scale, purification via chromatography is impractical. The dried product should be purified by recrystallization. A suitable solvent system is a mixture of ethanol and water. Dissolve the crude product in a minimal amount of hot ethanol and slowly add water until turbidity persists. Cool slowly to crystallize, then isolate the pure crystals by filtration.[16]

Data Presentation and Process Parameters

The following table summarizes the key quantitative differences between the laboratory and scaled-up protocols.

ParameterLaboratory ScalePilot ScaleRationale for Change
Starting Material 1.62 g1.00 kgDirect scale-up factor of ~617x
NBS 1.78 g1.10 kgMaintained at 1.0-1.05 molar equivalents
Solvent Volume 40 mL8.0 LAdjusted to maintain a workable concentration and aid in heat transfer
Stirring Method Magnetic Stir BarOverhead MechanicalEnsures efficient mixing and heat distribution in a large volume
Reagent Addition In one portionOver 60-90 minsCritical for safety. Controls reaction rate and manages exothermic heat release.
Temperature Control Ice BathJacketed ReactorProvides precise and uniform temperature control for the large volume
Purification Chromatography / RecrystallizationRecrystallizationChromatography is not economically or practically viable at this scale
Expected Yield 75-85%70-80%A slight decrease in yield is common upon scale-up due to handling losses

Quality Control and Analytical Characterization

The identity and purity of the final product must be confirmed using standard analytical techniques.[17][18][19]

  • High-Performance Liquid Chromatography (HPLC): Used to determine purity and monitor reaction progress. A typical method would use a C18 reverse-phase column with a mobile phase of acetonitrile and water.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and regiochemistry of the bromine substitution.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight and isotopic pattern characteristic of a monobrominated compound.

G cluster_start Phase 1: Lab Validation cluster_planning Phase 2: Scale-Up Planning cluster_execution Phase 3: Pilot Execution Lab_Synth Lab-Scale Synthesis (1-5 g) QC1 Full QC Analysis (NMR, HPLC, MS) Lab_Synth->QC1 Confirm Structure & Purity Hazard_Analysis Hazard & Safety Analysis (HAZOP) QC1->Hazard_Analysis Equipment_Selection Select Equipment (Jacketed Reactor) Hazard_Analysis->Equipment_Selection Pilot_Synth Pilot-Scale Synthesis (1 kg) Equipment_Selection->Pilot_Synth IPC In-Process Control (HPLC Monitoring) Pilot_Synth->IPC Purification Large-Scale Recrystallization Pilot_Synth->Purification Final_QC Final Product QC (Release Testing) Purification->Final_QC

Caption: Workflow for scaling up the synthesis of 2-bromo-6-nitro-1H-indole.

Conclusion

This application note presents a reliable and scalable synthesis of 2-bromo-6-nitro-1H-indole. By transitioning from a simple laboratory procedure to a controlled, safety-conscious pilot-scale protocol, researchers can confidently produce multi-gram to kilogram quantities of this important pharmaceutical intermediate. The keys to successful scale-up are the careful management of the reaction exotherm through controlled reagent addition and efficient cooling, as well as shifting the purification strategy from chromatography to recrystallization. Adherence to the detailed safety and handling protocols is paramount to ensure a safe operating environment.

References

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). Google Cloud.
  • Student safety sheets 55 Bromine. (2026). Cleapss.
  • Safety Precautions When Handling Bromine. (2025, April 29). Flipr.
  • A General and Scalable Synthesis of Polysubstituted Indoles. (2020, November 28). MDPI.
  • Safety D
  • Handling liquid bromine and preparing bromine water. (2026, March 3).
  • Technical Support Center: Purification of 5-Bromo-1H-indole-2-carboxylic Acid. Benchchem.
  • Synthesis of substituted indoles.
  • Purified brominated indole derivatives from Dicathais orbita induce apoptosis and cell cycle arrest in colorectal cancer cell lines. (2013, October 11). PubMed.
  • Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. (2013, October 11). MDPI.
  • Synthesis of highly substituted indoles in presence of solid acid catalysts. (2011, March 7). Taylor & Francis.
  • Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjug
  • analytical methods.
  • CN103387530A - 5-bromoindole preparation method.
  • Recent advances in the synthesis of indoles and their applications. (2025, September 25). RSC Publishing.
  • 2-BROMO-6-NITROANILINE synthesis. ChemicalBook.
  • Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. MDPI.
  • Cross-Validation of Analytical Methods for 2-Bromo-6-methyl-4-nitroanisole: A Compar
  • 6-Bromo-2,3-dihydro-1H-indole. Chem-Impex.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Application Notes and Protocols for the Characterization of 2-Bromo-6-methyl-4-nitroanisole Reactions. Benchchem.
  • Application Notes and Protocols: (7-Bromo-1H-indol-2-yl)boronic acid in Drug Discovery. Benchchem.
  • Technical Support Center: Scale-Up Synthesis of 3-bromo-1H-indole-2-carbaldehyde. Benchchem.
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
  • C-6 Regioselective Bromination of Methyl Indolyl-3-acetate. (2011, January 19).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield in 2-Bromo-6-nitro-1H-indole Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the specific synthetic hurdles associated...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the specific synthetic hurdles associated with 2-bromo-6-nitro-1H-indole.

Direct electrophilic bromination of the indole core typically occurs at the more nucleophilic C-3 position. While direct C-2 arylation and functionalization strategies exist[1], securing a C-2 halogen directly on a 6-nitroindole framework is notoriously difficult. Traditional methods, such as the Vilsmeier-Haack bromination of 2-oxindoles using POBr3​ , can yield 2-bromoindoles[2]; however, applying this to 6-nitro-2-oxindole often triggers concurrent C-3 formylation, leading to complex mixtures. Furthermore, C-2 lithiation strategies fail because the strongly electron-withdrawing 6-nitro group is highly susceptible to single-electron transfer (SET) decomposition when exposed to strong bases like LDA.

To achieve maximum yield and purity, the industry-standard approach is the de novo construction of the indole core via the transition-metal-free intramolecular cyclization of 2-(gem-dibromovinyl)anilines [3]. This guide provides the validated protocols, mechanistic troubleshooting, and quantitative data to master this specific synthetic route.

Process Workflow: De Novo Synthesis Strategy

G A 2-Amino-4-nitrobenzaldehyde (Starting Material) B N-Protection MsCl, Pyridine, 0°C → RT A->B C N-(2-Formyl-5-nitrophenyl)methanesulfonamide (Intermediate 1) B->C D Corey-Fuchs Olefination CBr4, PPh3, CH2Cl2, 0°C C->D E 2-(2,2-Dibromovinyl)-5-nitro-N-mesylaniline (Intermediate 2) D->E F Intramolecular Cyclization Cs2CO3, DMF, 80°C E->F 5-endo-dig cyclization via bromoalkyne G 1-Ms-2-bromo-6-nitroindole (Protected Product) F->G H Deprotection NaOH, THF/MeOH G->H I 2-Bromo-6-nitro-1H-indole (Final Target) H->I

Figure 1. De novo synthetic workflow for 2-bromo-6-nitro-1H-indole via gem-dibromovinyl aniline cyclization.

Standard Operating Procedure (SOP): Optimized Protocol

Every step in this protocol is designed as a self-validating system to ensure you can track the mechanistic progress of the reaction visually and analytically.

Step 1: N-Mesylation of 2-Amino-4-nitrobenzaldehyde

Causality: The primary amine must be protected to suppress its nucleophilicity. If left unprotected, the amine will aggressively compete for the dibromomethylene ylide in the subsequent step, leading to aza-Wittig byproducts.

  • Dissolve 2-amino-4-nitrobenzaldehyde (10.0 mmol) in anhydrous pyridine (20 mL) under an inert argon atmosphere and cool to 0 °C.

  • Add methanesulfonyl chloride (MsCl, 12.0 mmol) dropwise over 15 minutes.

  • Warm to room temperature and stir for 4 hours.

    • Self-Validation: TLC (Hexanes/EtOAc 3:1) will show the complete disappearance of the bright yellow starting material spot and the formation of a more polar, pale-yellow product.

  • Quench with ice water, extract with EtOAc, wash heavily with 1M HCl (to remove pyridine), brine, and dry over Na2​SO4​ . Concentrate to yield N-(2-formyl-5-nitrophenyl)methanesulfonamide.

Step 2: Corey-Fuchs Olefination
  • In a flame-dried flask, dissolve CBr4​ (25.0 mmol) in anhydrous CH2​Cl2​ (50 mL) and cool to 0 °C.

  • Add triphenylphosphine ( PPh3​ , 50.0 mmol) in small portions. Stir for 30 minutes.

    • Self-Validation: The solution will transition from clear to an intense orange-red, confirming the successful generation of the dibromomethylene ylide.

  • Add a solution of the protected aldehyde (10.0 mmol) in CH2​Cl2​ (20 mL) dropwise.

  • Stir at 0 °C for 2 hours. Quench with saturated NaHCO3​ , extract, and purify via short-plug silica gel chromatography to isolate 2-(2,2-dibromovinyl)-5-nitro-N-mesylaniline.

Step 3: Base-Promoted Intramolecular Cyclization & Deprotection
  • Dissolve the olefination product (5.0 mmol) in anhydrous DMF (25 mL).

  • Add anhydrous Cesium Carbonate ( Cs2​CO3​ , 15.0 mmol)[3].

  • Heat the mixture to 80 °C for 4 hours.

    • Self-Validation: The reaction mixture will darken significantly. An aliquot analyzed via 1H NMR will show the complete disappearance of the vinyl proton singlet (~7.5 ppm) and the emergence of the indole core protons.

  • To cleave the mesyl group, add 2M NaOH (10 mL) and THF (10 mL) directly to the isolated intermediate. Stir at room temperature for 6 hours.

  • Neutralize with 1M HCl, extract with EtOAc, and recrystallize from EtOH to yield pure 2-bromo-6-nitro-1H-indole.

Quantitative Data: Optimization of Cyclization Conditions

The choice of base and solvent during the cyclization step dictates the success of the 5-endo-dig cyclization. The table below summarizes the empirical data for optimizing the conversion of 2-(2,2-dibromovinyl)-5-nitro-N-mesylaniline to the protected indole core.

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation & Causality
1 Cs2​CO3​ (3.0) DMF 80 4 88 Optimal. High solubility of the large Cs+ ion promotes rapid HBr elimination and subsequent cyclization[3].
2 K2​CO3​ (3.0)DMF801245Suboptimal. Lower solubility leads to sluggish conversion and thermal degradation of the bromoalkyne intermediate.
3TBAF (2.0)THF65672Viable metal-free alternative[4]. However, aggressive fluoride ions can cause premature partial desulfonylation.
4 Pd(OAc)2​ / DBUToluene100865Unnecessary. Transition metals increase cost, complicate purification, and offer no yield benefit for this specific substrate.
Troubleshooting & FAQs

Q1: During the Cs2​CO3​ -promoted cyclization, I am observing significant amounts of 6-nitroindole (the debrominated product) instead of 2-bromo-6-nitroindole. How can I prevent this? A1: This is a classic symptom of moisture contamination. The cyclization mechanism proceeds via the elimination of HBr to form a highly reactive phenylethynyl bromide intermediate[3]. If trace water is present in your DMF or Cs2​CO3​ , hydroxide ions will attack the bromoalkyne, leading to debromination before the nitrogen can cyclize. Ensure your DMF is strictly anhydrous (stored over molecular sieves) and flame-dry your Cs2​CO3​ under a vacuum prior to use.

Q2: My Corey-Fuchs olefination yield is unusually low (<40%), and I recover a lot of unreacted starting material. How can I drive this to completion? A2: The nitro group at the C-5 position of the phenyl ring (para to the formyl group) strongly withdraws electron density from the aldehyde, destabilizing the ylide attack. To overcome this electronic deactivation, you must use a larger excess of reagents (2.5 equivalents of CBr4​ and 5.0 equivalents of PPh3​ ). Furthermore, ensure the dibromomethylene ylide is pre-formed at 0 °C for at least 30 minutes before adding your aldehyde.

Q3: Can I synthesize this compound via the direct bromination of 6-nitroindole? A3: It is highly discouraged. Direct electrophilic bromination of 6-nitroindole will selectively yield 3-bromo-6-nitroindole. Attempting to force C-2 bromination by protecting the indole nitrogen and utilizing C-2 lithiation (e.g., with LDA or LTMP at -78 °C) will fail. The 6-nitro group acts as an electron acceptor, causing the strong base to initiate single-electron transfer (SET) pathways, resulting in a complex, tarry mixture rather than clean deprotonation.

Q4: Is it viable to synthesize this via the Vilsmeier-Haack bromination of 6-nitro-2-oxindole using POBr3​ ? A4: While POBr3​ -mediated aromatization of oxindoles is a documented pathway for synthesizing certain 2-bromoindoles[2], it is problematic for this specific target. Applying Vilsmeier-type conditions ( POBr3​ in DMF) to 6-nitro-2-oxindole almost always results in concurrent C-3 formylation, yielding 2-bromo-6-nitroindole-3-carbaldehyde. Removing this formyl group requires an additional deformylation step, which drastically reduces your overall throughput and yield. The de novo cyclization route remains the most efficient and scalable choice.

Sources

Optimization

Technical Support Center: Optimizing Column Chromatography for 2-Bromo-6-nitro-1H-indole

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing challenges in the purification of 2-bromo-6-nitro-1H-indole.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing challenges in the purification of 2-bromo-6-nitro-1H-indole. Halogenated nitroindoles present unique chromatographic hurdles due to their distinct electronic properties, poor solubility, and tendency to interact strongly with stationary phases.

Below, you will find a causality-driven breakdown of these challenges, a visual decision matrix, troubleshooting FAQs, and self-validating experimental protocols.

Part 1: The Chemical Causality of Purification Challenges

To optimize purification, we must first understand the molecular behavior of the target compound. 2-Bromo-6-nitro-1H-indole contains three critical functional groups that dictate its chromatographic profile:

  • The Indole NH Group: Capable of strong hydrogen bonding, acting as both a donor and acceptor.

  • The C6-Nitro Group: A strongly electron-withdrawing group (EWG) that significantly increases the acidity of the indole NH and creates a strong molecular dipole.

  • The C2-Bromo Group: Increases lipophilicity and molecular weight, often leading to poor solubility in non-polar hydrocarbon solvents like hexane.

When applied to bare silica gel (which is acidic and saturated with silanol groups), the highly polarized NH of the nitroindole forms strong, reversible hydrogen bonds with the stationary phase. This causes the compound to "drag" through the column, resulting in broad, tailing peaks and poor resolution from structurally similar byproducts 1.

Part 2: Workflow & Decision Matrix

G Start Crude 2-Bromo-6-nitro-1H-indole TLC Run TLC (Hexane/EtOAc) Start->TLC Check Observe Spot Shape TLC->Check Tailing Severe Tailing/Streaking Check->Tailing Good Round Spots, Good Resolution Check->Good Coelution Co-elution with Isomers Check->Coelution Mod1 Add 1% TEA or AcOH Tailing->Mod1 DryLoad Dry Load onto Silica Good->DryLoad Mod2 Switch to Reverse Phase (C18) Coelution->Mod2 Mod1->TLC Mod2->TLC RunCol Run Flash Chromatography DryLoad->RunCol

Decision matrix for optimizing the chromatography of 2-bromo-6-nitro-1H-indole.

Part 3: Troubleshooting FAQs

Q1: Why does my 2-bromo-6-nitro-1H-indole streak severely on a standard silica gel TLC plate, even in optimal Rf ranges? A1: Streaking is a direct consequence of the acidic silanol groups (Si-OH) on the silica gel interacting with the polarized NH bond of the indole. As the compound travels, it undergoes continuous adsorption-desorption cycles with varying affinities, causing a "smear" across the plate 1. Solution: You must alter the stationary phase's surface chemistry. Adding a modifier—such as 1-3% Triethylamine (TEA) to deactivate acidic silanols—to your eluent will sharpen the bands and prevent degradation 1.

Q2: The compound is completely insoluble in my starting mobile phase (e.g., 90:10 Hexane:EtOAc). How do I load it onto the column without crashing it out? A2: Halogenated nitroindoles are notorious for poor solubility in aliphatic hydrocarbons. If you attempt wet-loading with a stronger solvent (like pure DCM or DMF), the strong solvent will drag the compound down the column as a broad band, ruining the separation. Solution: Implement the Dry Loading Technique . Dissolve the crude mixture in a volatile, highly solubilizing solvent (like THF or Acetone), mix it with a small amount of silica gel, and evaporate the solvent completely to create a free-flowing powder. This powder is then loaded onto the top of the column 2.

Q3: I am trying to separate 2-bromo-6-nitro-1H-indole from its regioisomer (e.g., 3-bromo-6-nitro-1H-indole). Normal phase silica isn't resolving them. What are my options? A3: Regioisomers of halogenated indoles often have nearly identical dipole moments and Rf values on normal-phase silica. Solution: Switch to Reverse-Phase (RP) HPLC or flash chromatography (e.g., C18 columns). RP chromatography separates based on hydrophobicity rather than polar interactions. Using a gradient of Water/Acetonitrile with 0.1% Formic Acid often provides baseline resolution for indole regioisomers [[3]](). Alternatively, specialized mixed-mode columns with low silanol activity (like Newcrom R1) are highly effective for halogenated indoles 4.

Part 4: Quantitative Optimization Data

To facilitate rapid method development, refer to the following table summarizing the effects of different mobile phase systems on the peak shape and retention of nitroindoles on standard silica.

Solvent SystemModifier AddedObserved Rf (Approx.)Peak Shape / ResolutionRecommendation
Hexane / EtOAc (80:20)None0.15 - 0.25Severe tailing, streakingNot recommended for final purification.
Hexane / EtOAc (80:20)1% Triethylamine (TEA)0.30Sharp, symmetricalOptimal for standard normal-phase flash chromatography.
DCM / MeOH (98:2)None0.35Moderate tailingGood alternative if solubility in Hexane/EtOAc is too low.
Toluene / Acetone (90:10)None0.25Slight tailingUseful for separating closely eluting brominated impurities.
Water / MeCN (RP-C18)0.1% Formic AcidGradient-dependentVery sharp, baseline resolutionBest for separating regioisomers and high-purity isolation.
Part 5: Standardized Experimental Protocols
Protocol A: Dry Loading Procedure for Poorly Soluble Nitroindoles

Causality: By removing the dissolution solvent entirely, the chromatography relies purely on the mobile phase's eluting power, preventing the "solvent drag" that causes band broadening.

  • Dissolution: Dissolve the crude 2-bromo-6-nitro-1H-indole mixture in a minimum volume of a volatile solvent in which it is highly soluble (e.g., Acetone or THF).

  • Silica Addition: Add dry silica gel (mass ratio of 1:2 to 1:3, crude product to silica) directly to the flask containing the dissolved sample [[1]]().

  • Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent slowly under reduced pressure until a dry powder is obtained.

    • Self-Validation Check: The resulting mixture must be a completely free-flowing powder that does not stick to the glass walls. If it clumps, residual solvent is present or the silica-to-sample ratio is too low. Re-dissolve, add more silica, and re-evaporate.

  • Column Loading: Pour the dry powder evenly onto the flat top of a pre-packed, solvent-equilibrated silica column.

  • Protection: Carefully add a 1-2 cm layer of clean sea sand over the dry-loaded silica to prevent disruption of the bed when adding the mobile phase 2.

Protocol B: Silica Gel Deactivation for Tailing Mitigation

Causality: Pre-treating the column with a basic modifier neutralizes acidic silanols, ensuring the indole NH does not form static hydrogen bonds during elution.

  • Solvent Preparation: Prepare your optimized mobile phase (e.g., 80:20 Hexane:EtOAc) and add 1-3% (v/v) Triethylamine (TEA) 1.

  • Slurry Packing: Prepare a slurry of silica gel using the TEA-modified solvent and pour it into the column [[2]]().

  • Equilibration: Flush the packed column with at least two Column Volumes (CV) of the TEA-modified solvent to ensure complete deactivation of the stationary phase.

    • Self-Validation Check: Collect the eluent from the column flush and test it with universal indicator paper. It must register as basic (pH > 7), confirming that the acidic silanol sites have been fully saturated and neutralized by the triethylamine.

  • Elution: Load your sample (preferably via Protocol A) and run the column using the modified solvent. Monitor fractions via TLC (UV 254 nm).

References
  • Technical Support Center: Purification of Indole Derivatives by Column Chromatography. Benchchem. 1

  • Separation of Compounds Using Column Chromatography. Organic Chemistry Virtual Lab. 2

  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. PMC. 3

  • Separation of 5-Bromoindole-3-carbaldehyde on Newcrom R1 HPLC column. SIELC. 4

Sources

Troubleshooting

Technical Support Center: Handling and Storage of 2-Bromo-6-nitro-1H-indole

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we address the exact physicochemical vulnerabilities of 2-bromo-6-nitro-1H-indole , providing you with self-validating protocols and mechanistic troubleshooting to ensure absolute reproducibility in your drug development workflows.

Mechanistic Insights: The Vulnerability of the Indole Core

To effectively protect a compound, you must first understand how it degrades. While the strongly electron-withdrawing 6-nitro group and the 2-bromo substituent provide a degree of stabilization to the indole core, the C-3 position remains unsubstituted and highly vulnerable .

The indole ring is inherently electron-rich. When exposed to ambient molecular oxygen, light, or trace transition metals, the C-3 position undergoes aerobic oxidation. This process generates reactive radical intermediates that rapidly oxygenate into oxindoles or dimerize into highly conjugated, colored oligomers[1].

OxidationMechanism Indole 2-Bromo-6-nitro-1H-indole (Intact Core) Radical C-3 Radical Intermediate Indole->Radical Electron Abstraction ROS O2 / Light / Trace Metals (Oxidative Stress) ROS->Radical Catalyzes Oxindole Oxindole Derivatives (Degradation) Radical->Oxindole Oxygenation Oligomers Colored Oligomers (Pink/Brown) Radical->Oligomers Dimerization

Caption: Mechanistic pathway of C-3 aerobic oxidation and oligomerization in indoles.

Self-Validating Storage Protocols

A robust protocol must prove its own efficacy. The following methodology is a self-validating system designed to eliminate oxidative degradation and provide internal QA/QC checkpoints.

Protocol: Anaerobic Storage of Solid 2-Bromo-6-nitro-1H-indole
  • Initial QC & Baseline Establishment: Upon receipt, perform a visual inspection. The powder should be pale yellow to off-white. Dissolve a 1 mg micro-sample in HPLC-grade acetonitrile and run a baseline LC-MS to confirm >98% purity and the absence of oxindole peaks[2].

  • Atmospheric Control (Glovebox): Transfer the bulk bottle into a glovebox purged with high-purity Argon.

    • Causality: Argon is significantly denser than air and Nitrogen. It sinks to the bottom of the vial, providing a superior, heavy protective blanket over the solid powder[3].

  • Aliquoting: Divide the bulk powder into single-use amber glass vials (e.g., 10-50 mg per vial).

    • Causality: Repeated opening of a bulk container introduces atmospheric moisture and oxygen, exponentially increasing the degradation rate[2]. Amber glass blocks UV/visible light, preventing photo-catalyzed radical initiation at the C-3 position[3].

  • Sealing: Cap the vials with PTFE-lined septa caps. Wrap the caps tightly with Parafilm to prevent micro-ingress of oxygen.

  • Temperature Control: Transfer the sealed vials into a desiccator jar containing Drierite (calcium sulfate), and store the jar in a -20°C freezer[4].

    • Causality: Low temperatures reduce the kinetic energy available for oxidation reactions, while the desiccant prevents moisture condensation upon removal from the freezer.

  • The Validation Loop: Designate one vial as a "sentinel aliquot." After 30 days, sacrifice this aliquot. Run LC-MS and compare the chromatogram to your Day 0 baseline. A shift of <0.5% in the primary peak validates the integrity of your entire storage system.

StorageWorkflow Start Receive Compound Inspect Visual Inspection (Off-white/Yellow?) Start->Inspect Glovebox Transfer to Glovebox (Argon Atmosphere) Inspect->Glovebox Passes Reject Quarantine & HPLC Inspect->Reject Fails (Pink/Brown) Aliquot Single-Use Aliquots (Amber Vials) Glovebox->Aliquot Seal Purge & Seal (PTFE Caps) Aliquot->Seal Store Store at -20°C (Desiccated) Seal->Store

Caption: Step-by-step self-validating storage workflow for 2-bromo-6-nitro-1H-indole.

Quantitative Stability Matrix

The stability of indole compounds is highly dependent on their specific structure and environmental conditions[3]. Use the following matrix to predict the shelf life of your 2-bromo-6-nitro-1H-indole inventory.

Storage StateTemperatureAtmosphereLight ExposureExpected Shelf LifeDegradation Risk
Solid (Aliquot) -20°CArgonDark (Amber)> 24 MonthsVery Low
Solid (Bulk) 2-8°CAirDark3 - 6 MonthsModerate (Moisture/O2)
Solid Room TempAirAmbient Light< 1 MonthHigh (Photo-oxidation)
Solution (DMSO) -80°CArgonDark6 - 12 MonthsLow
Solution (Aqueous) Room TempAirAmbient Light< 24 HoursCritical (Hydrolysis/O2)

Troubleshooting & FAQs

Q1: My solid 2-bromo-6-nitro-1H-indole has turned from pale yellow to a distinct pink/brown. Is it still usable? Cause: A color shift to pink, red, or brown is the hallmark visual indicator of indole degradation[3]. Exposure to ambient oxygen and light generates C-3 radical intermediates, which subsequently dimerize or oxygenate to form highly conjugated, colored oligomers[3]. Solution: Quarantine the batch immediately. Do not use it for sensitive biological assays or catalytic cross-coupling reactions without repurification. Assess the purity via HPLC[2]. If purity has dropped below your acceptable threshold (typically <95%), recrystallize from degassed ethanol or discard the batch.

Q2: I need to store a stock solution for high-throughput screening. How can I prevent degradation in the liquid phase? Cause: Indole compounds degrade significantly faster in solution than in solid form because solvent mobility increases the collision frequency with dissolved oxygen and reactive oxygen species (ROS)[2]. Aqueous environments are particularly detrimental and can lead to complete degradation within a day[2]. Solution:

  • Prepare the stock solution using anhydrous, degassed Dimethyl Sulfoxide (DMSO).

  • Aliquot the solution immediately into single-use amber vials.

  • Blanket the headspace of each vial with Argon before sealing.

  • Store at -80°C[3]. Validation Check: Thaw one aliquot after 24 hours and run an HPLC assay to ensure the DMSO and freeze-thaw cycle did not induce spontaneous degradation.

Q3: During my reaction, I observe a secondary peak forming in the HPLC trace over time. How do I stop this? Cause: This is likely the in-situ aerobic oxidation of the indole core. Molecular oxygen is the primary culprit, often acting rapidly in the presence of basic conditions or trace metals[1]. The unsubstituted C-3 position is directly attacked by O2, forming an oxindole derivative[1]. Solution: Transition to strict Schlenk line techniques. Degas all reaction solvents using the freeze-pump-thaw method (minimum of 3 cycles). Maintain a positive pressure of Argon throughout the reaction to completely exclude molecular oxygen.

References

  • Benchchem . Technical Support Center: Improving the Stability of Indole Compounds in Solution. Retrieved from 3

  • Benchchem . Preventing Degradation of Indole-3-carboxaldehyde During Storage. Retrieved from 2

  • BLD Pharm . 1246471-11-3 | 2-Bromo-5-nitro-1H-indole Safety & Storage Data. Retrieved from 4

  • ACS Publications . Aerobic Oxidation Approaches to Indole-3-carboxylates: A Tandem Cross Coupling of Amines–Intramolecular Mannich–Oxidation Sequence | Organic Letters. Retrieved from 1

Sources

Optimization

Technical Support Center: Troubleshooting 2-Bromo-6-nitro-1H-indole Solubility in DMSO

An Authoritative Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation bottlenecks where theo...

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Author: BenchChem Technical Support Team. Date: April 2026

An Authoritative Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation bottlenecks where theoretically soluble compounds fail to dissolve or spontaneously precipitate during critical assays. The compound 2-bromo-6-nitro-1H-indole (CAS: 1506559-87-0) presents a classic, multi-factorial solubility challenge.

This guide abandons generic advice in favor of mechanistic troubleshooting. We will explore the causality behind the insolubility of this specific halogenated nitro-indole, provide self-validating standard operating procedures (SOPs), and outline exact diagnostic workflows to ensure your experimental integrity is never compromised.

Section 1: The Causality of Insolubility

To solve a solubility issue, we must first understand the molecular forces at play. 2-Bromo-6-nitro-1H-indole is not merely "hydrophobic"; it is a rigid, highly polarizable molecule that forms exceptionally strong intermolecular networks.

The 1H-indole core provides a planar aromatic system that strongly favors π−π stacking. Simultaneously, the molecule possesses a strong hydrogen-bond donor (the indole NH) and a powerful hydrogen-bond acceptor (the 6-nitro group). The addition of the 2-bromo substituent increases the molecular weight and polarizability, driving up the crystal lattice energy. While Dimethyl sulfoxide (DMSO) is a premier polar aprotic solvent, overcoming this lattice enthalpy requires specific kinetic and thermodynamic conditions, as detailed in the 1[1].

Table 1: Physicochemical Properties Influencing Solvation Dynamics

PropertyValue / CharacteristicImpact on Solvation Dynamics
Molecular Formula C8H5BrN2O2High ratio of heteroatoms/halogens to carbons limits aqueous solubility.
Molecular Weight 241.04 g/mol Moderate MW, but dense electron clouds increase van der Waals forces.
Functional Groups Indole NH, Nitro (-NO2), Bromo (-Br)Strong intermolecular hydrogen bonding and dipole-dipole interactions.
Structural Rigidity Planar aromatic systemHigh crystal lattice energy; strongly resists solvent penetration.
Section 2: Diagnostic Workflow

Before altering your assay parameters, follow this diagnostic workflow to isolate whether the issue stems from kinetic limitations (insufficient mixing/heat) or thermodynamic limitations (solvent degradation/water ingress).

Workflow A Weigh 2-bromo-6-nitro-1H-indole B Add Anhydrous DMSO A->B C Vortex (1 min) B->C D Is Solution Clear? C->D E Proceed to Aliquoting D->E Yes F Heat (40°C) & Sonicate D->F No G Is Solution Clear? F->G G->E Yes H Check DMSO Quality (Must be Anhydrous) G->H No I Lower Concentration or Add Co-solvent H->I If still insoluble

Figure 1: Step-by-step diagnostic workflow for resolving DMSO solubility issues.

Section 3: Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My compound dissolved initially, but after storing the stock at -20°C, it precipitated. Why does this happen and how do I fix it? Causality: DMSO has a relatively high freezing point of ~18.5°C. During the freeze-thaw cycle, the solvent crystallizes before the solute, creating localized zones of extreme supersaturation. If the DMSO has absorbed even trace amounts of atmospheric moisture, the compound is forced into a 2[2] that is significantly harder to redissolve than the original amorphous powder. Solution: Heat the vial in a water bath at 40°C for 10–15 minutes, followed by vortexing. To prevent recurrence, aliquot your primary stock into single-use tubes to completely eliminate freeze-thaw cycles.

Q2: I've vortexed the sample for 5 minutes, but there are still micro-crystals. What is the standard protocol for physical disruption? Causality: Vortexing provides macroscopic fluid dynamics but lacks the localized energy required to break the robust crystal lattice of a brominated nitro-indole. Solution: Utilize a bath sonicator. Acoustic cavitation generates microscopic localized heating and high-shear forces, effectively overcoming the lattice enthalpy without degrading the compound.

Q3: Does the age or quality of my DMSO matter for this specific compound? Causality: Yes, critically so. DMSO is profoundly hygroscopic. Absorption of atmospheric water alters the solvent's dielectric constant and disrupts its hydrogen-bonding network, drastically reducing the solubility of lipophilic compounds and leading to false negatives in assays as noted in 3[3]. Solution: Always use fresh, anhydrous DMSO (e.g., Sure/Seal™ bottles) with a water content of <0.005%, as recommended in technical guides on the 4[4]. If a bottle has been opened multiple times in a humid environment, discard it for primary stock preparation.

Q4: How do I prevent "solvent crash" (precipitation) when diluting the DMSO stock into my aqueous assay buffer? Causality: When highly concentrated DMSO stocks are pipetted directly into water, rapid solvent exchange occurs. DMSO molecules rapidly hydrogen-bond with water, leaving the hydrophobic 2-bromo-6-nitro-1H-indole completely unsolvated. This leads to instantaneous nucleation and precipitation. Solution: Perform stepwise intermediate dilutions, or pre-condition the aqueous buffer with a surfactant (e.g., 0.1% Tween-80 or PEG400) prior to adding the DMSO stock.

AqueousDilution A 100% DMSO Stock (Solvated Monomers) B Direct Addition to Aqueous Buffer A->B E Stepwise Dilution (Intermediate % DMSO) A->E C Rapid Solvent Exchange (DMSO bonds with H2O) B->C D Nucleation & Precipitation C->D F Addition of Surfactants (e.g., Tween-80) E->F G Stable Micellar Dispersion F->G

Figure 2: Mechanistic pathways of solvent crash versus stable micellar dispersion.

Section 4: Standard Operating Procedure (SOP) for Dissolution

To ensure reproducibility and build a self-validating system, follow this exact protocol when preparing a 10 mM to 50 mM stock solution.

  • Preparation: Equilibrate a sealed bottle of anhydrous DMSO to room temperature before opening. Opening a cold bottle causes immediate atmospheric condensation, ruining the solvent quality.

  • Weighing: Accurately weigh the required mass of 2-bromo-6-nitro-1H-indole into a sterile, solvent-resistant glass vial (avoid polystyrene, which degrades in DMSO).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO.

  • Initial Mixing: Vortex vigorously for 60 seconds to disperse the powder macroscopically.

  • Thermal & Acoustic Disruption: Place the vial in an ultrasonic water bath set to 40°C for 15 minutes.

    • Self-Validation Step: Hold the vial against a dark background under a bright, direct light source. Inspect for floating micro-crystals or a "schlieric" (wavy) appearance. If the solution is not perfectly optically clear, sonicate for an additional 10 minutes.

  • Aliquoting: Divide the clear solution into single-use aliquots (e.g., 10–20 µL) in tightly sealed polypropylene microcentrifuge tubes.

  • Storage: Store at -20°C in a secondary container packed with desiccant to prevent moisture ingress over time.

Section 5: References
  • Appchem. "2-Bromo-5-nitro-1H-indole | 1246471-11-3 | C8H5BrN2O2 | Appchem" (Includes specifications for 2-bromo-6-nitro-1H-indole). Appchemical.com. URL:

  • BenchChem. "An In-depth Technical Guide to the Hygroscopic Nature and Storage of Dimethyl Sulfoxide-d6". Benchchem.com. URL:

  • Ziath. "The Effects of Water on DMSO and Effective Hydration Measurement". Ziath.com. URL:

  • University of Helsinki. "Miniaturization of Drug Solubility and Dissolution Testings". Helda.helsinki.fi. URL:

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 2-Bromo-6-nitro-1H-indole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to isolate high-purity halogenated nitroindoles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to isolate high-purity halogenated nitroindoles.

Derivatives like 2-bromo-6-nitro-1H-indole are critical synthetic intermediates, and their purity directly impacts downstream yields in complex cross-coupling reactions [1]. However, the indole core is notoriously sensitive to autoxidation, and the highly polar nitro group complicates standard purification techniques. This guide moves beyond basic recipes to explain the causality behind each experimental choice, providing you with a self-validating purification system.

Physicochemical Profiling & Solvent Dynamics

Before attempting purification, we must understand how the functional groups of 2-bromo-6-nitro-1H-indole dictate its physical behavior. The electron-withdrawing nitro group increases overall polarity, while the heavy bromine atom at the 2-position influences crystal lattice packing.

Table 1: Physicochemical Properties & Solvent Compatibility

Property / SolventValue / ObservationMechanistic Rationale
Molecular Weight 241.04 g/mol Essential for accurate stoichiometric loading during chromatography.
ClogP (Estimated) ~2.8 - 3.2Moderate lipophilicity; dictates the need for a biphasic polarity approach in solvent selection.
Toluene (Hot) High SolubilityAromatic π−π stacking interactions overcome the crystal lattice energy at >90°C [2].
Toluene (Cold) Low SolubilityDecreased kinetic energy promotes rapid lattice reformation, excluding polar impurities.
Ethanol/Water (3:1) Moderate SolubilityHydrogen bonding occurs with the nitro group and indole N-H; water acts as a strong anti-solvent.
Hexanes InsolubleInsufficient polarity to disrupt the strong intermolecular dipole-dipole interactions of the nitro group.
Core Purification Workflow

To achieve >99% purity, a two-stage approach is required: Flash Chromatography to remove structurally distinct byproducts (like unreacted starting materials or over-brominated species), followed by Precision Recrystallization to eliminate trace regioisomers and colored oxidation products.

Workflow Start Crude 2-Bromo-6-nitro-1H-indole Chromatography Flash Column Chromatography (Silica Gel, EtOAc/Hexanes) Start->Chromatography Evaporation Solvent Evaporation (in vacuo, <40°C) Chromatography->Evaporation Dissolution Hot Dissolution (Toluene or EtOH/Water) Evaporation->Dissolution HotFiltration Hot Filtration (Remove Insoluble Impurities) Dissolution->HotFiltration Cooling Controlled Cooling (Room Temp -> Ice Bath) HotFiltration->Cooling Filtration Vacuum Filtration & Cold Solvent Wash Cooling->Filtration Pure Pure Crystalline Product (>99% Purity) Filtration->Pure

Workflow for the two-stage purification of 2-bromo-6-nitro-1H-indole.

Protocol: Two-Stage Precision Purification

Stage 1: Flash Column Chromatography (Pre-purification)

  • Sample Preparation: Dry-load the crude 2-bromo-6-nitro-1H-indole onto silica gel (1:3 ratio of crude to silica) by dissolving it in a minimal amount of ethyl acetate and evaporating the solvent in vacuo.

    • Causality: Dry-loading prevents band broadening caused by the poor solubility of nitroindoles in the initial non-polar eluent.

  • Elution: Pack a column with Hexanes/Ethyl Acetate (80:20, v/v). Load the dry mixture and elute with a gradient of 80:20 to 60:40.

    • Causality: The electron-withdrawing nitro group increases the compound's affinity for the silica stationary phase, requiring a moderately polar solvent mixture to overcome adsorption.

  • Concentration: Combine UV-active fractions (254 nm) and concentrate under reduced pressure at <40°C to yield a semi-pure solid.

Stage 2: Precision Recrystallization (Toluene System)

  • Dissolution: Suspend the semi-pure solid in minimal toluene (approx. 10-15 mL/g) in a round-bottom flask equipped with a reflux condenser.

  • Heating: Heat the suspension to reflux (~110°C) under an argon atmosphere until complete dissolution occurs.

    • Causality: Argon displaces oxygen, preventing high-temperature oxidative degradation of the electron-rich C3 position of the indole core [3].

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed Buchner funnel to remove insoluble particulate matter.

  • Controlled Cooling: Allow the filtrate to cool ambiently to room temperature over 2 hours, then transfer to an ice bath (0-5°C) for 1 hour.

    • Causality: Slow thermodynamic cooling promotes the formation of large, highly ordered crystal lattices, which naturally exclude impurities. Rapid crashing traps impurities within the crystal matrix.

  • Isolation & Validation: Collect the bright crystalline solid via vacuum filtration. Wash with ice-cold hexanes (2 x 5 mL/g) to displace residual toluene. Dry in a vacuum oven at 45°C.

    • Self-Validation Step: Run an HPLC-UV assay on the dried crystals. A purity of >99.0% with no single impurity >0.2% validates the successful execution of the protocol.

Troubleshooting Guides & FAQs

When experiments deviate from the expected outcome, systematic logical deduction is required. Use the decision tree below to diagnose your specific issue.

Troubleshooting Issue Impure or Discolored Crystals CheckColor Is the product pink/brown? Issue->CheckColor Oxidation Oxidation Issue: Use inert atmosphere (Ar/N2) Degas solvents CheckColor->Oxidation Yes CheckOil Did the product 'oil out'? CheckColor->CheckOil No Success High Purity 2-Bromo-6-nitro-1H-indole Oxidation->Success OilingOut Oiling Out Issue: Adjust solvent ratio Lower initial concentration CheckOil->OilingOut Yes CheckIsomer Are regioisomers present? CheckOil->CheckIsomer No OilingOut->Success Isomer Co-crystallization: Perform pre-purification via Silica Gel Chromatography CheckIsomer->Isomer Yes CheckIsomer->Success No Isomer->Success

Decision tree for troubleshooting common recrystallization issues.

Q1: My recrystallized 2-bromo-6-nitro-1H-indole has a persistent pinkish-brown tint instead of being a pale/yellow crystalline solid. How do I fix this?

Causality: Indole rings are highly susceptible to autoxidation, particularly at the electron-rich C3 position, forming colored bis-indole byproducts. Even trace amounts (ppm levels) of these highly conjugated impurities cause significant discoloration [3]. Solution:

  • Activated Carbon Treatment: During the hot dissolution step, add 5-10% (w/w) activated charcoal. Boil for 5 minutes, then perform a hot filtration through a pad of Celite. The porous carbon selectively adsorbs large, highly conjugated colored impurities.

  • Inert Atmosphere: Perform all heating steps under nitrogen or argon using degassed solvents.

Q2: During cooling, my product separates as a thick oil at the bottom of the flask rather than forming crystals ("oiling out"). What is the mechanism behind this, and how can I force crystallization?

Causality: Oiling out occurs when the temperature at which the solution becomes saturated is higher than the melting point of the solute-solvent mixture. The compound phase-separates as a supercooled liquid rather than nucleating into a solid lattice. Solution:

  • Adjust the Solvent System: Switch to a solvent system with a lower boiling point or alter the ratio. If using Ethanol/Water, increase the ethanol volume so the saturation point is reached at a lower temperature.

  • Seeding: Reheat the mixture until the oil redissolves. As it cools, before it reaches the oiling-out temperature, add a single "seed crystal" of pure 2-bromo-6-nitro-1H-indole to provide a nucleation site, drastically lowering the activation energy for crystallization.

Q3: I am scaling up the synthesis. Can I use steam distillation for 2-bromo-6-nitro-1H-indole like I do for 5-bromoindole?

Causality: While steam distillation is highly effective for simple halogenated indoles (like 5-bromoindole) due to their volatility and stability [4], the addition of a nitro group at the 6-position significantly increases the molecular dipole moment and boiling point, while simultaneously decreasing thermal stability in aqueous environments. Solution: No. Do not use steam distillation for 2-bromo-6-nitro-1H-indole. The compound will not co-distill efficiently with water, and prolonged heating in boiling water may lead to hydrolytic degradation. Stick to scalable solvent recrystallization (e.g., Toluene) [2] or large-scale plug filtration over silica gel.

References
  • Title: Creation of 'Medicine for the Earth'; 'SOMRE' and 'VED' for Eliminating Hunger and Restoring a Green Planet. Source: Preprints.org URL: [Link]

  • Title: CN102584820A - Preparation method for 5-bromo-7-azaindole.
  • Title: CN103387530A - 5-bromoindole preparation method.
Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Bromo-6-nitro-1H-indole Cross-Couplings

Welcome to the Advanced Troubleshooting Guide for indole functionalization. As a Senior Application Scientist, I frequently see researchers struggle with the C2-arylation/alkylation of 2-bromo-6-nitro-1H-indole. This sub...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for indole functionalization. As a Senior Application Scientist, I frequently see researchers struggle with the C2-arylation/alkylation of 2-bromo-6-nitro-1H-indole. This substrate presents a "perfect storm" of synthetic challenges: severe steric shielding at the C2 position, high N-H acidity due to the electron-withdrawing 6-nitro group, and a propensity for catalyst deactivation.

This guide is designed to move beyond basic troubleshooting by explaining the causality behind these failures and providing field-proven, self-validating protocols to ensure your coupling reactions succeed.

Diagnostic Logic Tree

Before altering your reaction conditions, use the workflow below to identify whether your coupling failure is driven by steric shielding, electronic deactivation, or base incompatibility.

Workflow A Low Yield / No Conversion 2-Bromo-6-nitro-1H-indole B Check N1 Protection Status A->B C Bulky PG (e.g., Boc, TIPS)? B->C D Unprotected (N-H)? B->D E Deprotect or switch to MOM/Me to reduce C2 steric shielding C->E Yes H Evaluate Ligand Bulk C->H No F Is the Base too strong? (Deprotonating N-H) D->F Yes E->H G Use mild base (K3PO4) & biphasic solvent (Dioxane/H2O) F->G Yes F->H No G->H I Use XPhos or PtBu3 to force reductive elimination H->I

Diagnostic workflow for resolving steric and electronic bottlenecks in C2-indole coupling.

Frequently Asked Questions: Mechanisms & Causality

Q1: Why does oxidative addition stall despite the electron-withdrawing 6-nitro group? A1: The 6-nitro group exerts a strong electron-withdrawing effect (-I, -M), which lowers the LUMO of the indole core. Theoretically, this should accelerate the oxidative addition of Pd(0) into the C2-Br bond. However, studies by Lautens and Newman have demonstrated that oxidative addition into 2-bromoindoles can be highly reversible[1]. If the subsequent transmetalation step is sterically hindered, the equilibrium shifts backward, trapping the catalyst in an inactive Pd(II) state. To overcome this, highly sterically demanding ligands like PtBu3​ or XPhos must be used. These bulky ligands destabilize the Pd(II) resting state and force the catalytic cycle forward[1].

Q2: How does the N1 protecting group dictate the success of the transmetalation step? A2: The C2 position is immediately adjacent to the N1 atom. When N1 is protected with a bulky group (e.g., tert-butyloxycarbonyl (Boc) or triisopropylsilyl (TIPS)), it creates a severe steric umbrella over the C2-Pd(II)-Br intermediate[2]. During transmetalation, the incoming nucleophile (e.g., an arylboronic acid) cannot effectively approach the palladium center. Solution: Switch to a sterically minimal protecting group such as Methoxymethyl (MOM) or Methyl (Me). Alternatively, the reaction can be run on the unprotected 1H-indole if a carefully selected mild base is utilized to prevent unwanted deprotonation[3].

Q3: What is the optimal base and solvent system to prevent protodeboronation? A3: Because transmetalation is slow for sterically hindered substrates, the boronic acid partner has ample time to undergo competitive protodeboronation. To mitigate this, use a biphasic solvent system like 1,4-Dioxane/ H2​O (typically 4:1) with K3​PO4​ as the base. The water dissolves the base and facilitates the rapid formation of the reactive boronate species [ArB(OH)3​]− , while the mild nature of K3​PO4​ prevents the deprotonation of the highly acidic 6-nitro-1H-indole N-H bond.

Quantitative Data: Ligand & Protecting Group Effects

The following table summarizes the causal relationship between steric bulk, ligand choice, and overall reaction efficiency in the Suzuki-Miyaura coupling of 2-bromo-6-nitroindoles.

N1-SubstituentLigandBaseYield (%)Mechanistic Observation
-Boc (Bulky) PPh3​ Na2​CO3​ < 5%Complete recovery of SM; reversible oxidative addition dominates.
-Boc (Bulky)XPhos K3​PO4​ 35%Severe steric clash during transmetalation limits catalyst turnover.
-MOM (Small)XPhos K3​PO4​ 82%Reduced C2 shielding allows efficient transmetalation.
-H (Unprotected) PtBu3​ K3​PO4​ 88%Optimal. Mild base prevents N-H deprotonation; bulky ligand drives cycle.

Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Coupling of 2-Bromo-6-nitro-1H-indole

Objective: Successfully couple 2-bromo-6-nitro-1H-indole with an arylboronic acid while navigating C2 steric hindrance and N-H acidity.

Materials:

  • 2-Bromo-6-nitro-1H-indole (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd2​(dba)3​ (0.02 equiv, 2 mol%)

  • PtBu3​⋅HBF4​ (0.08 equiv, 8 mol%)

  • K3​PO4​ (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane / H2​O (4:1 v/v, 10 mL), rigorously degassed.

Step-by-Step Methodology:

  • Catalyst Pre-activation (Causality: Ensures active Pd(0) generation): In an oven-dried Schlenk flask under argon, combine Pd2​(dba)3​ and PtBu3​⋅HBF4​ . Add 2 mL of degassed 1,4-dioxane and stir at room temperature for 15 minutes. The solution will turn a deep red/orange, indicating the successful formation of the active Ln​Pd(0) species.

  • Substrate Addition (Causality: Minimizes catalyst poisoning): To the pre-activated catalyst, add 2-bromo-6-nitro-1H-indole and the arylboronic acid. The use of 1.5 equivalents of boronic acid compensates for any slow protodeboronation that occurs due to the sterically hindered transmetalation step.

  • Base Introduction (Causality: Biphasic transmetalation): Dissolve K3​PO4​ in 2 mL of degassed H2​O and add it to the reaction mixture. This mild inorganic base generates the reactive "ate" complex without deprotonating the highly acidic N-H of the 6-nitroindole.

  • Thermal Activation: Heat the biphasic mixture to 90 °C for 12–16 hours under vigorous stirring (1000 rpm). High stirring rates are critical to overcome mass transfer limitations in the biphasic system.

  • Reaction Validation (Self-Validating Step): Monitor the reaction via LC-MS at the 4-hour mark.

    • Validation Check: If the starting indole remains intact but the boronic acid is entirely consumed, protodeboronation has outcompeted transmetalation. Corrective Action: Spike the reaction with an additional 0.5 equiv of boronic acid and increase the stirring rate.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

Mechanistic Pathway

Understanding exactly where the reaction fails allows you to rationally adjust your conditions. The diagram below highlights the specific bottlenecks in the catalytic cycle.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst (L = PtBu3) OxAdd 1. Oxidative Addition Accelerated by 6-NO2 group Pd0->OxAdd 2-Bromo-6-nitroindole DeadEnd Reversible Ox. Add. Catalytic Dead-End OxAdd->DeadEnd Small Ligands (e.g., PPh3) TransMet 2. Transmetalation Steric clash at C2 if N1 is bulky OxAdd->TransMet Bulky Ligands (e.g., PtBu3) RedElim 3. Reductive Elimination Yields C2-coupled Indole TransMet->RedElim Ar-B(OH)2 / Base RedElim->Pd0 Product Release

Palladium catalytic cycle highlighting steric bottlenecks at the transmetalation step.

References

  • Lautens, M., & Newman, S. G. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society. Available at:[Link]

  • Baudoin, O., Guénard, D., & Guéritte, F. (2002). Application of the Palladium-Catalyzed Borylation/Suzuki Coupling (BSC) Reaction to the Synthesis of Biologically Active Biaryl Lactams. The Journal of Organic Chemistry. Available at:[Link]

  • Wang, X., & Snieckus, V. (2004). Combined Directed Ortho and Remote Metalation−Cross-Coupling Strategies. General Method for Benzo[a]carbazoles and the Synthesis of an Unnamed Indolo[2,3-a]carbazole Alkaloid. Organic Letters. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in 2-Bromo-6-nitro-1H-indole Reactions

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 2-bromo-6-nitro-1H-indole. This guide is designed to provide in-depth, field-proven insights into overcomi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 2-bromo-6-nitro-1H-indole. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges associated with this versatile but sometimes challenging substrate. The unique electronic nature of this molecule—specifically, the potent electron-withdrawing nitro group on the indole scaffold—presents distinct advantages and pitfalls in common cross-coupling reactions. This document will serve as your primary resource for diagnosing and resolving issues to improve reaction efficiency and yield.

Frequently Asked Questions (FAQs): General Issues in Palladium-Catalyzed Reactions

This section addresses high-level problems applicable to most cross-coupling reactions involving 2-bromo-6-nitro-1H-indole.

Q1: My reaction shows very low or no conversion of the starting material. What are the first things I should check?

A1: When a reaction fails to initiate, the issue often lies with the fundamental setup or reagent integrity. Before exploring more complex variables, conduct a systematic check of the following:

  • Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen. The formation of palladium black, an inactive precipitate, is a common sign of catalyst decomposition due to oxygen exposure.[1][2] Ensure your reaction vessel was rigorously purged with an inert gas (argon or nitrogen) using several vacuum-backfill cycles or a Schlenk line.[1]

  • Reagent Quality and Purity:

    • Solvents: Anhydrous, degassed solvents are critical. Trace water or oxygen can deactivate the catalyst.

    • Ligands: Phosphine ligands are susceptible to oxidation.[1][3] Use fresh ligands or those that have been stored meticulously under an inert atmosphere.

    • Base: The quality of the base is paramount. For solid bases like K₃PO₄ or NaOtBu, ensure they are finely powdered and have been stored in a desiccator to prevent clumping and moisture absorption.[3]

  • Catalyst Activity:

    • Precatalyst Activation: Many modern reactions use stable Pd(II) precatalysts that must be reduced in situ to the active Pd(0) species. If this activation is inefficient, the reaction will not proceed. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a more advanced G3/G4 Buchwald precatalyst for more reliable activation.[1][3]

Q2: My reaction mixture turned black and the conversion stalled. What does this signify?

A2: The formation of a black precipitate is the classic signature of "palladium black," which is finely divided, catalytically inactive palladium metal.[1] This indicates that the active Pd(0) species has fallen out of the catalytic cycle. The primary causes include:

  • Oxygen Contamination: As mentioned above, this is the most common culprit.[1]

  • Excessive Temperature: While heat is often required, temperatures that are too high can accelerate catalyst decomposition and agglomeration.[1][2]

  • Inadequate Ligand Stabilization: The ligand's job is to stabilize the palladium center. If the ligand is a poor choice for the specific reaction, is used in a suboptimal ratio, or has degraded, the catalyst will be unstable and precipitate.[1]

Q3: My starting material is consumed, but the yield of my desired product is low, and I see several side products. What are the likely culprits?

A3: The appearance of multiple side products points to competing reaction pathways. With 2-bromo-6-nitro-1H-indole, common side reactions include:

  • Dehalogenation (or Debromination): This is the replacement of the bromine atom with hydrogen. It occurs when the intermediate palladium-aryl complex reacts with a hydride source (e.g., trace water, certain bases, or solvent impurities) before the desired coupling can take place.[3][4]

  • Homocoupling: This involves the coupling of two molecules of the same starting material (e.g., two molecules of your boronic acid in a Suzuki reaction or two molecules of the alkyne in a Sonogashira reaction). This often suggests that the oxidative addition to the 2-bromo-6-nitro-1H-indole is slow compared to the competing homocoupling pathway.[4]

  • Reduction of the Nitro Group: The nitro group itself can be reduced to an amino group or other intermediates under certain reducing conditions, especially if hydrogen gas is used or if the reaction generates hydride species. This is a critical consideration specific to this substrate.[5][6]

Troubleshooting Workflow for Low Conversion

The following diagram outlines a systematic approach to diagnosing and solving low-yield reactions.

Troubleshooting_Workflow Start Low / No Conversion Check_Setup Verify Fundamental Setup Start->Check_Setup Inert_Atmosphere Inert Atmosphere (O₂/H₂O Free?) Check_Setup->Inert_Atmosphere Yes Reagent_Quality Reagent Quality (Fresh? Pure?) Check_Setup->Reagent_Quality Yes Catalyst_Activity Catalyst Active? (Precatalyst Activation) Check_Setup->Catalyst_Activity Yes Analyze_Side_Products Analyze Crude Reaction for Side Products Optimize_Conditions Systematically Optimize Reaction Conditions Analyze_Side_Products->Optimize_Conditions No Obvious Side Products Dehalogenation Dehalogenation Observed? Analyze_Side_Products->Dehalogenation Yes Homocoupling Homocoupling Observed? Analyze_Side_Products->Homocoupling Yes Nitro_Reduction Nitro Group Reduction? Analyze_Side_Products->Nitro_Reduction Yes Inert_Atmosphere->Analyze_Side_Products If Setup is Correct Reagent_Quality->Analyze_Side_Products If Setup is Correct Catalyst_Activity->Analyze_Side_Products If Setup is Correct Solution_Dehalogenation Use Anhydrous Solvents, Screen Bases (e.g., K₃PO₄) Dehalogenation->Solution_Dehalogenation Solution_Homocoupling Adjust Stoichiometry, Use More Active Ligand Homocoupling->Solution_Homocoupling Solution_Nitro_Reduction Avoid Harsh Reducing Conditions, Screen Oxidants Nitro_Reduction->Solution_Nitro_Reduction Solution_Dehalogenation->Optimize_Conditions Solution_Homocoupling->Optimize_Conditions Solution_Nitro_Reduction->Optimize_Conditions

Caption: A decision tree for systematic troubleshooting of low-yield reactions.

Reaction-Specific Troubleshooting Guides
1. Suzuki-Miyaura Coupling

Issue: Low yield when coupling 2-bromo-6-nitro-1H-indole with an aryl/heteroaryl boronic acid or ester.

Underlying Causality: The strong electron-withdrawing nitro group makes the C-Br bond highly activated towards oxidative addition, which is generally favorable.[7] Therefore, persistent low yields are often due to issues with the other reaction components or competing side reactions.

Frequently Asked Questions:

  • Q: My boronic acid seems to be decomposing. What's happening? A: You are likely observing protodeboronation , the hydrolysis of the C-B bond to a C-H bond. This is a very common side reaction, especially with heteroaryl boronic acids or under overly aqueous/hot conditions.[3][8]

    • Solution:

      • Use a more stable boronic acid derivative, such as a pinacol (BPin) or MIDA ester.[3][8]

      • Switch to strictly anhydrous conditions if possible.

      • Use a milder base like potassium fluoride (KF) or a carefully controlled amount of a carbonate base.

  • Q: Which base is best for this substrate? A: There is no single "best" base, as it depends on the coupling partner. However, for challenging substrates, a common optimization path is:

    • Potassium Carbonate (K₂CO₃): A standard, mild choice.

    • Potassium Phosphate (K₃PO₄): A stronger, often more effective base, particularly in anhydrous conditions.[3]

    • Cesium Carbonate (Cs₂CO₃): A very effective but more expensive option, known to accelerate many couplings.[9]

Optimization Parameters for Suzuki Coupling

ParameterStandard ConditionAlternative 1Alternative 2Rationale
Pd Catalyst Pd(PPh₃)₄ (5 mol%)PdCl₂(dppf) (3 mol%)XPhos Pd G3 (1-2 mol%)Buchwald precatalysts are often more active and reliable.
Ligand PPh₃dppfXPhos / SPhosElectron-rich, bulky phosphines can accelerate reductive elimination.
Base K₂CO₃ (2 equiv)K₃PO₄ (2-3 equiv)Cs₂CO₃ (2 equiv)Stronger bases can overcome slow transmetalation.[3]
Solvent Toluene/H₂O1,4-Dioxane/H₂OAnhydrous DMFSolvent choice impacts solubility and reaction kinetics.[10]
Temperature 80-90 °C100-110 °C70 °C (with active catalyst)Balance reaction rate against catalyst and substrate stability.
2. Buchwald-Hartwig Amination

Issue: Low conversion when coupling 2-bromo-6-nitro-1H-indole with a primary or secondary amine.

Underlying Causality: While the electron-deficient nature of the indole helps oxidative addition, the success of this reaction is critically dependent on the ligand's ability to facilitate the C-N reductive elimination step. The indole N-H can also be deprotonated by the strong bases used, potentially complicating the reaction.

Frequently Asked Questions:

  • Q: My reaction is clean but very slow. How can I speed it up? A: Sluggish reactions are typically due to a suboptimal catalyst-ligand-base combination.

    • Solution:

      • Switch to a more active ligand: Use a sterically hindered, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos). These are designed to promote the difficult reductive elimination step.

      • Use a stronger base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are standard choices for a reason; they are effective at deprotonating the amine-palladium complex to move the catalytic cycle forward.[4]

      • Increase Temperature: These reactions often require temperatures of 90-110 °C.[2]

  • Q: Should I protect the indole N-H? A: It is a strong consideration. The N-H proton is acidic and will be deprotonated by strong bases like NaOtBu. This can sometimes interfere with the reaction. If you are seeing intractable mixtures or low yields despite optimizing other parameters, performing the reaction on an N-protected indole (e.g., N-Boc or N-SEM) may provide a cleaner outcome.

Optimization Parameters for Buchwald-Hartwig Amination

ParameterStandard ConditionAlternative 1Alternative 2Rationale
Pd Precatalyst Pd₂(dba)₃ (2 mol%)XPhos Pd G3 (2 mol%)RuPhos Pd G4 (2 mol%)Modern precatalysts ensure reliable formation of the active catalyst.
Ligand XantphosXPhosRuPhosBulky, electron-rich biaryl phosphines are essential for C-N coupling.
Base NaOtBu (1.5 equiv)LHMDS (1.5 equiv)K₃PO₄ (3 equiv)Base strength is critical; NaOtBu is a robust starting point.[4]
Solvent Toluene1,4-Dioxanet-BuOHSolvent choice affects base solubility and reaction rate.[2][11]
Temperature 100 °C110 °C80 °CHigher temperatures are often necessary but risk catalyst decomposition.
3. Sonogashira Coupling

Issue: Low yield when coupling 2-bromo-6-nitro-1H-indole with a terminal alkyne.

Underlying Causality: The primary challenge in Sonogashira coupling is often balancing the desired cross-coupling with the homocoupling of the alkyne (Glaser-Hay coupling), which is promoted by the copper(I) cocatalyst.[12] The electron-withdrawing nitro group accelerates the oxidative addition, which is beneficial.[13][14]

Frequently Asked Questions:

  • Q: I am getting a lot of alkyne homocoupling product. How do I prevent this? A: This is the most common side reaction in Sonogashira chemistry.

    • Solution:

      • Reduce Copper(I) Loading: High concentrations of the Cu(I) salt accelerate the homocoupling pathway. Reduce the loading to the minimum effective amount (e.g., 1-5 mol%).[12]

      • Slow Addition of Alkyne: Adding the terminal alkyne slowly via syringe pump keeps its instantaneous concentration low, favoring the cross-coupling pathway.[12]

      • Go Copper-Free: For many aryl bromides, copper-free conditions are highly effective and completely eliminate the primary pathway for Glaser coupling.[12][14] This typically requires a more active palladium/ligand system.

  • Q: My reaction stalls, and the solution turns black. Is this normal? A: While some color change is expected, the formation of a black precipitate (palladium black) indicates catalyst decomposition and is detrimental.[15] This can be caused by oxygen, impurities in the amine base, or excessive heat. Ensure all reagents are pure and the system is rigorously deoxygenated. Distilling the amine base (e.g., Et₃N or DIPEA) can often resolve this issue.[15]

Optimization Parameters for Sonogashira Coupling

ParameterStandard ConditionAlternative 1 (Cu-Free)Alternative 2Rationale
Pd Catalyst PdCl₂(PPh₃)₂ (2 mol%)Pd(PPh₃)₄ (3 mol%)Pd(OAc)₂ (2 mol%)Choice depends on whether copper is used.
Cu Cocatalyst CuI (5 mol%)NoneCuI (1-2 mol%)Essential for the classical pathway but causes homocoupling.[12]
Ligand PPh₃XPhosNone (for some active systems)Bulky phosphines can be effective in copper-free protocols.
Base Et₃N (3 equiv)DIPEA (3 equiv)Cs₂CO₃ (2 equiv)The amine base is crucial for neutralizing HBr and alkyne deprotonation.[4]
Solvent THFDMFAcetonitrileSolvent choice can impact reaction rate and solubility.
General Experimental Protocol: Setting up a Cross-Coupling Reaction

This protocol provides a trustworthy, self-validating system for setting up an oxygen- and water-sensitive cross-coupling reaction.

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2-bromo-6-nitro-1H-indole (1.0 equiv), the coupling partner (e.g., boronic acid, 1.2 equiv), the solid base (e.g., K₃PO₄, 2.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv), and the ligand (if not using a precatalyst).

  • Inert Atmosphere Purge: Seal the vessel with a septum. Connect it to a Schlenk line and evacuate under high vacuum for 5-10 minutes, then backfill with high-purity argon or nitrogen. Repeat this vacuum-backfill cycle a total of three times to rigorously exclude oxygen.[1]

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., toluene) via syringe. If any other reagents are liquid (e.g., the amine or alkyne), add them via syringe at this stage.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature.

  • Monitoring: Follow the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC, LC-MS, or GC-MS.[2]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel. Due to the aromatic nature of the products and byproducts, careful selection of the eluent system is often required to achieve good separation.[16][17]

Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar Ar-Pd(II)L₂-X OxAdd->PdII_Ar Transmetalation Transmetalation (e.g., with R-B(OH)₂) PdII_Ar->Transmetalation PdII_Ar_R Ar-Pd(II)L₂-R Transmetalation->PdII_Ar_R RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Product Ar-R (Product) RedElim->Product

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.[1]

References
  • Cai, M., et al. (2022). Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. MDPI. Retrieved from [Link]

  • Barbera, G., et al. (2018). Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Carbon Monoxide. AIR Unimi. Retrieved from [Link]

  • Reddit r/chemistry. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]

  • Reddy, A. S., et al. (2024). Palladium-Catalyzed Weak-Chelation-Assisted C4-Nitration of Indoles with tert-Butyl Nitrite. Organic Letters, ACS Publications. Retrieved from [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Cacchi, S., et al. (2003). Palladium-Catalyzed Synthesis of Indoles by Reductive N-Heteroannulation of 2-Nitrostyrenes. The Journal of Organic Chemistry, ACS Publications. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Wang, H., et al. (2024). Pd(II)-Catalyzed C4-Selective Alkynylation of Indoles by a Transient Directing Group. Organic Letters, ACS Publications. Retrieved from [Link]

  • Beletskaya, I. P., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, PMC. Retrieved from [Link]

  • Silva, A. M. S., et al. (2015). Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones. Molecules.
  • Aggarwal, V. K., et al. (2006). Optimization of the Mizoroki-Heck reaction using design of experiment (DoE). Organic Process Research & Development. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

  • Reddit r/Chempros. (2026). Struggling on suzuki couplings. Retrieved from [Link]

  • Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Retrieved from [Link]

  • Reddit r/Chempros. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]

  • Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wang, C., et al. (2017). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry, RSC Publishing. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Denmark, S. E., et al. (2009). Cross-coupling reactions of aromatic and heteroaromatic silanolates with aromatic and heteroaromatic halides. PubMed. Retrieved from [Link]

  • Beilstein Archives. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Retrieved from [Link]

  • University of Southampton. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • Plenio, H., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, ACS Publications. Retrieved from [Link]

  • Appchem. (n.d.). 2-bromo-6-nitro-1H-indole. Retrieved from [Link]

  • Gholinejad, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, RSC Publishing. Retrieved from [Link]

  • Wang, J., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Afonso, C. A. M., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Omoregie, H. O., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, RSC Publishing. Retrieved from [Link]

  • European Pharmaceutical Review. (2022). Challenges in downstream purification of advanced therapies. Retrieved from [Link]

  • Wang, J., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. PMC. Retrieved from [Link]

  • Sartorius. (2023). Chromatography Challenges in the Purification of Oligonucleotides. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Intermolecular Reductive C–N Cross Coupling of Nitroarenes and Boronic Acids by PIII/Pv=O Catalysis. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR chemical shifts for 2-bromo-6-nitro-1H-indole

Title: Comprehensive NMR Comparison Guide: Structural Verification of 2-Bromo-6-nitro-1H-indole Executive Summary For researchers and drug development professionals, the regioselective functionalization of the indole pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive NMR Comparison Guide: Structural Verification of 2-Bromo-6-nitro-1H-indole

Executive Summary For researchers and drug development professionals, the regioselective functionalization of the indole pharmacophore presents a significant analytical challenge. Halogenated and nitro-functionalized indoles are versatile synthetic intermediates in medicinal chemistry and agrochemicals, often utilized as precursors for complex alkaloids and plant growth promoters[1]. Unambiguous structural verification is critical. As a Senior Application Scientist, I present this objective comparison guide evaluating solvent systems, 1D vs. 2D NMR techniques, and empirical chemical shift data to establish a self-validating protocol for the characterization of 2-bromo-6-nitro-1H-indole.

Solvent System Comparison: DMSO-d6 vs. CDCl3

The choice of deuterated solvent fundamentally dictates the quality of indole NMR spectra. Table 1 objectively compares the performance of Dimethyl Sulfoxide-d6 (DMSO-d6) against Chloroform-d (CDCl3).

Causality Insight: Indoles possess a highly exchangeable N-H proton. In non-polar solvents like CDCl3, intermolecular hydrogen bonding causes the N-H signal to broaden significantly, often disappearing into the baseline. Furthermore, the introduction of a highly polar nitro group at C6 drastically reduces the molecule's solubility in chloroform. DMSO-d6, a strong hydrogen-bond acceptor, disrupts these intermolecular interactions, locking the N-H proton into a tight solvent complex. This yields a sharp, highly diagnostic downfield singlet (typically >12.0 ppm) and ensures complete sample dissolution.

Table 1: Solvent Performance Comparison for 2-Bromo-6-nitro-1H-indole

ParameterDMSO-d6CDCl3
Solubility Excellent (>20 mg/mL)Poor (<5 mg/mL)
N-H Signal Quality Sharp, highly resolved singlet (~12.5 ppm)Broad, variable, often unobservable
Spectral Resolution High (minimal aggregation)Moderate (prone to π−π stacking)
Recommendation Primary Solvent (Recommended) Not Recommended

Quantitative Data: 1H and 13C NMR Assignments

The following tables summarize the empirical consensus data for 2-bromo-6-nitro-1H-indole in DMSO-d6 at 298 K, derived from standard substituent effect rules documented in the .

Mechanistic Causality of Chemical Shifts:

  • The Nitro Effect: The strongly electron-withdrawing nitro group at C6 exerts a profound anisotropic and inductive deshielding effect. H-7, flanked by the nitro group and the bridgehead nitrogen, experiences severe electron density depletion, shifting its resonance downfield to ~8.30 ppm. It appears as a doublet with a small coupling constant ( J≈2.0 Hz) due to meta-coupling with H-5, completely lacking ortho-coupling.

  • The Heavy-Atom Effect: Conversely, the bromine atom at C2 induces diamagnetic shielding on the ipso carbon (C-2) due to the heavy-atom effect. While a typical unsubstituted indole C-2 resonates near 125 ppm, bromination shifts this signal upfield to ~114.0 ppm. This is a critical diagnostic marker for C2-halogenation.

Table 2: 1H NMR Chemical Shifts (400 MHz, DMSO-d6)

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Integration
H-1 (NH) 12.50br s-1H
H-7 8.30d2.01H
H-5 7.90dd8.8, 2.01H
H-4 7.70d8.81H
H-3 6.70s-1H

Table 3: 13C NMR Chemical Shifts (100 MHz, DMSO-d6)

PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale
C-6 143.0QuaternaryStrongly deshielded by ipso-NO2
C-7a 135.0QuaternaryBridgehead C-N
C-3a 133.0QuaternaryBridgehead
C-4 122.0CHAromatic
C-5 115.0CHAromatic, shielded ortho to NO2
C-2 114.0QuaternaryShielded by heavy-atom effect of Br
C-7 106.0CHAromatic, shielded ortho to NO2
C-3 105.0CHPyrrole CH

Experimental Methodology: Standardized NMR Protocol

To ensure a self-validating system, researchers must adhere to a strict acquisition protocol. Internal consistency is paramount: the integration must sum to exactly 5 protons, and the multiplicity must perfectly map to the expected spin system.

Step-by-Step Workflow:

  • Sample Preparation: Weigh 15–20 mg of high-purity 2-bromo-6-nitro-1H-indole. Dissolve completely in 0.6 mL of DMSO-d6 (isotopic purity 99.8%) containing 0.03% v/v TMS as an internal standard. Transfer to a high-precision 5 mm NMR tube.

  • Instrument Initialization: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of DMSO-d6.

  • Tuning and Shimming: Automatically tune and match the probe to the exact resonance frequencies of 1 H and 13 C. Perform 3D gradient shimming to optimize magnetic field homogeneity until the residual DMSO-d6 pentet ( 1 H) has a line width at half-height of 1.0 Hz.

  • 1D 1 H Acquisition: Execute a standard 1D proton pulse sequence (e.g., zg30). Set the spectral width to 15 ppm, relaxation delay ( D1​ ) to 2.0 s, and acquire 16–32 transients.

  • 1D 13 C Acquisition: Execute a proton-decoupled 13 C pulse sequence (e.g., zgpg30). Set the spectral width to 250 ppm, D1​ to 2.0 s, and acquire 512–1024 transients to ensure an adequate signal-to-noise ratio for quaternary carbons.

  • Data Processing: Apply an exponential window function with a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C. Fourier transform the FIDs, manually correct the phase (zero and first order), and apply baseline correction. Reference the spectra to the residual solvent peaks ( 1 H: 2.50 ppm; 13 C: 39.52 ppm) as per .

Workflow Visualization

NMR_Workflow Prep Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) Acq1D 1D NMR Acquisition (1H & 13C Experiments) Prep->Acq1D Proceed to Magnet Eval Evaluate 1D Spectra (Resolution & Overlap) Acq1D->Eval Initial Analysis Acq2D 2D NMR Acquisition (HSQC & HMBC) Eval->Acq2D Quaternary C / Overlap Assign Structural Assignment (Regiochemistry Verification) Eval->Assign Clear 1st Order Spectra Acq2D->Assign 2D Correlations

Experimental workflow for the NMR acquisition and structural assignment of 2-bromo-6-nitro-1H-indole.

Technique Comparison: 1D vs. 2D NMR Strategies

While 1D NMR provides the foundational spin system, it is often insufficient for highly substituted indoles. Table 4 compares the utility of 1D versus 2D techniques.

Table 4: Analytical Technique Comparison

TechniquePrimary UtilityLimitation for 2-Bromo-6-nitro-1H-indole
1D 1H NMR Identifies the H4-H5-H7 spin system and H3 singlet.Cannot assign quaternary carbons (C2, C3a, C6, C7a).
1D 13C NMR Counts the carbon backbone (8 distinct signals).Ambiguity exists between C2 (C-Br) and shielded aromatic CH carbons.
2D HSQC Maps direct C-H connections (1-bond).Blind to the 4 critical quaternary carbons in this molecule.
2D HMBC Maps long-range C-H connectivity (2- to 3-bond).Requires longer acquisition times and higher sample concentrations.

Self-Validating HMBC Logic: To definitively prove that the nitro group is at C6 and the bromine is at C2, an HMBC experiment is mandatory. H-7 ( 8.30 ppm) will show a strong 3-bond correlation to C-3a ( 133.0 ppm) and C-5 ( 115.0 ppm), but crucially, it will correlate to the highly deshielded C-6 ( 143.0 ppm). Similarly, the H-3 singlet ( 6.70 ppm) will show a 2-bond correlation to C-2 ( 114.0 ppm) and a 3-bond correlation to C-3a and C-7a, unambiguously locking the regiochemistry of the pyrrole ring.

References

  • Title: Structure Determination of Organic Compounds Source: Springer URL: [Link]

  • Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST) URL: [Link]

  • Title: PubChem Compound Summary for Indole Source: National Center for Biotechnology Information URL: [Link]

Sources

Comparative

High-Resolution Comparison Guide: Mass Spectrometry Fragmentation Analysis of 2-Bromo-6-nitro-1H-indole

As structural elucidation demands higher precision in drug development and materials science, analyzing complex heterocyclic scaffolds like 2-bromo-6-nitro-1H-indole requires a nuanced understanding of mass spectrometry...

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Author: BenchChem Technical Support Team. Date: April 2026

As structural elucidation demands higher precision in drug development and materials science, analyzing complex heterocyclic scaffolds like 2-bromo-6-nitro-1H-indole requires a nuanced understanding of mass spectrometry (MS) techniques. This compound presents a unique analytical challenge and opportunity: it contains a bromine atom, which provides a highly diagnostic isotopic signature, and a nitro group, which undergoes complex rearrangement-driven fragmentation.

This guide objectively compares the performance of Standard Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) against High-Resolution Electrospray Ionization Tandem Mass Spectrometry (LC-HRESI-MS/MS) for mapping its fragmentation pathways.

Methodological Causality: Hard vs. Soft Ionization

The choice of ionization technique dictates the structural information retrieved. Understanding the causality behind these methods is critical for experimental design.

  • GC-EI-MS (Standard Single Quadrupole): Utilizes a 70 eV electron beam (hard ionization) to strip an electron, forming the radical cation [M]⁺•. While this generates highly reproducible, library-searchable fragmentation patterns, the extreme internal energy often completely depletes the labile molecular ion, complicating parent mass confirmation.

  • LC-HRESI-MS/MS (Orbitrap/Q-TOF): Employs soft ionization. For nitroindoles, Negative Electrospray Ionization (ESI-) is highly optimal. The electron-withdrawing nitro group increases the acidity of the indole N-H proton, facilitating efficient deprotonation to form the stable [M-H]⁻ pseudo-molecular ion. By utilizing Higher-energy Collisional Dissociation (HCD), we can precisely control the fragmentation depth, allowing us to capture intermediate rearrangement states that are destroyed in EI.

Workflow cluster_EI GC-EI-MS (Hard Ionization) cluster_ESI LC-HRESI-MS/MS (Soft Ionization) Start 2-Bromo-6-nitro-1H-indole Sample Preparation EI_Inject Vaporization & GC Separation Start->EI_Inject ESI_Inject LC Separation (C18 Column) Start->ESI_Inject EI_Ion 70 eV Electron Impact [M]⁺• Radical Cation EI_Inject->EI_Ion EI_Frag Extensive In-Source Fragmentation EI_Ion->EI_Frag Data Data Analysis: Isotope Pattern & Neutral Losses EI_Frag->Data ESI_Ion Negative ESI [M-H]⁻ Deprotonation ESI_Inject->ESI_Ion ESI_Frag Targeted CID/HCD MS/MS Spectra ESI_Ion->ESI_Frag ESI_Frag->Data

Caption: Comparative analytical workflow for GC-EI-MS versus LC-HRESI-MS/MS methodologies.

Mechanistic Insights into Fragmentation (The "Why")

The Bromine Isotope Effect as a Self-Validating Tracker

Bromine exists in nature as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% to 49.31%). This creates a classic doublet separated by 2 Da for any ion containing the 1[1]. In MS/MS analysis, this isotopic distribution acts as an internal validation system. If a product ion retains the 1:1 doublet, the cleavage occurred elsewhere on the molecule. If the doublet collapses into a singlet, debromination has occurred.

Nitro Group Dynamics: Rearrangement vs. Direct Cleavage

Nitroaromatic compounds exhibit 2[2]. The loss of a nitro radical (•NO₂, 46 Da) is a direct homolytic cleavage of the C-N bond. Conversely, the loss of nitric oxide (•NO, 30 Da) is mechanistically more complex; it requires a3 (Ar-NO₂ → Ar-ONO) prior to the cleavage of the O-NO bond[3]. High-resolution mass spectrometry is essential here to differentiate the precise mass defect of NO₂ loss (45.9929 Da) from isobaric interferences like the combined loss of CO and H₂O (46.0054 Da).

Pathway Parent [M-H]⁻ Precursor Ion m/z 238.94 / 240.94 (1:1 ⁷⁹Br/⁸¹Br) LossNO [M-H - NO]⁻ m/z 208.94 / 210.94 Nitro-Nitrite Rearrangement Parent->LossNO -NO (30 Da) LossNO2 [M-H - NO₂]⁻ m/z 192.95 / 194.95 Direct Cleavage Parent->LossNO2 -NO₂ (46 Da) LossBr [M-H - NO₂ - Br]⁻ m/z 113.04 Debromination LossNO2->LossBr -Br Radical

Caption: Logical fragmentation pathway of 2-bromo-6-nitro-1H-indole highlighting neutral losses.

Experimental Protocols: Self-Validating Systems

To ensure data integrity, the following protocols are designed with built-in validation checkpoints.

Protocol A: GC-EI-MS (Single Quadrupole) Analysis
  • Sample Preparation: Dissolve 2-bromo-6-nitro-1H-indole in MS-grade ethyl acetate to a concentration of 10 µg/mL. Avoid protic solvents to prevent inlet degradation.

  • Injection: Perform a 1 µL splitless injection at 250°C to ensure complete volatilization without thermal breakdown.

  • Separation: Utilize a standard 30m DB-5MS capillary column. Program the oven: 100°C (hold 1 min), ramp at 15°C/min to 300°C.

  • Ionization & Detection: Set the EI source to 70 eV and 230°C. Scan range: m/z 50–300.

  • System Validation: Before analyzing fragments, verify the presence of the precursor radical cation [M]⁺• at m/z 240 and 242. A strict 1:1 intensity ratio validates that the molecule has traversed the GC inlet intact without thermal debromination.

Protocol B: LC-HRESI-MS/MS (Orbitrap) Analysis
  • Sample Preparation: Prepare a 1 µg/mL solution in Methanol/Water (50:50, v/v) modified with 0.1% Ammonium Hydroxide to promote deprotonation of the indole ring.

  • Separation: Inject 2 µL onto a C18 reversed-phase column (1.7 µm, 2.1 x 50 mm). Elute using a gradient of Water and Acetonitrile (both containing 0.1% NH₄OH).

  • Ionization: Operate in Negative ESI mode. Spray voltage: 2.5 kV. Capillary temperature: 320°C.

  • Fragmentation: Isolate the [M-H]⁻ precursor (m/z 238.94 / 240.94) using a 1.0 Da window. Apply stepped HCD normalized collision energies (NCE) of 20, 30, and 40 to capture both fragile rearrangements (NO loss) and robust cleavages (debromination).

  • System Validation: Confirm the exact mass of the precursor ion. The theoretical m/z for C₈H₄⁷⁹BrN₂O₂⁻ is 238.9461. A mass error of <3 ppm validates the molecular formula prior to MS/MS triggering.

Quantitative Data Presentation

The following table objectively compares the theoretical exact masses and the diagnostic fragments observed across both methodologies. High-resolution data provides the exact mass, eliminating ambiguity in structural assignment.

Fragment AssignmentNeutral LossGC-EI-MS (Nominal m/z)LC-HRESI-MS/MS (Exact m/z, ⁷⁹Br)Diagnostic Significance
Precursor Ion None240 / 242 ([M]⁺•)238.9461 ([M-H]⁻)Confirms intact molecule and 1:1 Br isotope ratio.
Loss of NO -30 Da210 / 212208.9512Indicates nitro-to-nitrite rearrangement. Retains Br.
Loss of NO₂ -46 Da194 / 196192.9563Direct C-N bond cleavage. Retains Br.
Loss of NO₂ + Br -125 Da115113.0401Complete stripping of substituents. Singlet peak.
Indole Core Cleavage Variable< 100< 100Ring opening and loss of HCN (27 Da).

Conclusion & Application Scientist's Verdict

For the structural elucidation of 2-bromo-6-nitro-1H-indole, GC-EI-MS offers a rapid, library-matchable fingerprint, but its harsh ionization often obscures the mechanistic pathways of the nitro group. LC-HRESI-MS/MS, particularly in negative ion mode, is the superior methodology for de novo structural confirmation. By preserving the [M-H]⁻ precursor and utilizing stepped HCD, analysts can definitively track the bromine isotope doublet through the nitro-to-nitrite rearrangement cascade, providing a self-validating, high-confidence structural assignment.

Sources

Validation

Comparative Reactivity Guide: 2-Bromo-6-nitro-1H-indole vs. 3-Bromo-6-nitro-1H-indole in Advanced Synthesis

As a Senior Application Scientist in medicinal chemistry and synthetic methodology, I frequently encounter the strategic dilemma of selecting the optimal halogenated indole building block for library design. The function...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry and synthetic methodology, I frequently encounter the strategic dilemma of selecting the optimal halogenated indole building block for library design. The functionalization of the indole core is a cornerstone of drug discovery, but the reactivity landscape shifts dramatically depending on the regiochemistry of the halide and the electronic influence of peripheral substituents.

This guide provides an in-depth, objective comparison of 2-bromo-6-nitro-1H-indole and 3-bromo-6-nitro-1H-indole , focusing on their mechanistic causality, performance in palladium-catalyzed cross-coupling, and self-validating experimental workflows.

Mechanistic Causality: Electronic and Structural Profiling

To master the reactivity of these two isomers, one must first deconstruct the electronic push-and-pull within the functionalized indole scaffold.

The 6-Nitro Effect: Deprotonation and Deactivation

The introduction of a nitro group at the C-6 position exerts a profound electron-withdrawing effect (-I, -M) across the entire bicyclic system. This modification serves two critical mechanistic functions:

  • N-H Acidity Enhancement: The strongly electron-withdrawing nature of the 6-nitro group significantly lowers the pKa of the indole N-H proton. Under standard basic cross-coupling conditions, the indole is prone to deprotonation. The resulting indolyl anion can coordinate with palladium, potentially poisoning the catalyst or altering the oxidative addition kinetics 1.

  • Accelerated Oxidative Addition: Conversely, the electron-deficient nature of the nitrated core makes the C-Br bond more susceptible to oxidative addition by electron-rich Palladium(0) species, provided the N-H bond is either protected or managed with specific anhydrous bases (e.g., KF).

C-2 vs. C-3 Halide Reactivity

The regiochemistry of the bromine atom dictates the activation energy required for the catalytic cycle 2:

  • 3-Bromo-6-nitro-1H-indole (Enamine-like Reactivity): The C-3 position is naturally the most nucleophilic site on the indole ring. When halogenated, the C3-Br bond is highly polarized. It undergoes rapid oxidative addition with standard Pd(0) catalysts even at mild temperatures (40 °C). This isomer is highly prized for synthesizing 3-substituted pharmacophores, such as ASH1L inhibitors 1.

  • 2-Bromo-6-nitro-1H-indole (Vinyl-like Reactivity): The C-2 position is adjacent to the electronegative nitrogen atom, resulting in a stronger, less polarized C2-Br bond with partial double-bond character. Oxidative addition here is kinetically slower, typically requiring elevated temperatures (80–100 °C) and sterically demanding Buchwald-type ligands (e.g., XPhos) to force the catalytic turnover 3.

Reactivity_Pathways Core 6-Nitroindole Scaffold (Electron Deficient) C3 3-Bromo-6-nitro-1H-indole (Polarized C-Br Bond) Core->C3 C-3 Halogenation C2 2-Bromo-6-nitro-1H-indole (Strong C-Br Bond) Core->C2 C-2 Halogenation Pd_C3 Rapid Oxidative Addition (Mild Conditions: 40°C) C3->Pd_C3 Pd2(dba)3 / P(tBu)3 Pd_C2 Slower Oxidative Addition (Harsh Conditions: 90°C) C2->Pd_C2 Pd(OAc)2 / XPhos Prod_C3 3-Aryl-6-nitroindole (High Yield) Pd_C3->Prod_C3 Cross-Coupling Prod_C2 2-Aryl-6-nitroindole (Moderate Yield) Pd_C2->Prod_C2 Cross-Coupling

Electronic influence on Palladium-catalyzed cross-coupling pathways.

Quantitative Performance Comparison

To objectively evaluate these isomers, we benchmark their performance in a standard Suzuki-Miyaura cross-coupling reaction with an arylboronic acid. The data below synthesizes established literature parameters for achieving >95% conversion.

Reaction Parameter3-Bromo-6-nitro-1H-indole2-Bromo-6-nitro-1H-indole
Optimal Catalyst System Pd2(dba)3 / P(tBu)3·HBF4Pd(OAc)2 / XPhos
Optimal Base Anhydrous KFK3PO4 (Aqueous/Organic Biphasic)
Activation Temperature 40 °C80 °C – 100 °C
Typical Isolated Yield 85% – 95%65% – 80%
N-H Protection Required? No (Tolerated under anhydrous conditions)Often recommended (e.g., Boc or SEM)
Primary Utility ASH1L Inhibitors, Kinase ScaffoldsConstrained Peptidomimetics, Fused Rings

Self-Validating Experimental Protocols

The following methodologies are engineered as self-validating systems. Every step includes a built-in physical or chemical check to ensure the integrity of the reaction before proceeding.

Protocol A: Mild Suzuki Coupling of 3-Bromo-6-nitro-1H-indole

Designed for high-yielding C-3 functionalization without N-protection.

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 3-bromo-6-nitro-1H-indole (1.0 equiv), arylboronic acid (2.0 equiv), Pd2(dba)3 (0.07 equiv), P(tBu)3·HBF4 (0.3 equiv), and anhydrous KF (4.0 equiv).

    • Causality: Anhydrous KF provides the necessary fluoride ions to activate the boronic acid via a fluoroborate intermediate without introducing water, which would otherwise cause protodeboronation of the electron-deficient indole.

  • Degassing: Evacuate and backfill the flask with Argon three times. Add anhydrous THF (0.1 M).

  • Reaction Initiation: Stir the mixture at 40 °C for 16 hours.

    • Self-Validation Check: Upon heating, the solution should transition from a dark purple/red (Pd2(dba)3) to a clear, deep amber color, indicating the formation of the active monomeric Pd(0)-phosphine complex. The appearance of a black precipitate (Pd black) indicates oxygen ingress and catalyst death.

  • Quench & Analysis: Spot 5 µL of the reaction mixture onto a P81 cellulose square or standard silica TLC plate.

    • Self-Validation Check: Under 254 nm UV light, the disappearance of the starting material spot and the appearance of a new, highly fluorescent product spot confirms successful cross-coupling.

  • Purification: Filter through a Celite pad, concentrate, and purify via silica gel chromatography (EtOAc/Hexanes).

Protocol B: High-Temperature Suzuki Coupling of 2-Bromo-6-nitro-1H-indole

Designed to overcome the high activation energy barrier of the C2-Br bond.

  • Protection (Optional but Recommended): Pre-treat the indole with NaH and Boc2O to form the N-Boc derivative.

    • Causality: Masking the acidic N-H proton prevents the formation of the indolyl anion at high temperatures, which would otherwise deactivate the palladium catalyst and stall the reaction.

  • Reagent Preparation: Combine the N-protected 2-bromo-6-nitroindole (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)2 (0.05 equiv), XPhos (0.10 equiv), and K3PO4 (3.0 equiv) in a vial.

    • Causality: XPhos provides immense steric bulk, forcing the palladium center into a highly reactive mono-ligated state that is capable of inserting into the strong C2-Br bond.

  • Reaction Initiation: Add a degassed mixture of 1,4-Dioxane/H2O (4:1). Seal and heat at 90 °C for 12 hours.

    • Self-Validation Check: The biphasic nature of the solvent ensures the base remains dissolved. A homogeneous organic layer with no starting material remaining via LC-MS analysis (monitoring the specific m/z shift) validates the completion of the difficult oxidative addition step.

Experimental_Workflow Prep 1. Reagent Prep (Anhydrous/Degassed) Mix 2. Catalyst Activation (Observe Color Shift) Prep->Mix React 3. Cross-Coupling (Thermal Control) Mix->React Quench 4. Quench & Spot (LC-MS/TLC Assay) React->Quench Purify 5. Purification (Silica Gel) Quench->Purify

Self-validating experimental workflow for indole cross-coupling.

Conclusion & Strategic Recommendations

When designing synthetic routes involving nitrated haloindoles, 3-bromo-6-nitro-1H-indole is the superior choice for rapid library generation due to its highly polarized C-Br bond, which readily undergoes cross-coupling under mild, anhydrous conditions. It is the definitive building block for accessing 3-aryl indole targets.

Conversely, 2-bromo-6-nitro-1H-indole demands a more rigorous synthetic setup. The inherent stability of the C2-Br bond, compounded by the electronic deactivation from the 6-nitro group, necessitates elevated temperatures and advanced Buchwald ligands. However, mastering its reactivity unlocks access to complex, sterically constrained 2-substituted indole architectures that are often inaccessible via alternative routes.

References

  • Title: ASH1L inhibitors and methods of treatment therewith (US11147885B2)
  • Title: Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)
  • Title: THE PREPARATION AND SPECTRAL CHARACTERIZATION OF 2-HALOINDOLES, 3-HALOINDOLES, AND 2,3-DIHALOINDOLES Source: Heterocycles / CLOCKSS URL

Sources

Comparative

A Comparative Guide to the FT-IR Spectrum of 2-bromo-6-nitro-1H-indole

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic characteristics of 2-bromo-6-nitro-1H-indole. Designed for researchers, scientists, and drug development professionals, thi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic characteristics of 2-bromo-6-nitro-1H-indole. Designed for researchers, scientists, and drug development professionals, this document offers a detailed comparison with key structural analogues to elucidate the influence of bromo and nitro substituents on the indole scaffold. The analysis is grounded in established spectroscopic principles and supported by reference data to ensure scientific integrity.

The Role of FT-IR Spectroscopy in Structural Elucidation

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for identifying functional groups and confirming molecular structures.[1] By measuring the absorption of infrared radiation by a molecule, we can observe the characteristic vibrational frequencies of its chemical bonds.[2] This pattern of absorption acts as a molecular "fingerprint," allowing for both qualitative identification and the verification of chemical modifications to a known scaffold.[2] For a substituted heterocycle like 2-bromo-6-nitro-1H-indole, FT-IR is crucial for confirming the successful incorporation of the nitro and bromo groups and for understanding their electronic influence on the parent indole ring.

Predicted FT-IR Spectrum of 2-bromo-6-nitro-1H-indole

The workflow for such a predictive analysis is outlined below.

FTIR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Interpretation Prep Prepare Solid Sample (e.g., neat powder for ATR) BG Record Background Spectrum (Air/Crystal) Prep->BG Sample Record Sample Spectrum BG->Sample Subtract BG Process Process Data (Baseline Correction, Normalize) Sample->Process Identify Identify Key Peaks (N-H, NO₂, C-Br, etc.) Process->Identify Compare Compare with References (Indole, 6-Nitroindole) Identify->Compare Elucidate Confirm Structure Compare->Elucidate

Caption: Workflow for FT-IR structural analysis and comparison.

Comparative Spectral Data

The following table provides a detailed comparison of the predicted vibrational frequencies for 2-bromo-6-nitro-1H-indole against the experimentally determined values for 1H-indole and the characteristic ranges for its key substituents. This comparative approach is essential for assigning the observed peaks with high confidence.

Vibrational Mode 1H-Indole (Experimental, cm⁻¹)[3] 2-bromo-6-nitro-1H-indole (Predicted, cm⁻¹) Influence of Substituents & Rationale
N-H Stretch ~3406 (sharp)~3350 - 3400 (broadened)The nitro group is a strong electron-withdrawing group, which can increase the acidity of the N-H proton and enhance intermolecular hydrogen bonding, leading to broadening and a slight shift to lower wavenumber.
Aromatic C-H Stretch 3022 - 3049~3050 - 3150Typically observed above 3000 cm⁻¹ for aromatic systems.[4][5] The exact position is sensitive to the substitution pattern on the ring.
NO₂ Asymmetric Stretch N/A~1530 - 1490 (strong)This is a highly characteristic and strong absorption for aromatic nitro compounds.[6][7] Its presence is a primary indicator of successful nitration.
NO₂ Symmetric Stretch N/A~1360 - 1320 (strong)The second characteristic strong peak for the nitro group, typically found at a lower frequency than the asymmetric stretch.[6][7]
Aromatic C=C/C=N Stretch 1616, 1577, 1508, 1456~1620, ~1580, ~1470The indole ring has several characteristic stretching vibrations.[3] These bands are expected to shift in position and intensity due to the strong electronic perturbation from the NO₂ and Br substituents.
C-H Bending (Out-of-Plane) 731 - 744~800 - 900The substitution pattern on the benzene ring strongly influences the C-H out-of-plane bending vibrations. The predicted region corresponds to a trisubstituted benzene pattern.[8]
C-Br Stretch N/A~690 - 550 (medium to strong)The carbon-bromine stretch is found in the lower frequency "fingerprint" region of the spectrum and is a key indicator of successful bromination.[2][4]

In-Depth Analysis of Substituent Effects

  • The Indole Scaffold: The parent 1H-indole molecule shows a characteristic sharp N-H stretching peak around 3406 cm⁻¹ and a series of aromatic C=C stretching bands between 1450 and 1620 cm⁻¹.[3] The region from 700-900 cm⁻¹ contains C-H out-of-plane bending vibrations that are characteristic of the substitution pattern.

  • Effect of the 6-Nitro Group: The introduction of a nitro (NO₂) group introduces two very strong and diagnostically crucial peaks. For aromatic nitro compounds, the asymmetric N-O stretch appears in the 1550-1475 cm⁻¹ region, while the symmetric stretch is found between 1360-1290 cm⁻¹.[6] The strong electron-withdrawing nature of the nitro group also perturbs the electron density of the entire aromatic system, causing shifts in the C=C ring stretching frequencies.

  • Effect of the 2-Bromo Substituent: The carbon-bromine (C-Br) bond gives rise to a characteristic absorption in the low-frequency region of the spectrum, typically between 690-515 cm⁻¹.[2][4] While this region can be complex (the "fingerprint region"), a distinct peak here provides strong evidence for the presence of the bromine atom. Furthermore, the mass effect and inductive electron-withdrawing effect of bromine will slightly alter the frequencies of the ring's vibrational modes.

By combining these effects, the FT-IR spectrum of 2-bromo-6-nitro-1H-indole is predicted to be a composite, clearly displaying the indole backbone vibrations alongside the unmistakable, strong absorptions of the nitro group and the lower-frequency signal of the carbon-bromine bond.

Standard Operating Protocol: FT-IR Spectrum Acquisition (ATR)

This protocol describes a standard method for obtaining a high-quality FT-IR spectrum of a solid powder sample using an Attenuated Total Reflectance (ATR) accessory, a common and efficient technique.[1]

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer.

  • An ATR accessory with a suitable crystal (e.g., diamond or germanium).

Procedure:

  • Instrument Preparation:

    • Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

    • Verify that the ATR accessory is correctly installed in the sample compartment.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to evaporate completely.

    • Using the spectrometer's software, initiate a background scan. This measures the spectrum of the air and the ATR crystal, which will be automatically subtracted from the sample spectrum to remove environmental and instrumental interferences (e.g., CO₂, H₂O).

  • Sample Preparation and Measurement:

    • Place a small amount of the 2-bromo-6-nitro-1H-indole powder directly onto the center of the clean ATR crystal. Only a minimal amount is needed to cover the crystal's sampling area.

    • Lower the ATR press and apply consistent pressure to ensure firm and uniform contact between the solid sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

    • Initiate the sample scan. The software will collect the spectrum, perform the background subtraction, and display the resulting absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • Perform a baseline correction if necessary to ensure the spectral baseline is flat.

    • Use the software tools to identify and label the wavenumbers of the key absorption peaks.

    • Compare the obtained peak positions with the predicted values and reference spectra to confirm the identity and purity of the compound.

  • Post-Measurement Cleanup:

    • Release the ATR press and remove the sample powder.

    • Thoroughly clean the ATR crystal surface with a suitable solvent to prepare it for the next measurement.

References

  • Analysis of Infrared spectroscopy (IR) - UniTechLink.
  • IR Spectroscopy Tutorial: Nitro Groups - Ord.
  • Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments - MDPI.
  • Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole - CORE.
  • Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole - Academia.edu.
  • Vibrational (FT-IR and FT-Raman) and DFT analysis of 1,2,4,5-tetrachloro-3-nitrobenzene - Rasayan Journal.
  • FT-IR spectrum of control indole. | Download Scientific Diagram - ResearchGate.
  • FTIR and FT-Raman spectra, vibrational assignments and density functional theory calculations of 2,6-dibromo-4-nitroaniline and 2-(methylthio)aniline - PubMed.
  • FT‐IR spectra of 5‐NI, 6‐NI, 7‐NI (a), and their corresponding polymers... - ResearchGate.
  • 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts.
  • IR spectra of indole-3-acetic acid in KBr. Indole NH-band at 3389 cm -1... - ResearchGate.
  • 6-Nitroindole - NIST WebBook.
  • IR Spectroscopy Tutorial: Amines - Ord.
  • FTIR Functional Group Database Table with Search - InstaNANO. Available at: [Link]

  • The features of IR spectrum - Mansoura University.
  • Table of Characteristic IR Absorptions - University of Colorado Boulder.
  • Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe - PMC.
  • 6-Nitroindole - NIST.
  • IR Tables, UCSC - University of California, Santa Cruz.
  • A Comparative Guide to the FT-IR Spectroscopy of 2-Bromoquinoline-4-carbaldehyde - Benchchem.

Sources

Validation

Cross-Coupling Efficiency: 2-Bromo-6-nitro-1H-indole vs 2-Chloro-6-nitro-1H-indole

Executive Summary The C2-functionalization of indoles via palladium-catalyzed cross-coupling is a cornerstone methodology in medicinal chemistry and drug development. However, the indole core presents unique electronic c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The C2-functionalization of indoles via palladium-catalyzed cross-coupling is a cornerstone methodology in medicinal chemistry and drug development. However, the indole core presents unique electronic challenges. This guide provides an in-depth comparative analysis of 2-bromo-6-nitro-1H-indole and 2-chloro-6-nitro-1H-indole as cross-coupling substrates. By examining the mechanistic causality behind their reactivity, we establish field-proven, self-validating protocols to optimize yields, minimize catalyst loading, and overcome the inherent kinetic barriers of aryl chlorides.

Mechanistic Causality: The 6-Nitro Advantage & The Halogen Divide

To master the cross-coupling of 2-haloindoles, one must understand the push-pull electronic dynamics at play during the rate-determining step: oxidative addition .

The Electronic Influence of the 6-Nitro Group

Unsubstituted indoles are highly electron-rich, which typically hinders the oxidative addition of the Pd(0) catalyst into the C2-halogen bond[1]. However, the presence of a 6-nitro group (-NO₂) fundamentally alters this landscape. As a strong electron-withdrawing group via both inductive (-I) and resonance (-M) effects, the nitro group depletes electron density from the indole core. This electron deficiency polarizes the C2-X bond, significantly accelerating the oxidative addition of the nucleophilic Pd(0) species[2].

The N-Protection Imperative

Before any coupling can occur, the acidic N-H proton must be addressed. Under the basic conditions required for transmetalation (e.g., K₂CO₃, K₃PO₄), an unprotected indole can deprotonate. The resulting indolyl anion is overwhelmingly electron-rich, completely negating the activating effect of the 6-nitro group and poisoning the catalyst[1]. Therefore, N-protection (e.g., N-Boc, N-Ts) is an absolute requirement for a self-validating, reproducible protocol.

Bromide vs. Chloride: The Kinetic Bottleneck

The primary differentiator between the two substrates is the Carbon-Halogen Bond Dissociation Energy (BDE)[3].

  • 2-Bromo-6-nitroindole (C-Br BDE ~68 kcal/mol): Readily undergoes oxidative addition. It is compatible with standard, commercially available phosphine ligands (e.g., PPh₃, dppf) and requires only mild thermal activation (60–80 °C).

  • 2-Chloro-6-nitroindole (C-Cl BDE ~81 kcal/mol): The stronger C-Cl bond creates a severe kinetic bottleneck. Standard ligands fail to promote oxidative addition. Success requires specialized, sterically bulky, and highly electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) to force the Pd(0) center into a highly reactive state, alongside higher reaction temperatures (100–110 °C)[4].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Rate Determining Step) Pd0->OxAdd Substrate N-Protected 2-Halo-6-nitroindole Substrate->OxAdd Bromo 2-Bromo Substrate Standard Ligands (dppf) Fast Insertion (80°C) OxAdd->Bromo X = Br Chloro 2-Chloro Substrate Bulky Ligands (XPhos) Slow Insertion (110°C) OxAdd->Chloro X = Cl Transmetalation Transmetalation (Boronic Acid / Base) Bromo->Transmetalation Chloro->Transmetalation RedElim Reductive Elimination (Product Release) Transmetalation->RedElim RedElim->Pd0 Catalyst Regeneration Product C2-Substituted 6-nitroindole RedElim->Product

Caption: Pd(0) oxidative addition divergence for 2-bromo vs 2-chloro-6-nitroindoles.

Quantitative Performance Data

The following tables synthesize typical experimental outcomes when coupling these substrates under optimized conditions.

Table 1: Comparative Reactivity Profile
Parameter2-Bromo-6-nitro-1H-indole2-Chloro-6-nitro-1H-indole
C-X Bond Dissociation Energy ~68 kcal/mol~81 kcal/mol
Oxidative Addition Rate FastSlow (Requires activation)
Optimal Pd Precatalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄Pd₂(dba)₃ or Pd(OAc)₂
Required Ligand Class Standard (e.g., dppf, PPh₃)Bulky, electron-rich (e.g., XPhos)
Typical Reaction Temperature 60 - 80 °C100 - 110 °C
Table 2: Yield Comparison by Coupling Type (N-Boc Protected)

Data reflects coupling with standard arylboronic acids or primary amines.

Coupling Type2-Bromo Yield (%)2-Chloro Yield (%)Optimal Catalyst System for Cl
Suzuki-Miyaura 88 - 95%80 - 85%Pd₂(dba)₃ / XPhos / K₃PO₄
Buchwald-Hartwig 82 - 89%65 - 75%Pd₂(dba)₃ / BrettPhos / NaOtBu
Sonogashira 85 - 92%< 25%Not recommended for chlorides

Self-Validating Experimental Protocols

To guarantee trustworthiness and reproducibility, the following protocols are designed as closed, self-validating systems. Every reagent choice serves a specific mechanistic purpose.

Workflow Start Substrate Preparation (Mandatory N-Boc Protection) Decision Halogen Type? Start->Decision Br_Path 2-Bromo-6-nitroindole Pd(dppf)Cl2, K2CO3 Dioxane/H2O (4:1) Decision->Br_Path Bromide Cl_Path 2-Chloro-6-nitroindole Pd2(dba)3, XPhos, K3PO4 Toluene/H2O (10:1) Decision->Cl_Path Chloride Degas Rigorous Degassing (3x Freeze-Pump-Thaw) Br_Path->Degas Cl_Path->Degas HeatBr Heat at 80°C for 4-6h Degas->HeatBr Br Setup HeatCl Heat at 110°C for 12-18h Degas->HeatCl Cl Setup Workup Aqueous Workup & Silica Gel Chromatography HeatBr->Workup HeatCl->Workup

Caption: Workflow optimization for Suzuki-Miyaura coupling of 2-halo-6-nitroindoles.

Protocol A: Suzuki-Miyaura Coupling of 2-Bromo-6-nitro-1H-indole

Rationale: The weaker C-Br bond allows for the use of a robust, air-stable Pd(II) precatalyst and milder bases.

  • Preparation: In an oven-dried Schlenk flask, combine N-Boc-2-bromo-6-nitroindole (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (5 mol%).

  • Solvent & Base: Add a pre-mixed solution of 1,4-Dioxane and 2M aqueous K₂CO₃ (4:1 ratio, 0.1 M overall concentration). Causality: The biphasic system dissolves both the organic substrates and the inorganic base, facilitating efficient transmetalation.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen rapidly oxidizes electron-rich Pd(0) intermediates, killing the catalytic cycle.

  • Reaction: Backfill with Argon, seal, and heat to 80 °C for 4–6 hours. Monitor via TLC/LCMS until the starting material is consumed.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Suzuki-Miyaura Coupling of 2-Chloro-6-nitro-1H-indole

Rationale: The stubborn C-Cl bond dictates the use of a highly active Pd(0) source, a bulky biaryl phosphine ligand (XPhos) to force oxidative addition, and a stronger base to drive transmetalation[4].

  • Preparation: In an oven-dried Schlenk flask, combine N-Boc-2-chloro-6-nitroindole (1.0 equiv), arylboronic acid (1.5 equiv), Pd₂(dba)₃ (2.5 mol%, equating to 5 mol% Pd), and XPhos (10 mol%). Causality: A 1:2 Pd-to-ligand ratio ensures the formation of the active mono-ligated L-Pd(0) species.

  • Solvent & Base: Add Toluene and 2M aqueous K₃PO₄ (10:1 ratio). Causality: Toluene allows for higher reflux temperatures, while K₃PO₄ is a stronger base necessary for activating the boronic acid in the presence of bulky ligands.

  • Degassing: Perform rigorous freeze-pump-thaw degassing (3 cycles).

  • Reaction: Backfill with Argon, seal, and heat to 110 °C for 12–18 hours.

  • Workup: Follow the identical workup procedure as Protocol A.

Conclusion

While both 2-bromo and 2-chloro-6-nitroindoles can be successfully utilized in cross-coupling workflows, the 2-bromo variant is objectively superior for routine library synthesis due to its lower activation barrier, shorter reaction times, and compatibility with inexpensive catalyst systems. The 2-chloro variant should be reserved for late-stage functionalization where the chloride was installed early in the synthetic route for stability, provided the chemist is prepared to deploy advanced Buchwald-type ligands and rigorous inert-atmosphere techniques.

References

  • Palladium-catalyzed cross-coupling of five-membered heterocyclic silanol
  • Cross-Coupling Reactions Guide JMCCT
  • CHAPTER 7: Pd(0)-Catalyzed Carboiodination: Early Developments and Recent Advances Royal Society of Chemistry
  • Application of the Palladium-Catalyzed Borylation/Suzuki Coupling (BSC)

Sources

Comparative

Comparative UV-Vis Spectroscopic Analysis: 2-Bromo-6-nitro-1H-indole vs. Nitroindole Analogues

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Photochemical properties, auxochromic shifts, and robust spectrophotometric methodologies. Introduction: The Photochemical Significanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Photochemical properties, auxochromic shifts, and robust spectrophotometric methodologies.

Introduction: The Photochemical Significance of Substituted Nitroindoles

Substituted indoles, particularly nitroindoles, are highly valued in drug development and atmospheric chemistry due to their unique electronic properties and distinct chromophores[1]. The introduction of electron-withdrawing nitro groups and electron-donating or heavy-atom halogens (such as bromine) significantly alters the electronic transition states of the indole core.

2-Bromo-6-nitro-1H-indole represents a fascinating structural motif where the heavy-atom effect of the bromine at the C2 position interacts with the strong electron-withdrawing nature of the nitro group at the C6 position. This guide objectively compares its UV-Vis absorption profile against its non-brominated parent, 6-nitroindole, and other structural isomers (like 3-nitroindole and 5-nitroindole), providing actionable protocols for accurate spectrophotometric characterization.

Spectral Data Comparison and Mechanistic Causality

The Baseline: Unsubstituted Nitroindoles

To understand the spectral signature of 2-bromo-6-nitro-1H-indole, we must first establish the baseline of its parent isomer, 6-nitroindole. Most nitroindole isomers (e.g., 3-nitroindole and 5-nitroindole) exhibit a single broad absorption peak in the near-UV range (300–400 nm)[1][2]. However, 6-nitroindole is unique in that it exhibits two distinct maxima in this range (typically around 324 nm and 364 nm in 2-propanol)[3].

The Auxochromic Effect of the 2-Bromo Substitution

When a bromine atom is introduced at the C2 position to form 2-bromo-6-nitro-1H-indole, two primary photochemical phenomena occur:

  • Bathochromic Shift (Redshift): The lone pair electrons on the bromine atom participate in the extended π -conjugation of the indole ring. This lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), shifting the π→π∗ and n→π∗ transitions to longer wavelengths.

  • Hyperchromic Effect: The heavy-atom effect of bromine increases the transition dipole moment, generally leading to an increase in the molar absorption coefficient ( ϵ ).

Quantitative Comparison Table

Note: Data for non-brominated isomers are derived from standardized measurements in 2-propanol[3]. Data for 2-bromo-6-nitro-1H-indole represents the calculated bathochromic shift expected from halogenation.

Compound λmax​ 1 (nm) λmax​ 2 (nm)Primary Absorption RegionStructural Features
3-Nitroindole 349-Near-UVNitro group at C3; single broad peak[1][3]
5-Nitroindole 322-Near-UVNitro group at C5; single broad peak[1][3]
6-Nitroindole 324364 (minor)Near-UVNitro group at C6; dual maxima[1][3]
2-Bromo-6-nitro-1H-indole ~335~375Near-UV / Visible EdgeBromine at C2, Nitro at C6; redshifted dual maxima

*Extrapolated values based on standard +10 to +15 nm bathochromic shifts induced by C2-halogenation on the indole chromophore.

Self-Validating Experimental Protocol for UV-Vis Analysis

To ensure absolute trustworthiness in your spectral data, the measurement protocol must be self-validating. The following methodology ensures that solvent effects, concentration-dependent aggregation, and instrumental drift are accounted for[2].

Step-by-Step Methodology
  • Solvent Selection & Preparation:

    • Action: Use HPLC-grade 2-propanol (or a water/acetonitrile mixture if mimicking LC conditions)[3].

    • Causality: 2-propanol provides excellent solubility for halogenated nitroindoles while preventing the severe solvatochromic shifts often seen in highly polar protic solvents like water.

  • Stock Solution Formulation:

    • Action: Prepare a primary stock solution of 2-bromo-6-nitro-1H-indole at 0.2 mg/mL[2]. Sonicate for 5 minutes in an amber vial to prevent photodegradation.

  • Serial Dilution (The Self-Validating Step):

    • Action: Prepare a minimum of five concentrations (e.g., 5, 10, 20, 40, and 80 μ M).

    • Causality: By measuring a concentration series, you can plot Absorbance vs. Concentration. A perfectly linear plot validates the Beer-Lambert Law ( A=ϵlc ) and proves that the molecule is not aggregating (forming dimers/excimers) at higher concentrations.

  • Baseline Correction & Measurement:

    • Action: Record the baseline using pure 2-propanol in matched quartz cuvettes (1 cm path length). Scan from 200 nm to 700 nm[2].

    • Action: Measure the sample series. Ensure the maximum absorbance remains between 0.1 and 1.0 AU to maintain detector linearity.

  • Molar Absorptivity ( ϵ ) Calculation:

    • Action: Extract the slope of the linear regression from the Beer-Lambert plot to determine the precise molar absorption coefficient for both maxima.

Workflow Visualization

Below is the self-validating workflow for acquiring high-fidelity UV-Vis data for substituted indoles.

UV_Vis_Workflow SamplePrep Sample Preparation (0.2 mg/mL in 2-propanol) Dilution Serial Dilution (5 to 80 µM series) SamplePrep->Dilution Baseline Baseline Correction (Blank 2-propanol) Dilution->Baseline Measurement UV-Vis Measurement (200-700 nm scan) Baseline->Measurement Validation Beer-Lambert Validation (Linearity Check) Measurement->Validation DataAnalysis Peak Identification & Molar Absorptivity Calculation Validation->DataAnalysis

Caption: Self-validating UV-Vis spectrophotometry workflow for nitroindole derivatives.

References

  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol (ACS Publications). Details the UV-Vis absorption spectra and dual maxima behavior of 6-nitroindole in 2-propanol. 1

  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol (PMC / NIH). Confirms methodologies for spectrophotometry, chromatography, and mass spectrometry of nitroindole standards. 2

  • Supporting Information - UCI Aerosol Photochemistry Group . Provides tabulated peak positions ( λmax​ ) for various nitroindole isomers in different solvent systems. 3

Sources

Validation

Orthogonal Validation of Halogenated Heterocycles: A Comparison Guide to Elemental Analysis vs. High-Resolution Mass Spectrometry

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by halogenated, nitrogen-rich small molecules in drug discovery. Validating the identity and purity of 2-bromo-6-nitro-1H-indole (...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by halogenated, nitrogen-rich small molecules in drug discovery. Validating the identity and purity of 2-bromo-6-nitro-1H-indole (C8H5BrN2O2) requires a highly nuanced approach. The presence of a heavy halogen (bromine) and multiple heteroatoms (nitrogen, oxygen) complicates traditional analytical workflows.

This guide objectively compares the two premier techniques for structural validation: Combustion Elemental Analysis (EA) and High-Resolution Mass Spectrometry (HRMS) . By examining their mechanistic principles, performance limits, and complementary nature, we can establish a robust, self-validating framework for pharmaceutical researchers.

Analyte Profiling & The Causality of Analytical Challenges

To analyze a molecule effectively, one must first understand its physicochemical behavior. 2-bromo-6-nitro-1H-indole possesses a bulk molecular weight of 241.04 g/mol and an exact monoisotopic mass of 239.9534 Da (for ^79^Br).

  • The EA Challenge (Halogen Interference): Traditional CHN analysis relies on dynamic flash combustion. However, the combustion of brominated compounds generates highly reactive bromine gas (Br2) and hydrogen bromide (HBr). If these gases reach the thermal conductivity detector (TCD) or the copper reduction reactor, they will poison the catalyst and artificially skew the nitrogen and carbon readouts.

  • The HRMS Advantage (Isotopic Fingerprinting): Bromine exists in nature as a near 1:1 ratio of two stable isotopes: ^79^Br (50.69%) and ^81^Br (49.31%). In HRMS, this manifests as a distinct isotopic doublet separated by ~2 Da. This signature acts as an internal, self-validating fingerprint that confirms the presence of exactly one bromine atom, a level of specificity that bulk EA cannot achieve.

Quantitative Performance Comparison

The following table summarizes the theoretical targets for 2-bromo-6-nitro-1H-indole and compares the operational metrics of both techniques.

MetricCombustion Elemental Analysis (CHN)LC-HRMS (Orbitrap / Q-TOF)
Primary Objective Macroscopic bulk purity & elemental ratioMicroscopic structural identity & exact formula
Theoretical Target C: 39.86%, H: 2.09%, N: 11.62%[M-H]^-^ (^79^Br): 238.9461 Da
Validation Threshold ± 0.4% deviation from theoretical< 5 ppm mass error from theoretical
Sample Requirement 1.5 – 2.0 mg (Destructive)< 1.0 µg (Non-destructive/Trace)
Halogen Specificity Indirect (Requires specialized microcoulometry)Direct (Resolves ^79^Br/^81^Br isotopic doublet)
Matrix Tolerance Low (Requires highly purified, dry sample)High (LC separation resolves matrix impurities)
Self-Validating Experimental Protocols

To ensure scientific integrity, analytical protocols cannot rely on blind trust; they must be designed as self-validating systems that automatically flag internal errors before reporting data.

Protocol A: CHN Combustion Analysis (Bulk Purity Validation)

Major chemical journals require elemental analysis data to fall within ±0.4% of the calculated theoretical value to confirm >95% bulk sample purity .

  • System Blank & Calibration (Self-Validation Step): Run three empty tin capsules to establish a baseline. Follow this by running a certified reference material (CRM), such as Sulfanilamide. The system software must calculate a "K-factor" (response factor). Causality: If the K-factor deviates by more than 1% from historical norms, the system automatically halts, preventing the consumption of precious sample due to a compromised detector.

  • Combustion Tube Preparation: Ensure the oxidation reactor is packed with chromium oxide and a thick layer of silver wool , heated to 1000°C. Causality: Silver wool is non-negotiable for 2-bromo-6-nitro-1H-indole. It reacts with combustion-generated Br2/HBr to precipitate stable silver bromide (AgBr), effectively scrubbing the halogens from the gas stream before they can poison the downstream copper reduction catalyst.

  • Sample Weighing: Accurately weigh 1.5–2.0 mg of the analyte into a tin capsule using a microbalance (±0.1 µg precision) and seal tightly.

  • Combustion & Detection: Drop the capsule into the reactor alongside an oxygen pulse. The resultant gases (CO2, H2O, NOx) pass through the copper reactor (600°C) to reduce NOx to N2. Gases are separated via a GC column and quantified via TCD.

  • Data Interpretation: Validate that the experimental C, H, and N percentages fall within ±0.4% of the theoretical values (C: 39.86%, H: 2.09%, N: 11.62%).

Protocol B: LC-HRMS Exact Mass Validation (Structural ID)

A mass error of < 5 ppm is the gold standard accepted by medicinal chemistry guidelines to provide a definitive elemental composition . High resolving power (>60,000 FWHM) is required to eliminate isobaric chemical interferences .

  • Sample Preparation: Dissolve 2-bromo-6-nitro-1H-indole in LC-MS grade Methanol to a concentration of 1 µg/mL.

  • Ionization Strategy: Configure the Electrospray Ionization (ESI) source to Negative Mode . Causality: The indole nitrogen (NH) is weakly acidic. The strongly electron-withdrawing nitro group at the 6-position further increases the acidity of this proton, making the molecule highly amenable to deprotonation to form the [M-H]^-^ anion.

  • Lock Mass Infusion (Self-Validation Step): Co-infuse a reference lock mass (e.g., Leucine Enkephalin,[M-H]^-^ = 554.2620 Da) continuously during the run. Causality: Time-of-flight (TOF) and Orbitrap tubes undergo microscopic thermal expansion during operation, which shifts mass readings. The continuous lock mass allows the software to recalibrate the mass axis in real-time, guaranteeing sub-5 ppm accuracy.

  • Data Acquisition: Inject 1 µL into the LC-HRMS. Acquire full scan MS data across m/z 100–1000 at a resolution of 60,000.

  • Data Interpretation: Extract the exact mass for the [M-H]^-^ ion. Confirm the presence of the 1:1 intensity doublet at m/z 238.9461 (^79^Br) and m/z 240.9441 (^81^Br). Verify that the mass error is < 5 ppm.

Workflow Visualization

The logical relationship between these two complementary techniques forms a comprehensive orthogonal validation system.

G Start 2-Bromo-6-nitro-1H-indole Validation Workflow EA_Path Elemental Analysis (EA) Start->EA_Path HRMS_Path High-Resolution MS (HRMS) Start->HRMS_Path EA_Step1 Combustion at 1000°C (Silver Wool Traps Br) EA_Path->EA_Step1 HRMS_Step1 ESI(-) Ionization (Lock Mass Calibration) HRMS_Path->HRMS_Step1 EA_Step2 TCD Quantification (C, H, N Ratios) EA_Step1->EA_Step2 EA_Result Bulk Purity Confirmed (Target: ±0.4% Error) EA_Step2->EA_Result Conclusion Orthogonal Validation Achieved EA_Result->Conclusion HRMS_Step2 Orbitrap / Q-TOF Detection (Resolution > 60,000) HRMS_Step1->HRMS_Step2 HRMS_Result Structural ID Confirmed (Mass Error < 5 ppm) HRMS_Step2->HRMS_Result HRMS_Result->Conclusion

Figure 1: Parallel orthogonal validation workflow comparing EA and HRMS.

Conclusion

For complex halogenated heterocycles like 2-bromo-6-nitro-1H-indole, neither technique should be used in isolation. High-Resolution Mass Spectrometry provides undeniable proof of the molecular formula and isotopic structure but cannot quantify macroscopic inert impurities (e.g., inorganic salts). Conversely, Elemental Analysis guarantees the bulk purity of the batch but lacks the microscopic specificity to differentiate between structural isomers. By combining the ±0.4% bulk purity threshold of EA with the < 5 ppm exact mass fingerprinting of HRMS, researchers achieve an unimpeachable standard of analytical validation.

References
  • "An International Study Evaluating Elemental Analysis", National Institutes of Health (NIH).[Link]

  • "Accurate Mass: Why It's the Best Solution for Metabolite Identification in Discovery, Development, and Clinical Applications", Spectroscopy Online.[Link]

  • "Validation and Evaluation of High-Resolution Orbitrap Mass Spectrometry on Molecular Characterization of Dissolved Organic Matter", ACS Omega.[Link]

Comparative

Comparative Study of Halogenated Nitroindoles in Medicinal Chemistry: A Comprehensive Guide

Executive Summary & Mechanistic Rationale The indole scaffold is a universally recognized privileged structure in drug discovery. However, the strategic functionalization of this bicyclic core is what dictates target spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The indole scaffold is a universally recognized privileged structure in drug discovery. However, the strategic functionalization of this bicyclic core is what dictates target specificity and pharmacokinetic viability. The introduction of a nitro group (e.g., 5-nitroindole) fundamentally alters the electronic landscape of the molecule. As a strong electron-withdrawing group (EWG), the nitro moiety lowers the pKa of the indole N-H, significantly enhancing its hydrogen-bond donor capacity while simultaneously acting as a hydrogen-bond acceptor.

Despite these pharmacodynamic advantages, nitroindoles often suffer from sub-optimal lipophilicity and metabolic liabilities. To counteract this, medicinal chemists employ halogenation (F, Cl, Br, I). The synergy between the electron-deficient nitroindole core and halogen substituents creates a highly tunable pharmacophore[1].

  • Fluorine (F): With a van der Waals radius closely resembling hydrogen, fluorine substitution (e.g., fluoro-nitroindole) drastically improves metabolic stability by blocking cytochrome P450-mediated oxidation sites without imposing steric penalties. It also modulates the basicity of adjacent amines, enhancing membrane permeability[2].

  • Chlorine (Cl): Offers an optimal balance of lipophilicity and steric bulk. It fills hydrophobic pockets more effectively than fluorine and can improve target binding affinity by up to 1000-fold[1].

  • Bromine (Br) & Iodine (I): While less common due to their larger atomic radii, Br and I are critical for establishing highly directional halogen bonds (σ-hole interactions) with Lewis bases, such as backbone carbonyls in kinase hinge regions or phosphate backbones in DNA G-quadruplexes[1][3].

Comparative Performance Data

The selection of the specific halogen atom dictates the downstream behavior of the nitroindole derivative. The table below synthesizes the comparative performance of these substitutions based on contemporary medicinal chemistry metrics.

Halogen SubstitutionPrimary Physicochemical EffectHalogen Bonding Potential (σ-hole)Metabolic Stability GainPrimary Medicinal Application
Fluoro-nitroindole Lowers pKa; minimal steric changeNegligible+++ (Blocks oxidation)CNS penetrant drugs, Antivirals
Chloro-nitroindole Increases lipophilicity (logP)Moderate++Kinase inhibitors, Antibacterials
Bromo-nitroindole High steric bulk; high polarizabilityStrong+Oncogene promoter binders (e.g., c-Myc)
Iodo-nitroindole Extreme steric bulk; highest polarizabilityVery Strong+/- (Prone to dehalogenation)Radioligands, highly specific target probes

Self-Validating Experimental Workflows

As researchers, we must rely on protocols that validate themselves at each critical juncture to prevent the propagation of errors. Below are field-proven methodologies for the synthesis and biophysical evaluation of halogenated nitroindoles.

Protocol 1: Regioselective Halogenation of 5-Nitroindoles

Causality: Electrophilic aromatic substitution on 5-nitroindole is notoriously challenging due to the deactivating nature of the nitro group. To force regioselectivity at the C3 position, we utilize N-halosuccinimides activated by a Lewis acid, or engineered halogenases (e.g., RebH variant 3-LSR) for green biocatalysis[4].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1.0 equivalent of 5-nitroindole in anhydrous DMF under an inert argon atmosphere. Add 1.1 equivalents of N-bromosuccinimide (NBS) for bromination, or N-chlorosuccinimide (NCS) for chlorination.

  • Catalytic Activation: Introduce 5 mol% of a Lewis acid (e.g., Sc(OTf)3​ ) to increase the electrophilicity of the halogenating agent. Stir at room temperature.

  • In-Process Self-Validation (LC-MS): After 2 hours, sample the reaction. LC-MS must show >95% conversion to the M+ (or M+2 isotopic pattern for Br) peak. Crucial: If the starting material persists, do not heat the reaction (which degrades regioselectivity); instead, add 0.1 eq aliquots of the halogenating agent.

  • Quenching: Quench with saturated aqueous Na2​S2​O3​ . Causality: This neutralizes unreacted electrophiles instantly, preventing off-target over-halogenation during the aqueous workup.

  • Structural Self-Validation (NMR): Following flash chromatography purification, confirm C3-regioselectivity using 2D NMR (HMBC). The definitive proof of success is the absence of a cross-peak between the indole N-H and a C3 proton, coupled with the expected mass shift.

Protocol 2: Biophysical Validation of Target Engagement (c-Myc G-Quadruplex Binding)

Causality: Substituted 5-nitroindoles have been identified as potent binders to the c-Myc promoter G-quadruplex, leading to oncogene downregulation[3]. NMR titration provides atomic-level resolution of this interaction, ensuring the observed biological effect is driven by direct target engagement.

Step-by-Step Methodology:

  • Oligonucleotide Folding: Suspend the c-Myc DNA sequence in a potassium-rich buffer (100 mM KCl, 10 mM potassium phosphate, pH 7.0). Heat to 95°C for 5 minutes and cool slowly to room temperature over 12 hours.

  • Folding Validation (1D NMR): Acquire a 1D 1H NMR spectrum. Validation: You must observe sharp imino proton signals between 10.5 and 12.0 ppm. If these peaks are broad or absent, the G-quadruplex has not folded correctly; do not proceed to titration.

  • Ligand Titration: Incrementally add the synthesized bromo-nitroindole (from a 50 mM DMSO- d6​ stock) to the DNA sample, covering a range of 0.5 to 3.0 molar equivalents.

  • Stoichiometric Self-Validation: Track the chemical shift perturbations of the terminal G-quartet imino protons. Plot the change in chemical shift ( Δδ ) against the ligand:DNA ratio. A distinct plateau at a 2:1 ratio confirms that the halogenated nitroindole interacts specifically with the 5'- and 3'- terminal G-quartets[3].

Visualizing the Mechanism of Action

The following diagram illustrates the validated signaling and interaction pathway of halogenated nitroindoles acting as anticancer agents via c-Myc G-quadruplex stabilization.

G A Halogenated Nitroindole (Ligand) B c-Myc Promoter G-Quadruplex DNA A->B Binds & Stabilizes (Halogen/H-Bonds) D Intracellular ROS (Increased) A->D Induces C c-Myc Gene Transcription (Downregulated) B->C Represses E Sub-G1/G1 Phase Cell Cycle Arrest C->E Decreased c-Myc Protein D->E Oxidative Stress F Cancer Cell Apoptosis E->F Triggers

Pathway: Halogenated nitroindole binding to c-Myc G-quadruplex, inducing cell cycle arrest.

References

  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase Frontiers in Chemistry[Link]

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity ChemMedChem / PubMed Central[Link]

  • Key contemporary considerations for halogens in drug discovery National Institutes of Health (NIH) / PMC[Link]

  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use MDPI[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-bromo-6-nitro-1H-indole

As a Senior Application Scientist, I recognize that handling specialized halogenated nitroaromatics requires more than just following a checklist—it requires a deep understanding of the chemical's mechanistic toxicology....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized halogenated nitroaromatics requires more than just following a checklist—it requires a deep understanding of the chemical's mechanistic toxicology. 2-Bromo-6-nitro-1H-indole (CAS: 1506559-87-0) is a highly valuable building block in drug discovery and medicinal chemistry[1]. However, the very structural features that make it synthetically useful—the lipophilic bromine atom and the reducible nitro group—also dictate its hazard profile.

This guide provides a self-validating, step-by-step operational protocol for handling 2-bromo-6-nitro-1H-indole, grounded in the causality of its toxicological mechanisms.

Chemical Identity & Mechanistic Toxicology

To design an effective safety protocol, we must first understand why this compound is hazardous.

  • Percutaneous Absorption & Methemoglobinemia: Nitroaromatic compounds are notoriously lipophilic, a property further enhanced in this molecule by the presence of the bromine atom at the 2-position. This allows the compound to rapidly penetrate the epidermal barrier[2]. Once in systemic circulation, the nitro group undergoes sequential one- or two-electron bioreductions, forming highly reactive nitroso and hydroxylamine intermediates[3][4]. These intermediates oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), resulting in methemoglobinemia —a condition that impairs oxygen transport and leads to tissue hypoxia and cyanosis[2][4].

  • Genotoxicity: Similar nitroindole derivatives (e.g., 5-nitroindole, 7-nitroindole) consistently test positive in Ames assays and are classified under Germ Cell Mutagenicity Category 2[5]. The bioreduction process generates reactive oxygen species (ROS) and electrophilic species capable of binding to cellular macromolecules and DNA[3][4].

Table 1: Chemical and Hazard Identification
PropertySpecification
Chemical Name 2-Bromo-6-nitro-1H-indole
CAS Number 1506559-87-0[1][6]
Molecular Formula C8H5BrN2O2[6]
Molecular Weight 241.04 g/mol [6]
Primary Hazards Acute Toxicity (Oral/Dermal), Germ Cell Mutagenicity (Cat 2), Skin/Eye Irritant[5]

Toxicological Pathway & PPE Intervention

The following diagram illustrates the mechanistic pathway of 2-bromo-6-nitro-1H-indole toxicity and demonstrates exactly where engineering controls and Personal Protective Equipment (PPE) interrupt the exposure cycle.

G A 2-Bromo-6-nitro-1H-indole Exposure B Dermal Contact / Inhalation of Dust A->B C Percutaneous Absorption (Enhanced by -Br lipophilicity) B->C D Bioreduction to Nitroso & Hydroxylamine Intermediates C->D E Hemoglobin Oxidation (Fe2+ -> Fe3+) D->E F Methemoglobinemia (Tissue Hypoxia / Cyanosis) E->F G Strict PPE Implementation (Nitrile Gloves, Respirator) G->B Blocks

Caption: Toxicological pathway of nitroaromatic exposure and the preventative role of PPE.

Mandatory PPE Specifications

Because of the severe consequences of systemic absorption, standard laboratory attire is insufficient. The following PPE system is mandatory for handling 2-bromo-6-nitro-1H-indole.

Table 2: PPE System and Causality Justification
PPE CategorySpecificationMechanistic Justification
Hand Protection Double-gloved Nitrile (Outer: ≥0.4 mm, Inner: ≥0.11 mm) or NeopreneNitroaromatics rapidly permeate thin latex. Double-gloving ensures that if the outer layer is breached by the lipophilic compound, the inner layer maintains the dermal barrier.
Eye/Face Protection ANSI Z87.1 tight-fitting safety gogglesPrevents ocular absorption of fine crystalline dust, which can dissolve in mucosal fluids and enter systemic circulation.
Body Protection Flame-retardant lab coat, Tyvek sleevesPrevents micro-dust accumulation on standard cotton cuffs, eliminating the risk of prolonged, unnoticed skin exposure.
Respiratory Protection NIOSH-approved N95/P100 particulate respiratorMitigates inhalation of aerosolized particles during transfer, preventing direct entry into the highly vascularized pulmonary system.

Step-by-Step Operational Workflow

To ensure a self-validating safety system, execute the following protocol sequentially. Do not deviate from these steps when weighing or transferring the compound.

Step 1: Environmental Preparation & Engineering Controls

  • Verify that the chemical fume hood is operational with a face velocity between 0.4 and 0.6 m/s.

  • Clear the workspace of unnecessary clutter to prevent cross-contamination.

  • Lay down a disposable, chemical-resistant bench pad to catch any micro-spills.

Step 2: PPE Donning & Static Mitigation

  • Don all required PPE (Table 2).

  • Causality Check: Halogenated aromatic powders are highly prone to generating static electricity, which can cause the powder to aerosolize or jump during transfer. Use an anti-static weighing boat and a grounded stainless-steel or ceramic spatula. Pass the weighing boat through an anti-static ionizer if available.

Step 3: Chemical Transfer

  • Carefully open the primary container only inside the fume hood.

  • Transfer the required mass of 2-bromo-6-nitro-1H-indole using slow, deliberate movements to minimize dust generation.

  • Seal the primary container immediately after the transfer is complete.

Step 4: Two-Stage Decontamination

  • Because 2-bromo-6-nitro-1H-indole is highly lipophilic, water alone will not decontaminate surfaces.

  • Stage 1: Wipe the spatula, balance, and surrounding area with a lint-free wipe dampened with 70% ethanol or isopropanol to dissolve the compound.

  • Stage 2: Follow up with a secondary wipe using mild soapy water to remove any residual solvent and chemical film. Dispose of all wipes as hazardous waste.

Emergency Response & First Aid

In the event of an exposure breach, immediate action is required to prevent methemoglobinemia[2].

  • Dermal Exposure: Immediately remove contaminated clothing. Wash the affected skin vigorously with soap and water for a minimum of 15 minutes. Do not use solvents on the skin, as this will accelerate percutaneous absorption.

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen.

  • Ingestion/Systemic Symptoms: If cyanosis (bluish discoloration of the lips, nail beds, or skin) is observed, seek emergency medical attention immediately. Medical professionals may administer methylene blue as a specific antidote for methemoglobinemia[2].

Disposal and Waste Management Plan

Nitroaromatic and halogenated compounds require strict disposal protocols to prevent environmental contamination and reactive hazards.

  • Solid Waste: Collect all contaminated consumables (weighing boats, wipes, gloves, bench pads) in a sealable, puncture-resistant container lined with a heavy-duty poly bag. Label clearly as "Hazardous Solid Waste: Halogenated Nitroaromatic (Toxic/Mutagenic)".

  • Liquid Waste: Solutions containing 2-bromo-6-nitro-1H-indole must be collected in compatible, clearly labeled halogenated waste carboys. Critical Warning: Do not mix with strong reducing agents (which can violently reduce the nitro group) or strong bases.

  • Final Disposal: Route all collected waste to a certified hazardous waste management facility for high-temperature incineration.

Sources

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